6-(trifluoromethyl)isoquinolin-1(2H)-one
Description
Structure
2D Structure
Properties
IUPAC Name |
6-(trifluoromethyl)-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)7-1-2-8-6(5-7)3-4-14-9(8)15/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZOQWOUOOVFSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CNC2=O)C=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654949 | |
| Record name | 6-(Trifluoromethyl)isoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184916-59-3 | |
| Record name | 6-(Trifluoromethyl)isoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Basic Properties of 6-(Trifluoromethyl)isoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core basic physicochemical properties of 6-(trifluoromethyl)isoquinolin-1(2H)-one, a heterocyclic compound of increasing interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this paper synthesizes information from closely related analogs and theoretical predictions to offer a robust profile. The guide covers the compound's structure, tautomerism, predicted pKa, and solubility, with a focus on the influence of the trifluoromethyl group. Detailed experimental protocols for the determination of these properties are also provided to facilitate further research.
Introduction
This compound is a substituted isoquinolinone scaffold. The isoquinoline core is a prevalent motif in a multitude of natural products and pharmacologically active compounds. The introduction of a trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Understanding the fundamental basic properties of this compound, such as its acidity/basicity (pKa) and solubility, is critical for its development in areas like drug discovery and materials science.
Chemical Structure and Tautomerism
This compound exists in a tautomeric equilibrium between the lactam (amide) form, this compound, and the lactim (enol) form, 6-(trifluoromethyl)isoquinolin-1-ol. The lactam form is generally the predominant tautomer in solution. This equilibrium is crucial as it influences the molecule's hydrogen bonding capabilities, polarity, and reactivity.
Caption: Tautomeric equilibrium of this compound.
Physicochemical Properties
Basicity and Acidity (pKa)
The basicity and acidity of this compound are influenced by several structural features:
-
The Lactam N-H Proton: The proton on the nitrogen in the lactam form is weakly acidic. The presence of the electron-withdrawing trifluoromethyl group is expected to increase the acidity (lower the pKa) of this proton compared to unsubstituted isoquinolin-1(2H)-one.
-
The Carbonyl Oxygen: The oxygen of the carbonyl group is a potential site for protonation, rendering the molecule weakly basic.
-
The Ring Nitrogen (in the lactim form): The nitrogen in the aromatic ring of the lactim tautomer can also be protonated. The pKa of the conjugate acid of the parent isoquinoline is 5.14, indicating it is a weak base.[2] The strong electron-withdrawing effect of the trifluoromethyl group is expected to significantly decrease the basicity of the ring nitrogen.
Predicted and Comparative pKa Values
| Compound | Functional Group | pKa | Data Type | Reference |
| This compound | N-H (Lactam) | ~12-13 | Predicted | Estimation based on analogs |
| This compound | Conjugate Acid (Carbonyl Protonation) | < 5 | Predicted | Estimation based on analogs |
| 6-Isobutylisoquinolin-1(2H)-one | N-H (Lactam) | 13.32 | Predicted | [3] |
| Isoquinoline | Conjugate Acid | 5.14 | Experimental | [2] |
Solubility
The solubility of this compound is expected to be low in aqueous solutions and higher in organic solvents. The trifluoromethyl group generally increases lipophilicity, which would decrease aqueous solubility.
Predicted and Comparative Solubility Data
| Compound | Solvent | Solubility | Data Type | Reference |
| This compound | Water | Low | Predicted | Based on structure |
| This compound | Organic Solvents (e.g., DMSO, DMF, Alcohols) | Soluble | Qualitative | General chemical supplier information |
| Isoquinoline | Water | Poorly soluble | Experimental | [4] |
| Isoquinoline | Organic Solvents (e.g., ethanol, ether) | Soluble | Experimental | [2][4] |
Experimental Protocols
The following are detailed methodologies for the experimental determination of the pKa and solubility of this compound.
Determination of pKa
4.1.1. Potentiometric Titration
This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.
Caption: Workflow for pKa determination by potentiometric titration.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound of known concentration (e.g., 1-10 mM) in a suitable co-solvent if necessary (e.g., methanol or DMSO) and dilute with deionized water.
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
-
Titration:
-
Calibrate a pH meter with standard buffer solutions.
-
Place a known volume of the sample solution in a beaker with a magnetic stirrer.
-
If determining the pKa of the N-H proton, start with an acidic solution and titrate with the strong base. If determining the pKa of the conjugate acid, start with a basic solution and titrate with the strong acid.
-
Add small, precise volumes of the titrant and record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added.
-
The pKa is the pH at the point where half of the compound has been neutralized (the half-equivalence point), which corresponds to the inflection point of the titration curve.
-
4.1.2. UV-Vis Spectrophotometry
This method is useful for compounds with a chromophore that changes absorbance with protonation state.
Methodology:
-
Preparation of Solutions:
-
Prepare a series of buffer solutions with a range of known pH values.
-
Prepare a stock solution of this compound in a suitable solvent.
-
-
Measurement:
-
Add a small, constant amount of the stock solution to each buffer solution to create a series of solutions with the same compound concentration but different pH.
-
Measure the UV-Vis absorbance spectrum for each solution.
-
-
Data Analysis:
-
Plot the absorbance at a specific wavelength (where the change upon protonation is maximal) against the pH.
-
The resulting sigmoidal curve will have an inflection point at the pH that is equal to the pKa.
-
Determination of Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.
Caption: Workflow for solubility determination by the shake-flask method.
Methodology:
-
Equilibration:
-
Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., deionized water, phosphate-buffered saline) in a sealed container.
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a period sufficient to reach equilibrium (typically 24 to 48 hours).
-
-
Phase Separation:
-
After equilibration, allow the suspension to settle.
-
Separate the solid and liquid phases by centrifugation or filtration through a filter that does not adsorb the compound.
-
-
Quantification:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the sample if necessary and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
The measured concentration represents the thermodynamic solubility of the compound in that solvent at that temperature.
-
Biological Context and Signaling Pathways
While specific signaling pathways for this compound are not yet elucidated, derivatives of the closely related 3,4-dihydroisoquinolin-1(2H)-one have shown interesting biological activities. For instance, some derivatives exhibit potent WDR5 WIN-site inhibition, suggesting potential applications in cancer therapy by targeting protein-protein interactions crucial for tumor growth.[5]
Caption: Potential mechanism of action for isoquinolinone derivatives.
Further research is required to identify the specific molecular targets and signaling pathways modulated by this compound.
Conclusion
This technical guide has provided a detailed overview of the core basic properties of this compound, drawing upon predictive methods and data from analogous compounds. The presence of the trifluoromethyl group is anticipated to significantly influence its pKa and solubility. The provided experimental protocols offer a clear path for researchers to obtain precise experimental data for this promising molecule. A thorough understanding of these fundamental properties is essential for advancing the use of this compound in drug discovery and other scientific applications.
References
An In-depth Technical Guide to 6-(Trifluoromethyl)isoquinolin-1(2H)-one
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of 6-(trifluoromethyl)isoquinolin-1(2H)-one, targeted towards researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is a heterocyclic organic compound featuring an isoquinolinone core. The key characteristic of this molecule is the trifluoromethyl (-CF3) group substituted at the 6-position of the isoquinoline ring. The presence of the trifluoromethyl group can significantly enhance properties such as lipophilicity and metabolic stability, making it an attractive scaffold in medicinal chemistry.
The compound exists in tautomeric forms, including 6-(trifluoromethyl)isoquinolin-1-ol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1184916-59-3 | [1][2] |
| Molecular Formula | C10H6F3NO | [1] |
| Molecular Weight | 213.156 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 6-(trifluoromethyl)-2H-isoquinolin-1-one | [1] |
A related compound, 6-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one (CAS Number: 1365760-11-7), has a molecular formula of C10H8F3NO and a molecular weight of 215.17 g/mol .[3]
Experimental Protocols: Synthesis
The synthesis of trifluoromethyl-substituted isoquinolinediones can be achieved through various modern organic chemistry methods. A plausible synthetic approach involves a visible-light-induced trifluoromethylarylation/1,4-aryl shift/desulfonylation cascade reaction.
General Protocol for the Synthesis of Trifluoromethyl-Substituted Isoquinolinediones:
-
Starting Materials: An appropriately substituted N-phenyl-N-(phenylsulfonyl)methacrylamide and a trifluoromethyl source (e.g., CF3SO2Cl) are used.
-
Reaction Setup: The reaction is typically carried out in a suitable solvent under an inert atmosphere.
-
Initiation: A photocatalyst is excited by visible light, which then initiates a radical reaction with the trifluoromethyl source.
-
Radical Addition and Cyclization: The generated trifluoromethyl radical adds to the alkene of the methacrylamide. This is followed by an intramolecular cyclization to form the isoquinolinedione ring system.
-
Aryl Migration and Desulfonylation: A subsequent 1,4-aryl migration and desulfonylation step yields the final product.
-
Purification: The crude product is purified using standard techniques such as column chromatography to afford the desired trifluoromethyl-substituted isoquinolinedione.
This method provides an efficient route to these compounds under relatively mild conditions.[4] Another approach for related structures involves a one-pot tandem cyclization/[3+2] cycloaddition reaction of N'-(2-alkynylbenzylidene)hydrazides with ethyl 4,4,4-trifluorobut-2-ynoate, which can be catalyzed by silver triflate or mediated by an electrophile.[5][6]
Potential Biological Activities and Signaling Pathways
Isoquinoline and its derivatives are known to exhibit a wide range of biological activities, making them important scaffolds in drug discovery.[5] Derivatives of the isoquinolin-1(2H)-one core have been investigated for their potential as anticancer, antimicrobial, and neuropharmacological agents.[3][7]
The trifluoromethyl group is a key feature that can enhance the biological activity of a molecule. For instance, the related compound, 6-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one, has been identified as a potent inhibitor of the WDR5 WIN-site.[3] WDR5 is a protein involved in the assembly of histone methyltransferase complexes, which play a crucial role in gene regulation and are implicated in cancer.
Inhibition of such targets can modulate downstream signaling pathways. Key signaling pathways that are often implicated in the biological activities of such small molecules include the JAK/STAT, MEK/ERK, and PI3K/AKT pathways.[8] These pathways are critical in controlling cell growth, proliferation, and metabolism.[9] For example, the JAK/STAT pathway is often activated by cytokines and is central to the immune response and cell proliferation.[10]
Below is a diagram illustrating a hypothetical signaling pathway that could be modulated by an inhibitor like this compound, leading to an anti-proliferative effect.
References
- 1. molecularinfo.com [molecularinfo.com]
- 2. This compound|CAS: 1184916-59-3|this compound-百灵威 [jkchemical.com]
- 3. 6-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one | 1365760-11-7 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-trifluoromethylpyrazolo[5,1-a]isoquinolines via silver triflate-catalyzed or electrophile-mediated one-pot tandem reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-trifluoromethylpyrazolo[5,1-a]isoquinolines via silver triflate-catalyzed or electrophile-mediated one-pot tandem reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kyivtoulouse.knu.ua [kyivtoulouse.knu.ua]
- 8. Classical Signaling and Trans-Signaling Pathways Stimulated by Megalobrama amblycephala IL-6 and IL-6R - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signal transduction - Wikipedia [en.wikipedia.org]
- 10. Pathways of Intracellular Signal Transduction - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
6-(trifluoromethyl)isoquinolin-1(2H)-one molecular weight
An In-Depth Technical Guide to 6-(Trifluoromethyl)isoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound (CAS: 1184916-59-3), a fluorinated heterocyclic compound. Isoquinolinone scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules.[1] The inclusion of a trifluoromethyl group can enhance metabolic stability and binding affinity, making this compound a valuable building block for drug discovery. This document consolidates available data on its physicochemical properties, outlines general synthetic strategies, and discusses the known biological activity of its closely related saturated analog, which serves as a potent inhibitor of WD repeat-containing protein 5 (WDR5). While specific experimental data for the title compound is limited in published literature, this guide provides representative protocols and pathways based on established chemistry for this compound class.
Physicochemical Properties and Identification
This compound is a solid organic compound.[2] It exists in tautomeric equilibrium with its enol form, 6-(trifluoromethyl)isoquinolin-1-ol. Key identifying information is summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| Synonyms | 6-(trifluoromethyl)-2H-isoquinolin-1-one, 6-(trifluoromethyl)isoquinolin-1-ol | [2][3] |
| CAS Number | 1184916-59-3 | [2][3] |
| Molecular Formula | C₁₀H₆F₃NO | [4] |
| Molecular Weight | 213.16 g/mol | [4] |
| Purity | ≥95% (as available from commercial suppliers) | [5][6] |
Synthesis and Production
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed journals, its structure lends itself to established synthetic routes for substituted isoquinolinones. A general and plausible approach involves the cyclization of a properly substituted benzoic acid or benzonitrile derivative. One such patented method for analogous structures involves the transformation of a 2-(carboxymethyl)benzonitrile intermediate.
A generalized workflow for the synthesis of such a scaffold is outlined below.
Caption: Generalized synthetic workflow for isoquinolinone compounds.
Representative Experimental Protocol: Synthesis of a 6-Substituted-1(2H)-isoquinolinone
The following protocol is adapted from general procedures described for the synthesis of related 6-substituted isoquinolinones and serves as a representative example.[7]
-
Preparation of the Precursor : A substituted 2-cyanobenzyl cyanide is reacted with an appropriate reagent to form a 2-(2-dialkylaminovinyl)benzonitrile intermediate. This reaction is typically performed in an ether solvent like Tetrahydrofuran (THF) in the presence of a strong base such as potassium tert-butoxide.[7]
-
Cyclization : The resulting benzonitrile intermediate is subjected to acid-catalyzed cyclization. The compound is dissolved in a suitable solvent (e.g., dioxane or acetic acid) and treated with a strong acid such as hydrochloric acid or sulfuric acid.
-
Heating : The reaction mixture is heated to a temperature ranging from 80°C to 140°C for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]
-
Work-up and Isolation : Upon completion, the reaction mixture is cooled to room temperature. The product is typically precipitated by adding water or adjusting the pH.
-
Purification : The crude solid is collected by filtration, washed with a suitable solvent (e.g., water, diethyl ether), and dried. Further purification can be achieved by recrystallization from a solvent such as ethanol or by column chromatography on silica gel to yield the final 6-substituted-1(2H)-isoquinolinone product.
Biological Activity and Potential Applications
No specific biological activity or molecular targets have been reported in the literature for this compound. However, its saturated analog, 6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one (CAS: 1365760-11-7) , is a well-characterized and potent inhibitor of the WDR5-WIN site interaction.[8]
WDR5 Inhibition by the Dihydro-Analog
WD repeat-containing protein 5 (WDR5) is a scaffolding protein that is a core component of multiple chromatin-modifying complexes, including the MLL/SET1 histone methyltransferases. These complexes are responsible for the methylation of histone H3 at lysine 4 (H3K4), an epigenetic mark associated with active gene transcription. In many cancers, including MLL-rearranged leukemias and MYC-driven solid tumors, the interaction between WDR5 and other proteins is critical for sustaining the oncogenic gene expression program.
The dihydro-analog of the title compound binds to a conserved pocket on WDR5 known as the "WIN" (WDR5-interacting) site. By occupying this site, the inhibitor disrupts the assembly of the MLL complex on chromatin, leading to a reduction in H3K4 methylation at target gene promoters, suppression of oncogenic gene expression, and ultimately, induction of apoptosis in cancer cells.[8] A compound derived from this dihydroisoquinolinone scaffold was shown to have significant antiproliferative activity in MV4:11 leukemia cells with a GI₅₀ of 38 nM.[8]
References
- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. molecularinfo.com [molecularinfo.com]
- 5. Isoquinolines- Heterocyclic Building Blocks| Ambeed [ambeed.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. US8716481B2 - Process for the preparation of 6-substituted-1-(2H)-isoquinolinones - Google Patents [patents.google.com]
- 8. 6-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one | 1365760-11-7 | Benchchem [benchchem.com]
Technical Guide: 6-(Trifluoromethyl)isoquinolin-1(2H)-one
CAS Number: 1184916-59-3
Synonyms: 6-(Trifluoromethyl)isoquinolin-1-ol
Introduction
6-(Trifluoromethyl)isoquinolin-1(2H)-one is a fluorinated heterocyclic compound belonging to the isoquinolinone class. The isoquinoline scaffold is a prominent structural motif in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and neuropharmacological effects.[1][2] The incorporation of a trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of a molecule. This guide provides a comprehensive overview of the available technical information for this compound, including its chemical properties, plausible synthetic routes, and potential biological significance based on related compounds.
Physicochemical Properties
While detailed experimental data for this compound is not extensively published, the fundamental properties can be summarized. Several chemical suppliers confirm its commercial availability and provide basic data.
| Property | Value | Source |
| CAS Number | 1184916-59-3 | [3][4][5][6] |
| Molecular Formula | C10H6F3NO | [3][5] |
| Molecular Weight | 213.16 g/mol | [3] |
| Appearance | Light yellow solid | [4] |
| Purity | ≥98% | [3][5] |
| Solubility | Soluble in most organic solvents (e.g., ethanol, dimethylformamide) | [4] |
Synthesis and Experimental Protocols
Representative Synthetic Workflow
The following diagram illustrates a generalized, hypothetical workflow for the synthesis of this compound. This process is based on common synthetic strategies for this class of compounds and should be adapted and optimized for specific laboratory conditions.
Caption: Hypothetical workflow for the synthesis of this compound.
Detailed Experimental Protocol (Representative)
Disclaimer: The following is a generalized protocol and has not been experimentally validated for this specific compound. It should be adapted and performed with all appropriate safety precautions.
Step 1: Synthesis of (E)-N'-(4-bromo-2-(trifluoromethyl)benzylidene)-N,N-dimethylformimidamide (Intermediate A)
-
To a solution of 4-bromo-2-methyl-1-(trifluoromethyl)benzene in an appropriate solvent (e.g., anhydrous toluene), add a formylating agent such as tert-butoxybis(dimethylamino)methane (Bredereck's reagent).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure. The crude product may be used in the next step without further purification or can be purified by column chromatography.
Step 2: Synthesis of 2-((dimethylamino)methyleneamino)-5-(trifluoromethyl)benzonitrile (Intermediate B)
-
Combine Intermediate A with a cyanide source, such as copper(I) cyanide, in a high-boiling polar aprotic solvent like DMF or NMP.
-
Heat the mixture to a high temperature (e.g., 140-160 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture and quench with an aqueous solution of a complexing agent (e.g., ferric chloride or sodium cyanide solution) to remove copper salts.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of this compound (Final Product)
-
Dissolve Intermediate B in a strong acid, such as concentrated sulfuric acid.
-
Heat the mixture at a moderately elevated temperature (e.g., 80-100 °C) for a specified period.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium hydroxide or ammonium hydroxide) until a precipitate forms.
-
Collect the solid by filtration, wash with water, and dry.
-
The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Biological Activity and Potential Applications
While specific biological data for this compound is scarce, the isoquinolinone core is associated with a wide range of pharmacological activities.[1] The trifluoromethyl group often enhances the biological potency and pharmacokinetic properties of drug candidates.
Anticancer Potential
Numerous isoquinoline derivatives have been investigated as anticancer agents. For instance, certain 3-aminoisoquinolin-1(2H)-one derivatives have shown efficacy in the NCI-60 human tumor cell line screen.[7] Additionally, some quinoline-derived trifluoromethyl alcohols have demonstrated potent anticancer activity, in some cases exceeding that of cisplatin.[8]
The table below summarizes the anticancer activity of a closely related trifluoromethyl-containing quinolinone compound.
| Compound | Assay | Cell Line | Activity (LC50) | Reference |
| 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol | In vitro cell proliferation | Not specified | 14.14 µM | [8] |
Other Potential Activities
The broader class of isoquinoline alkaloids exhibits diverse biological effects, including:
-
Antimicrobial and Antifungal Activity [1]
-
Antiviral Effects
-
Cardiovascular Effects (e.g., vasodilation)
-
Neuropharmacological Effects (e.g., interaction with dopamine receptors)[9]
Potential Mechanism of Action: A Representative Signaling Pathway
Given the prevalence of isoquinolinones as kinase inhibitors in drug discovery, a plausible mechanism of action for a biologically active derivative of this class could involve the inhibition of a key signaling pathway in cancer cells, such as the PI3K/AKT/mTOR pathway. The following diagram illustrates this hypothetical interaction.
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway.
Safety Information
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general laboratory safety precautions for handling organic compounds should be followed.[4] This includes:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat.[10][11][12][13]
-
Avoiding inhalation, ingestion, and skin contact.
-
In case of exposure, rinse the affected area with plenty of water and seek medical attention.[13]
Conclusion
This compound is a chemical compound with potential for further investigation in drug discovery, given the known biological activities of the isoquinolinone scaffold and the beneficial properties imparted by trifluoromethyl groups. While detailed public data on its synthesis and biological profile is limited, this guide provides a framework based on related compounds for researchers and scientists interested in exploring its potential. Further experimental work is necessary to fully characterize its properties and elucidate its specific biological functions.
References
- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sdiarticle4.com [sdiarticle4.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. chembk.com [chembk.com]
- 5. This compound, CasNo.1184916-59-3 TAIZHOU ZHENYU BIOTECHNOLOGY CO., LTD China (Mainland) [zhenyu.lookchem.com]
- 6. This compound | 1184916-59-3 [chemicalbook.com]
- 7. kyivtoulouse.knu.ua [kyivtoulouse.knu.ua]
- 8. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 6-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one | 1365760-11-7 | Benchchem [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. angenechemical.com [angenechemical.com]
An In-depth Technical Guide to the Synthesis of 6-(Trifluoromethyl)isoquinolin-1(2H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 6-(trifluoromethyl)isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. Notably, derivatives such as 6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one have been identified as potent inhibitors of the WDR5-WIN site, exhibiting antiproliferative activity and making them attractive candidates for cancer research. The incorporation of the trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity. This technical guide provides a comprehensive overview of modern synthetic strategies to access this important class of molecules, with a focus on detailed experimental protocols and quantitative data to aid in laboratory-scale synthesis and further research.
Introduction to the this compound Core
Isoquinolin-1(2H)-one derivatives are prevalent in numerous natural products and pharmacologically active compounds. The trifluoromethyl (-CF3) group, owing to its unique electronic properties and steric profile, is a valuable substituent in medicinal chemistry. It can significantly improve a molecule's pharmacokinetic and pharmacodynamic properties. The strategic placement of a -CF3 group at the 6-position of the isoquinolin-1(2H)-one core has led to the discovery of compounds with promising therapeutic applications, particularly in oncology. This guide will explore key synthetic methodologies for the construction of these valuable compounds.
Key Synthetic Strategies
The synthesis of this compound derivatives can be approached through several modern synthetic methodologies. These include classical cyclization reactions starting from appropriately substituted precursors, as well as more contemporary transition-metal-catalyzed C-H activation/annulation reactions and photocatalytic methods.
Classical Cyclization Approach: The Castagnoli-Cushman Reaction
Experimental Protocol: Synthesis of 2-(4-Chloro-3-(trifluoromethyl)phenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid [1]
-
Imine Formation: To a dry 25 mL round-bottom flask, add anhydrous sodium sulfate (15.0 mmol) and the aromatic aldehyde (e.g., benzaldehyde, specific amount not detailed in the source). The corresponding amine, 4-chloro-3-(trifluoromethyl)aniline, is then added. The mixture is stirred to form the intermediate imine. The crude product is washed with ethanol and concentrated.
-
Cyclization: To a solution of homophthalic anhydride (3.0 mmol) in 20 mL of dry toluene in a 25 mL round-bottom flask equipped with a condenser, add the previously prepared imine (3.0 mmol).
-
Reaction Execution: The reaction mixture is stirred and refluxed for 6 hours.
-
Work-up and Purification: The resulting mixture is cooled to room temperature, and the precipitate is collected by vacuum filtration. The final product is obtained by recrystallization from acetonitrile.
Quantitative Data for 2-(4-Chloro-3-(trifluoromethyl)phenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid [1]
| Property | Value |
| Yield | 76.1% |
| Appearance | White powder |
| Melting Point | 221–223 °C |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 13.01 (s, 1H), 8.10–8.08 (m, 1H), 7.74–7.73 (m, 1H), 7.65–7.58 (m, 3H), 7.53–7.50 (m, 1H), 7.46–7.44 (m, 1H), 7.21–7.19 (m, 3H), 7.11–7.09 (m, 2H), 5.69 (d, J = 4.4 Hz, 1H), 4.86 (d, J = 4.4 Hz, 1H) |
| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 170.6, 163.4, 140.6, 136.8, 134.8, 133.1, 132.8, 131.8, 128.6, 128.1, 128.0, 127.9, 127.8, 127.0, 126.6 (q, ²JCF = 31.4 Hz), 122.5 (q, ¹JCF = 273.2 Hz), 63.7, 49.2 |
Transition-Metal-Catalyzed C-H Activation/Annulation
A powerful and atom-economical approach to isoquinolinones involves the transition-metal-catalyzed C-H activation of benzamides followed by annulation with alkynes or other coupling partners. Rhodium(III) catalysts are particularly effective for this transformation. This strategy allows for the construction of the isoquinolinone core in a single step from readily available starting materials.
To synthesize the 6-(trifluoromethyl) derivative, one would start with a 4-(trifluoromethyl)benzamide derivative. The directing group on the amide nitrogen (e.g., N-methoxy, N-pivaloyloxy) is crucial for the regioselectivity of the C-H activation.
Caption: Rh(III)-catalyzed synthesis of this compound.
General Experimental Considerations for Rh(III)-Catalyzed Annulation:
-
Catalyst: Typically [RhCp*Cl₂]₂ is used as the precatalyst with a silver salt additive like AgSbF₆.
-
Solvent: Dichloroethane (DCE) or tert-amyl alcohol are commonly employed.
-
Oxidant: An oxidant such as copper(II) acetate is often required.
-
Temperature: Reactions are typically run at elevated temperatures (e.g., 80-120 °C).
-
Substrate Scope: This method is generally tolerant of a wide range of functional groups on both the benzamide and the alkyne.
Visible-Light-Mediated Radical Trifluoromethylation and Cyclization
Recent advances in photoredox catalysis have enabled novel synthetic routes involving radical intermediates under mild conditions. For the synthesis of trifluoromethylated heterocycles, visible-light-induced methods offer an attractive alternative to traditional approaches. These reactions can often be performed at room temperature and without the need for transition metal catalysts.
A plausible strategy involves the visible-light-induced generation of a trifluoromethyl radical from a suitable precursor (e.g., Togni's reagent, CF₃SO₂Cl). This radical can then engage in a cascade reaction with an appropriately designed substrate, such as an N-alkenyl benzamide, leading to the formation of the desired trifluoromethylated isoquinolinone.
Caption: Photocatalytic synthesis of trifluoromethylated isoquinolinones.
General Experimental Considerations for Photocatalytic Synthesis:
-
Light Source: Blue or white LEDs are typically used.
-
Photocatalyst: Common photocatalysts include ruthenium or iridium complexes, or organic dyes like Eosin Y.
-
Solvent: Degassed solvents such as acetonitrile or dimethylformamide (DMF) are common.
-
Reaction Setup: Reactions are typically carried out in sealed vials under an inert atmosphere.
Summary of Quantitative Data
The following table summarizes representative yields for the synthesis of isoquinolin-1(2H)-one derivatives using various methods. Note that the yield for the specific 6-(trifluoromethyl) derivative can vary depending on the chosen route and optimization of reaction conditions.
| Synthetic Method | Derivative | Yield (%) | Reference |
| Castagnoli-Cushman Reaction | 2-(4-Chloro-3-(trifluoromethyl)phenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 76.1 | [1] |
| Catalytic Hydrogenation | 6-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one (from nitro intermediate) | ~73 | [2] |
Conclusion
The synthesis of this compound derivatives is an active area of research with significant implications for drug discovery. This technical guide has outlined several key synthetic strategies, from classical multicomponent reactions to modern catalytic and photocatalytic methods. The provided experimental details and quantitative data serve as a valuable resource for researchers aiming to synthesize and explore the therapeutic potential of this important class of compounds. The continued development of novel, efficient, and sustainable synthetic methods will undoubtedly accelerate the discovery of new drug candidates based on the this compound scaffold.
References
An In-depth Technical Guide on the Biological Activity of 6-(trifluoromethyl)isoquinolin-1(2H)-one and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activity of 6-(trifluoromethyl)isoquinolin-1(2H)-one and its structurally related analogs. The primary focus of this document is on the potent inhibitory activity of the 3,4-dihydro derivative of this scaffold against the WD repeat-containing protein 5 (WDR5), a key component of histone methyltransferase complexes. This guide will delve into the mechanism of action, downstream signaling effects, and relevant experimental protocols for assessing the biological activity of this class of compounds. Quantitative data is summarized in structured tables, and key cellular pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding for researchers in oncology and drug discovery.
Introduction
The isoquinoline scaffold is a prevalent motif in numerous biologically active compounds and natural products. The introduction of a trifluoromethyl group can significantly enhance the metabolic stability and lipophilicity of these molecules, making them attractive candidates for drug development. While the biological activity of this compound itself is not extensively documented in publicly available literature, its saturated analog, 6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one, has emerged as a potent inhibitor of WDR5. WDR5 is a crucial scaffolding protein that plays a vital role in the assembly and function of several histone methyltransferase complexes, most notably the MLL/SET complexes responsible for histone H3 lysine 4 (H3K4) methylation. Dysregulation of WDR5 and MLL activity is a hallmark of various cancers, particularly mixed-lineage leukemia (MLL)-rearranged leukemias. This guide will focus on the biological activity of the dihydroisoquinolinone core as a WDR5 inhibitor.
Core Biological Activity: WDR5 Inhibition
The primary molecular target identified for derivatives of 6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one is the WDR5 protein. These compounds act as WIN (WDR5-interaction) site inhibitors, competitively binding to a well-defined pocket on WDR5 that is essential for its interaction with other proteins, including the MLL1 histone methyltransferase.
Mechanism of Action
By occupying the WIN site, these inhibitors disrupt the crucial interaction between WDR5 and MLL1. This disruption prevents the proper assembly and enzymatic activity of the MLL1 complex, leading to a reduction in H3K4 methylation at the promoters of target genes. The downstream consequences of this inhibition are particularly relevant in cancer cells that are dependent on WDR5-mediated gene transcription for their survival and proliferation.
Downstream Signaling and Cellular Effects
Inhibition of the WDR5-MLL1 interaction in cancer cells, particularly in MLL-rearranged leukemia cell lines like MV4-11, triggers a cascade of cellular events:
-
Transcriptional Repression: The primary effect is the rapid displacement of WDR5 from chromatin, leading to the transcriptional suppression of a specific set of genes. Notably, these are often genes involved in protein synthesis, such as ribosomal protein genes (RPGs).[1][2]
-
Nucleolar Stress: The downregulation of RPGs leads to nucleolar stress, a cellular state that is sensed as a disruption in ribosome biogenesis.
-
p53 Activation: Nucleolar stress is a potent activator of the p53 tumor suppressor pathway.
-
Apoptosis: In p53 wild-type cells, activation of this pathway ultimately leads to programmed cell death (apoptosis).[1]
The inhibition of WDR5 also impacts the recruitment of other key oncogenic transcription factors, such as MYC, to chromatin, further contributing to the anti-cancer effects.[1]
Quantitative Biological Data
The following table summarizes the quantitative data for a potent WDR5 inhibitor based on the 6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one scaffold.
| Compound ID | Target | Assay Type | Ki | GI50 (MV4:11 cells) | Cellular Selectivity (K562/MV4:11) |
| Compound 3 | WDR5 | TR-FRET Binding Assay | < 20 pM | 38 nM | 210-fold |
Table 1: Quantitative biological data for a representative 6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one derivative.[3]
Structure-Activity Relationship (SAR)
Structure-based design and optimization have been key in developing potent WDR5 inhibitors from the dihydroisoquinolinone core. Key SAR insights include:
-
The rigid 3,4-dihydroisoquinolin-1(2H)-one core maintains a favorable conformation for binding to the WDR5 WIN site.[3]
-
The length and composition of the linker between the core and other pharmacophoric units are critical for potency. A one-carbon linker in an isoindolin-1-one core resulted in a significant decrease in binding affinity and cellular activity compared to the two-carbon linker of the dihydroisoquinolinone.[3]
-
Substitutions on the benzamide portion of the molecule can be optimized to enhance interactions with specific subsites within the WDR5 WIN pocket.
Experimental Protocols
WDR5 Inhibition Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This protocol is adapted from the LanthaScreen™ TR-FRET competitive binding assay format.
Objective: To determine the binding affinity (Ki) of test compounds to WDR5.
Materials:
-
GST-tagged WDR5 protein
-
Terbium-labeled anti-GST antibody (Donor)
-
Fluorescein-labeled tracer (a known WDR5 WIN site ligand) (Acceptor)
-
Test compounds
-
Assay buffer (e.g., LANCE Ultra Hiblock Buffer)
-
384-well, low-volume, white plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 1%.
-
Reagent Preparation:
-
Prepare a 2X working solution of the fluorescein-labeled tracer in assay buffer.
-
Prepare a 2X working solution of the GST-WDR5 protein and Terbium-labeled anti-GST antibody mixture in assay buffer.
-
-
Assay Assembly:
-
Add 5 µL of the serially diluted test compound or vehicle control (DMSO) to the wells of the 384-well plate.
-
Add 5 µL of the 2X tracer solution to all wells.
-
Add 10 µL of the 2X GST-WDR5/antibody mixture to all wells.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader.
-
Excitation: ~340 nm
-
Donor Emission: ~615 nm
-
Acceptor Emission: ~665 nm
-
A time delay (e.g., 100 µs) is used to reduce background fluorescence.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Antiproliferative Assay (MTT Assay in MV4-11 Cells)
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of test compounds on the MV4-11 acute myeloid leukemia cell line.
Materials:
-
MV4-11 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well, flat-bottom, tissue culture-treated plates
Procedure:
-
Cell Plating: Seed MV4-11 cells into 96-well plates at a density of 1 x 104 to 5 x 104 cells per well in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Incubate the plate overnight at room temperature in the dark. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the absorbance values to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the test compound concentration.
-
Fit the data to a dose-response curve to determine the GI50 value.
-
Visualizations
Signaling Pathway of WDR5 Inhibition
Caption: Signaling pathway initiated by the inhibition of the WDR5-MLL1 interaction.
Experimental Workflow for WDR5 Inhibitor Evaluation
Caption: A typical experimental workflow for the evaluation of novel WDR5 inhibitors.
Conclusion
Derivatives of this compound, particularly the 3,4-dihydro analogs, represent a promising class of potent and selective WDR5 inhibitors. Their mechanism of action, which involves the disruption of the WDR5-MLL1 interaction leading to transcriptional repression of key genes and subsequent p53-mediated apoptosis, provides a strong rationale for their development as anti-cancer therapeutics. This technical guide has provided a detailed overview of their biological activity, quantitative data, and essential experimental protocols to aid researchers in the further investigation and optimization of this important chemical scaffold. Future work should focus on exploring the activity of the unsaturated parent compound and expanding the structure-activity relationship to identify candidates with improved drug-like properties.
References
- 1. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Structure-Based Optimization of Potent and Selective WDR5 Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Discovery of Potent Orally Bioavailable Benzoxazepinone-Based WD Repeat Domain 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of 6-(Trifluoromethyl)isoquinolin-1(2H)-one and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action, quantitative biological data, and relevant experimental methodologies for 6-(trifluoromethyl)isoquinolin-1(2H)-one and its structural analogs. This class of compounds has emerged as a significant area of interest in medicinal chemistry, demonstrating potent and targeted activities in oncology and antimicrobial applications. The primary mechanism of action in cancer is the inhibition of the WD repeat-containing protein 5 (WDR5), a key component of histone methyltransferase complexes. In the context of antimicrobial activity, derivatives of the core scaffold have been shown to disrupt the biological membranes of certain pathogens. This document collates available quantitative data, details experimental protocols for key assays, and provides visual representations of the underlying signaling pathways and experimental workflows.
Core Compound and Derivatives
The primary focus of this guide is the compound 6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one and its derivatives. The trifluoromethyl group at the 6-position is noted to enhance both the lipophilicity and metabolic stability of these molecules, making them attractive candidates for drug development[1].
Mechanism of Action in Oncology: WDR5 Inhibition
Recent studies have identified derivatives of 6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one as highly potent inhibitors of the WDR5 WIN (WDR5-interaction) site[1]. WDR5 is a critical scaffolding protein within the mixed-lineage leukemia (MLL)/SET histone methyltransferase complexes, which are responsible for the methylation of histone H3 at lysine 4 (H3K4)[2][3][4]. This epigenetic modification is crucial for the regulation of gene transcription.
In various cancers, particularly those with MLL rearrangements, the activity of the MLL/WDR5 complex is dysregulated, leading to aberrant gene expression that drives oncogenesis. Furthermore, WDR5 has been shown to interact with the oncoprotein c-Myc, facilitating its binding to chromatin and the subsequent transcription of target genes involved in cell proliferation and protein synthesis[3][4][5].
Inhibitors based on the 6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one scaffold bind to the WIN site of WDR5, a pocket that normally engages with an arginine-containing motif on its binding partners like MLL. This binding event displaces WDR5 from chromatin at specific loci, including a subset of ribosomal protein genes[6]. The consequences of this displacement are a rapid decrease in the expression of these WDR5-target genes, leading to translational inhibition, nucleolar stress, and the induction of p53-dependent apoptosis in cancer cells[6][7].
Signaling Pathway Diagram
References
- 1. 6-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one | 1365760-11-7 | Benchchem [benchchem.com]
- 2. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human WDR5 promotes breast cancer growth and metastasis via KMT2-independent translation regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer [frontiersin.org]
- 5. Human WDR5 promotes breast cancer growth and metastasis via KMT2-independent translation regulation | eLife [elifesciences.org]
- 6. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. irbe.library.vanderbilt.edu [irbe.library.vanderbilt.edu]
6-(Trifluoromethyl)isoquinolin-1(2H)-one: A Core Scaffold for Potent WDR5 WIN-Site Inhibition in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The WD40-repeat-containing protein 5 (WDR5) has emerged as a critical therapeutic target in oncology due to its role as a scaffold protein in various epigenetic regulatory complexes, most notably the mixed-lineage leukemia (MLL) histone methyltransferase complex.[1][2] Inhibition of the WDR5-interaction (WIN) site, an arginine-binding pocket on WDR5, disrupts its chromatin localization and downstream oncogenic signaling.[1][3] This technical guide focuses on 6-(trifluoromethyl)isoquinolin-1(2H)-one, a key heterocyclic scaffold that serves as the foundation for a class of highly potent and selective WDR5 WIN-site inhibitors. We will delve into the mechanism of action, present available quantitative data for a key derivative, detail relevant experimental protocols, and provide visual representations of the associated signaling pathways and experimental workflows.
Introduction to WDR5 and the WIN-Site
WDR5 is a crucial component of multiple epigenetic "writer" complexes, including the MLL/SET-type histone methyltransferases (HMTs) that catalyze the methylation of histone H3 at lysine 4 (H3K4).[2] This epigenetic mark is strongly associated with active gene transcription. Aberrant WDR5 activity has been implicated in a variety of cancers, making it an attractive target for therapeutic intervention.[2]
The WIN site of WDR5 is a well-defined pocket that recognizes an arginine-containing motif present in its binding partners, such as MLL1.[4] Small molecules that bind to this site can effectively block the interaction between WDR5 and its partners, leading to the disruption of their oncogenic functions.[1][5]
The this compound Scaffold
Quantitative Data
The following table summarizes the quantitative data for a potent WDR5 WIN-site inhibitor that features the 3,4-dihydroisoquinolin-1(2H)-one core, demonstrating the potential of this chemical class.
| Compound | Target | Assay Type | Ki | GI50 (MV4:11 cells) | Reference |
| Derivative of 6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one | WDR5 WIN-site | TR-FRET | < 20 pM | 38 nM | [6] |
Mechanism of Action of WDR5 WIN-Site Inhibitors
WDR5 WIN-site inhibitors function by displacing WDR5 from chromatin.[2][3] This displacement leads to a cascade of cellular events, including:
-
Repression of Protein Synthesis Genes: WDR5 is enriched at a specific subset of genes encoding ribosomal proteins and other factors involved in protein synthesis. Inhibition of the WIN site leads to a rapid and persistent decrease in the expression of these genes.[2][3]
-
Induction of Nucleolar Stress: The repression of ribosome biogenesis genes induces nucleolar stress.[1][3]
-
p53-Dependent Apoptosis: Nucleolar stress, in turn, activates a p53-dependent apoptotic pathway, leading to the death of cancer cells.[2][3]
Signaling Pathway
Caption: Mechanism of action of WDR5 WIN-site inhibitors.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for WDR5 Inhibition
This assay is commonly used to screen for and characterize inhibitors of the WDR5-MLL interaction.[6]
Principle: TR-FRET measures the proximity of two fluorophore-labeled molecules. In this assay, a donor fluorophore (e.g., Europium-labeled anti-tag antibody) is attached to WDR5, and an acceptor fluorophore (e.g., dye-labeled streptavidin) is attached to a biotinylated MLL peptide. When WDR5 and the MLL peptide interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.[7][8]
Protocol Outline:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
Dilute recombinant tagged WDR5 protein, biotinylated MLL WIN-motif peptide, Europium-labeled anti-tag antibody, and dye-labeled streptavidin to their final concentrations in assay buffer.
-
Prepare a serial dilution of the this compound derivative or other test compounds.
-
-
Assay Procedure:
-
Add a small volume of the test compound solution to the wells of a low-volume 384-well plate.
-
Add the WDR5 protein and the MLL peptide to the wells and incubate to allow for binding.
-
Add the detection reagents (Eu-labeled antibody and dye-labeled streptavidin) and incubate to allow for binding to their respective targets.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 615 nm for Europium and 665 nm for the acceptor).[7]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for WDR5 Occupancy
ChIP-seq is used to identify the genome-wide binding sites of a protein of interest, such as WDR5.[9]
Principle: Cells are treated with a cross-linking agent to covalently link proteins to DNA. The chromatin is then sheared, and an antibody specific to the protein of interest (WDR5) is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and sequenced. The resulting sequences are mapped to the genome to identify the regions where the protein was bound.[9]
Protocol Outline:
-
Cell Treatment and Cross-linking:
-
Treat cells with the WDR5 inhibitor or a vehicle control for the desired time.
-
Add formaldehyde to the cell culture medium to cross-link proteins to DNA.
-
-
Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into small fragments (typically 200-700 bp) using sonication or enzymatic digestion.[10]
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an anti-WDR5 antibody overnight.
-
Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specifically bound chromatin.
-
-
DNA Purification and Library Preparation:
-
Elute the protein-DNA complexes from the beads and reverse the cross-links by heating.
-
Treat with RNase A and proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a column-based method.
-
Prepare a sequencing library from the purified DNA.
-
-
Sequencing and Data Analysis:
-
Sequence the DNA library using a next-generation sequencing platform.
-
Align the sequence reads to the reference genome.
-
Use peak-calling algorithms (e.g., MACS2) to identify regions of WDR5 enrichment.
-
Compare the WDR5 binding profiles between inhibitor-treated and control cells to identify regions where WDR5 is displaced.
-
Experimental Workflows
Caption: Workflow for a TR-FRET based WDR5 inhibitor assay.
Caption: Workflow for a ChIP-seq experiment to determine WDR5 occupancy.
Conclusion
The this compound scaffold represents a promising starting point for the development of potent and selective WDR5 WIN-site inhibitors. The mechanism of action, involving the displacement of WDR5 from chromatin and the subsequent induction of p53-dependent apoptosis, provides a clear rationale for their use in cancer therapy. The experimental protocols and workflows detailed in this guide offer a framework for the preclinical evaluation of these and other WDR5 inhibitors. Further research into this chemical class is warranted to optimize their pharmacological properties and advance them toward clinical development.
References
- 1. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Based Optimization of a Small Molecule Antagonist of the Interaction Between WD Repeat-Containing Protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Computational methodology for ChIP-seq analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ChIP-Seq [epd.expasy.org]
Antimicrobial Properties of Trifluoromethyl-Substituted Isoquinolines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antimicrobial properties of trifluoromethyl-substituted isoquinolines. The incorporation of the trifluoromethyl (CF3) group into the isoquinoline scaffold has been shown to significantly enhance biological activity, leading to promising candidates for novel antimicrobial agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes experimental workflows and potential mechanisms of action.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of trifluoromethyl-substituted isoquinolines and related heterocyclic compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the reported MIC values for various trifluoromethyl-containing compounds against a range of bacterial and fungal pathogens.
Table 1: Antibacterial Activity of Trifluoromethyl-Substituted Alkynyl Isoquinolines
| Compound | Bacterial Strain | Type | MIC (µg/mL) | Reference |
| HSN584 | Staphylococcus aureus (MRSA, VRSA strains) | Gram-positive | 4 - 8 | [1] |
| HSN584 | Staphylococcus epidermidis | Gram-positive | 4 - 16 | [1] |
| HSN584 | Listeria monocytogenes | Gram-positive | 4 - 16 | [1] |
| HSN584 | Streptococcus pneumoniae | Gram-positive | 4 - 16 | [1] |
| HSN584 | Enterococcus faecalis | Gram-positive | 4 - 16 | [1] |
| HSN584 | Enterococcus faecium (VRE) | Gram-positive | 4 - 8 | [1] |
| HSN584 | Clostridium difficile | Gram-positive | 4 - 16 | [1] |
| HSN739 | Staphylococcus aureus (MRSA, VRSA strains) | Gram-positive | 4 - 8 | [1] |
| HSN739 | Staphylococcus epidermidis | Gram-positive | 4 - 16 | [1] |
| HSN739 | Listeria monocytogenes | Gram-positive | 4 - 16 | [1] |
| HSN739 | Streptococcus pneumoniae | Gram-positive | 4 - 16 | [1] |
| HSN739 | Enterococcus faecalis | Gram-positive | 4 - 16 | [1] |
| HSN739 | Enterococcus faecium (VRE) | Gram-positive | 4 - 8 | [1] |
| HSN739 | Clostridium difficile | Gram-positive | 4 - 16 | [1] |
| HSN490 | Escherichia coli | Gram-negative | >16 | [1] |
MRSA: Methicillin-resistant Staphylococcus aureus; VRSA: Vancomycin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus.
Table 2: Antibacterial Activity of Trifluoromethyl-Substituted Pyrazole Derivatives
| Compound | Bacterial Strain | Type | MIC (µg/mL) | Reference |
| Compound 13 | Staphylococcus aureus (MRSA) | Gram-positive | 3.12 | [2] |
| Compound 24 | Staphylococcus aureus | Gram-positive | Moderate Inhibition | [2] |
| Compound 25 | Staphylococcus aureus (3 of 5 strains) | Gram-positive | 0.78 | [2] |
| Compound 25 | Staphylococcus epidermidis | Gram-positive | 1.56 | [2] |
| Compound 25 | Enterococcus faecium | Gram-positive | 0.78 | [2] |
Table 3: Antifungal Activity of Trifluoromethyl-Substituted Chalcone Derivatives
| Compound Series | Fungal Strain | MIC (µM) | Reference |
| A3 (CF3 substituted) | Candida albicans | Lower than Fluconazole | [3] |
| A3 (CF3 substituted) | Aspergillus niger | Lower than Fluconazole | [3] |
| B3 (OCF3 substituted) | Candida albicans | Lower than Fluconazole | [3] |
| B3 (OCF3 substituted) | Aspergillus niger | Lower than Fluconazole | [3] |
Experimental Protocols
The determination of antimicrobial activity for trifluoromethyl-substituted isoquinolines predominantly relies on the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination
This method is a standardized and widely accepted protocol for determining the in vitro susceptibility of bacteria to antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Test compound (trifluoromethyl-substituted isoquinoline) stock solution
-
Positive control antibiotic (e.g., ciprofloxacin, vancomycin)
-
Negative control (broth only)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: A pure culture of the test microorganism is grown on an appropriate agar medium. Several colonies are then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution of Test Compound: The trifluoromethyl-substituted isoquinoline is serially diluted in the broth within the 96-well plate to obtain a range of concentrations. Typically, a two-fold serial dilution is performed.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A growth control well (broth and inoculum without the compound) and a sterility control well (broth only) are also included.
-
Incubation: The microtiter plate is incubated at 35 ± 2 °C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism, as detected by the naked eye or a microplate reader.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate a typical experimental workflow and the proposed mechanism of action for trifluoromethyl-substituted isoquinolines.
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Proposed Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Trifluoromethyl-substituted isoquinolines are believed to share a mechanism of action with fluoroquinolone antibiotics, targeting the bacterial enzymes DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination.
Caption: Inhibition of DNA gyrase and topoisomerase IV by trifluoromethyl-substituted isoquinolines.
The proposed mechanism involves the stabilization of the covalent complex between the topoisomerase and the bacterial DNA. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death. Some isoquinoline derivatives, such as certain isoquinoline sulfonamides, may act as allosteric inhibitors of DNA gyrase, binding to a site distinct from that of fluoroquinolones[4][5]. This suggests a potential avenue to overcome existing fluoroquinolone resistance mechanisms. Preliminary data also suggest that some alkynyl isoquinolines perturb S. aureus cell wall and nucleic acid biosynthesis[1].
Conclusion
Trifluoromethyl-substituted isoquinolines represent a promising class of antimicrobial agents with potent activity, particularly against Gram-positive bacteria, including drug-resistant strains. Their likely mechanism of action through the inhibition of essential bacterial topoisomerases provides a validated pathway for further drug development. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals working to advance these compounds into next-generation antimicrobial therapies. Further research is warranted to fully elucidate the structure-activity relationships, expand the antimicrobial spectrum to include more Gram-negative and fungal pathogens, and to explore novel mechanisms of action within this chemical class.
References
- 1. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Anticancer Potential of 6-(Trifluoromethyl)isoquinolin-1(2H)-one and Related Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
While direct research on the anticancer potential of 6-(trifluoromethyl)isoquinolin-1(2H)-one is limited in publicly available literature, the broader class of trifluoromethylated quinoline and isoquinoline derivatives has emerged as a promising area of oncology research. This technical guide synthesizes the available data on these related compounds to provide a comprehensive overview of their potential therapeutic value. This document details the cytotoxic and antiproliferative activities, outlines common experimental protocols for their evaluation, and explores the putative mechanisms of action, including the induction of apoptosis and cell cycle arrest. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the further exploration of this chemical scaffold for novel anticancer therapies.
Introduction
The quest for novel, more effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Heterocyclic compounds, particularly those containing quinoline and isoquinoline scaffolds, have historically been a rich source of therapeutic agents. The incorporation of a trifluoromethyl (CF3) group into these scaffolds can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This guide focuses on the anticancer potential of compounds structurally related to this compound, providing a technical overview of their activity and mechanisms.
Quantitative Data on Anticancer Activity
The in vitro anticancer activity of various trifluoromethylated quinoline and isoquinoline derivatives has been evaluated against a range of cancer cell lines. The following table summarizes key quantitative data from published studies, primarily focusing on IC50 (half-maximal inhibitory concentration) and LC50 (lethal concentration, 50%) values, which are common metrics for cytotoxicity and antiproliferative effects.
| Compound | Cancer Cell Line(s) | Assay Type | IC50 / LC50 (µM) | Reference Compound | Reference Compound Value (µM) |
| 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol | Not Specified | Cell Proliferation | LC50: 14.14 | Cisplatin | Not Specified |
| trifluoro-3-(isoquinolin-1-yl)-2-(thiophen-2-yl)propan-2-ol | Not Specified | Apoptotic Staining | More toxic than compound 1 | Not Applicable | Not Applicable |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione | C32, A375 | Growth Inhibition | IC50: 24.4, 25.4 | Not Specified | Not Specified |
Experimental Protocols
The evaluation of the anticancer potential of novel chemical entities involves a standardized set of in vitro assays. Below are detailed methodologies for key experiments commonly cited in the research of quinoline and isoquinoline derivatives.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against compound concentration.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Adherent cells are detached using trypsin, and both adherent and suspension cells are collected by centrifugation.
-
Cell Washing: The cell pellet is washed twice with cold PBS.
-
Staining: The cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected, and the data is used to quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated with the test compound and harvested.
-
Fixation: The cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The intensity of PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway.
-
Protein Extraction: Following treatment with the test compound, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for apoptosis-related proteins (e.g., Caspase-3, PARP, Bcl-2, Bax).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.
Visualization of Methodologies and Mechanisms
To provide a clearer understanding of the experimental processes and potential biological pathways, the following diagrams have been generated using the DOT language.
Experimental Workflow
Putative Apoptosis Signaling Pathway
The induction of apoptosis is a common mechanism of action for many anticancer agents. Based on findings for related heterocyclic compounds, a plausible signaling cascade is depicted below.
Conceptual Cell Cycle Arrest Mechanism
Many anticancer compounds exert their effects by halting the cell cycle, preventing cancer cell proliferation. A generalized pathway for G2/M arrest is shown.
Conclusion and Future Directions
The available evidence strongly suggests that trifluoromethylated quinoline and isoquinoline derivatives represent a promising scaffold for the development of novel anticancer agents. The data from structurally related compounds indicate potent cytotoxic and antiproliferative activities against various cancer cell lines, with mechanisms likely involving the induction of apoptosis and cell cycle arrest.
Future research should focus on the synthesis and biological evaluation of a broader library of these derivatives, including the specific compound this compound, to establish a clear structure-activity relationship. In-depth mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds. Furthermore, in vivo studies using xenograft models are crucial to assess their therapeutic efficacy and safety profiles in a preclinical setting. The continued investigation of this compound class holds significant promise for the discovery of next-generation cancer therapeutics.
References
The Emerging Potential of 6-(Trifluoromethyl)isoquinolin-1(2H)-one in Oncology: A Technical Review
For Immediate Release
Shanghai, China – November 3, 2025 – In the landscape of modern drug discovery, the quest for novel therapeutic agents with high efficacy and specificity is paramount. Among the promising new scaffolds, 6-(trifluoromethyl)isoquinolin-1(2H)-one has emerged as a compound of significant interest for researchers, scientists, and drug development professionals. This technical guide provides an in-depth review of the existing literature on this compound and its analogs, focusing on its synthesis, biological activity, and potential as a targeted cancer therapeutic.
Core Compound Specifications
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1184916-59-3 | [1] |
| Molecular Formula | C₁₀H₆F₃NO | - |
| Molecular Weight | 213.16 g/mol | [1] |
Biological Target and Activity
While direct quantitative biological data for this compound is not extensively available in the public domain, compelling evidence from its close structural analog, 6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one, points towards WD Repeat Domain 5 (WDR5) as a primary biological target. WDR5 is a crucial scaffolding protein involved in the assembly of histone methyltransferase complexes, particularly the MLL (Mixed-Lineage Leukemia) complex, which plays a vital role in gene expression regulation. Dysregulation of WDR5 and the MLL complex is implicated in various cancers, making it a prime target for therapeutic intervention.
The dihydro- aalog of the title compound has demonstrated potent inhibition of the WDR5 WIN (WDR5 Interaction) site, a key interaction domain for its binding partners.[2]
Quantitative Data for 6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one
| Parameter | Value | Cell Line | Assay Type |
| Ki | < 20 pM | - | WDR5 WIN-site binding assay |
| GI₅₀ | 38 nM | MV4:11 (Acute Myeloid Leukemia) | Antiproliferative assay |
This data strongly suggests that the isoquinolin-1(2H)-one core, substituted with a trifluoromethyl group at the 6-position, is a promising pharmacophore for potent WDR5 inhibition. The trifluoromethyl group is known to enhance metabolic stability and cell permeability of drug candidates.
WDR5 Signaling Pathway and a Proposed Mechanism of Action
WDR5 is a central component of chromatin-modifying complexes that regulate gene transcription. Its inhibition by compounds like this compound is hypothesized to disrupt these complexes, leading to a downstream cascade of events that can inhibit cancer cell growth and survival.
References
An In-depth Technical Guide to 6-(Trifluoromethyl)isoquinolin-1(2H)-one: Synthesis, Potential Applications, and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinolin-1(2H)-one scaffold is a significant structural motif in medicinal chemistry, appearing in a multitude of biologically active compounds. The incorporation of a trifluoromethyl group, known to enhance metabolic stability and binding affinity, makes 6-(trifluoromethyl)isoquinolin-1(2H)-one a molecule of considerable interest for drug discovery. This technical guide provides a comprehensive overview of this compound, including its historical context within the broader class of isoquinolinones, plausible synthetic methodologies, and a discussion of its potential biological activities based on structurally related molecules. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its importance can be inferred from the extensive research into both the isoquinolinone core and the role of fluorine in pharmaceuticals.
Introduction: The Significance of the Isoquinolinone Scaffold and Trifluoromethyl Group
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many natural products and synthetic compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The isoquinolin-1(2H)-one variant has attracted particular attention as a bioisostere for other key heterocycles in the design of enzyme inhibitors.[2]
The trifluoromethyl (-CF3) group is a valuable substituent in modern drug design. Its introduction into a molecule can significantly enhance properties such as:
-
Metabolic Stability: The strength of the carbon-fluorine bond makes the -CF3 group resistant to metabolic degradation.
-
Lipophilicity: The -CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
-
Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets.
The combination of the isoquinolin-1(2H)-one core with a trifluoromethyl group at the 6-position results in a molecule with high potential for biological activity and favorable pharmacokinetic properties.
Historical Context and Discovery
A specific, seminal publication detailing the first synthesis and characterization of this compound is not readily apparent in a historical survey of the literature. However, the development of this compound can be seen as a logical progression in the broader field of medicinal chemistry. The isoquinolinone scaffold has been a subject of research for many decades, with numerous synthetic methods developed for its construction.[3][4]
The rise of fluorine chemistry in drug discovery from the mid-20th century onwards led to the systematic incorporation of fluorine-containing groups, such as the trifluoromethyl group, into known bioactive scaffolds to improve their drug-like properties. Therefore, the "discovery" of this compound is likely less a single event and more a result of the convergence of these two fields of research: the exploration of the isoquinolinone pharmacophore and the application of fluorine in medicinal chemistry. Its existence is confirmed by its Chemical Abstracts Service (CAS) number: 1184916-59-3.[5][6][7]
Synthetic Methodologies
While a specific, detailed experimental protocol for the first synthesis of this compound is not available, several general and versatile methods for the synthesis of substituted isoquinolines and isoquinolinones can be adapted. A plausible retrosynthetic analysis suggests that the molecule could be constructed from a suitably substituted benzene ring.
One common approach involves the cyclization of a 2-substituted benzonitrile. A hypothetical synthetic pathway is outlined below:
Figure 1. A potential synthetic workflow for this compound.
Experimental Protocol (Hypothetical):
A plausible, though not definitively cited for this specific molecule, multi-step synthesis could be envisioned as follows:
-
Bromination: 2-Methyl-4-(trifluoromethyl)benzonitrile could be subjected to free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide (BPO) to yield 2-(bromomethyl)-4-(trifluoromethyl)benzonitrile.
-
Cyanation: The resulting benzylic bromide could then be reacted with sodium cyanide to introduce a second nitrile group, forming 2-(cyanomethyl)-4-(trifluoromethyl)benzonitrile.
-
Hydrolysis and Cyclization: Partial hydrolysis of the dinitrile followed by an intramolecular cyclization could lead to the isoquinolinone ring system. More sophisticated cyclization strategies involving transition metal catalysis are also prevalent in modern organic synthesis and could be applied here.[1][4]
Alternative modern synthetic approaches often utilize transition-metal-catalyzed C-H activation and annulation reactions, which could provide more direct and efficient routes to the target molecule.[8]
Potential Biological Activity and Signaling Pathways
Direct biological studies on this compound are not extensively published. However, based on the known activities of structurally similar compounds, we can infer potential biological targets and activities.
PARP Inhibition
The isoquinolin-1(2H)-one scaffold is a well-established pharmacophore for the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.[9][10][11] PARP inhibitors are a class of targeted cancer therapies that have shown significant efficacy, particularly in tumors with BRCA1/2 mutations.
The mechanism of action of PARP inhibitors involves trapping the PARP enzyme on damaged DNA, leading to the collapse of replication forks and subsequent cell death in cancer cells with deficient homologous recombination repair pathways.
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isoquinoline synthesis [organic-chemistry.org]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. alchempharmtech.com [alchempharmtech.com]
- 7. molecularinfo.com [molecularinfo.com]
- 8. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for 6-(Trifluoromethyl)isoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(Trifluoromethyl)isoquinolin-1(2H)-one and its derivatives are a class of heterocyclic compounds with significant potential in medicinal chemistry. The incorporation of a trifluoromethyl group can enhance metabolic stability and lipophilicity, making these compounds attractive for drug discovery programs. This document provides an overview of the potential biological applications, synthetic methodologies, and detailed experimental protocols for the investigation of this compound, with a focus on its potential as a PARP and WDR5 inhibitor.
Biological Context and Potential Applications
The isoquinolin-1(2H)-one scaffold is a core structure in numerous biologically active molecules and natural products.[1][2][3] The trifluoromethyl group is a key substituent in medicinal chemistry known to improve a compound's pharmacological profile. Derivatives of isoquinolin-1(2H)-one have shown a wide range of biological activities, including antimicrobial and neuropharmacological effects.[4]
Notably, the structurally related compound, 6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one, has been identified as a potent inhibitor of the WDR5-WIN site, a critical interaction for the assembly and activity of histone methyltransferase complexes implicated in cancer.[4] This suggests that this compound may also target epigenetic regulatory pathways.
Furthermore, the isoquinolin-1(2H)-one core is a known pharmacophore for inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair.[5][6] PARP inhibitors have emerged as a significant class of targeted therapies for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[5][7]
Potential Therapeutic Areas:
-
Oncology (especially cancers with DNA repair deficiencies or epigenetic dysregulation)
-
Neurodegenerative Disorders
-
Inflammatory Diseases
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | |
| Molecular Formula | C10H6F3NO | |
| Molecular Weight | 213.16 g/mol | |
| CAS Number | 1184916-59-3 (for the tautomeric isoquinolin-1-ol form) | [8][9] |
Quantitative Biological Data
While specific quantitative data for this compound is not widely available in the public domain, the following data for a closely related analog, 6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one, highlights the potential potency of this scaffold.
| Compound | Target | Assay Type | Value | Cell Line | Reference |
| 6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one | WDR5 WIN-site | Binding Affinity (Ki) | < 20 pM | - | [4] |
| 6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one | - | Antiproliferative (GI50) | 38 nM | MV4:11 | [4] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through various modern synthetic methodologies. A plausible approach is the transition metal-catalyzed annulation of a substituted benzamide with an alkyne. The following is a representative protocol adapted from general methods for isoquinolinone synthesis.
Reaction Scheme:
A potential synthetic route for this compound.
Materials:
-
2-bromo-4-(trifluoromethyl)benzamide
-
Acetylene gas or a suitable acetylene surrogate
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-4-(trifluoromethyl)benzamide (1.0 eq), Pd(OAc)2 (0.05 eq), PPh3 (0.1 eq), and K2CO3 (2.0 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous DMF to the flask via syringe.
-
Bubble acetylene gas through the reaction mixture at a steady, slow rate for 10 minutes, or add a suitable acetylene surrogate.
-
Seal the flask and heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with EtOAc (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and EtOAc to afford the desired this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
PARP1 Inhibition Assay (HTRF)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the in vitro inhibitory activity of this compound against PARP1.
Workflow for a PARP1 HTRF inhibition assay.
Materials:
-
Recombinant human PARP1 enzyme
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Activated DNA (e.g., histone-induced)
-
This compound (test compound)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
HTRF Detection Reagents (e.g., from Cisbio)
-
Biotinylated NAD+
-
Streptavidin-Europium cryptate (donor)
-
Anti-poly(ADP-ribose) antibody labeled with d2 (acceptor)
-
-
384-well low-volume white assay plates
-
HTRF-compatible microplate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer to the desired final concentrations.
-
In a 384-well plate, add the test compound solution. Include wells for positive control (no inhibitor) and negative control (no enzyme).
-
Add the PARP1 enzyme and activated DNA to all wells except the negative control.
-
Incubate for 15 minutes at room temperature.
-
Initiate the PARP reaction by adding a mixture of NAD+ and biotinylated NAD+.
-
Incubate the plate for 60 minutes at room temperature to allow for the poly(ADP-ribosyl)ation reaction.
-
Stop the reaction by adding the HTRF detection reagents (Streptavidin-Europium cryptate and anti-PAR antibody-d2) in a buffer containing a PARP inhibitor to prevent further reaction.
-
Incubate for 60 minutes at room temperature to allow for the binding of the detection reagents.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
WDR5-WIN Site Binding Assay (Fluorescence Polarization)
This protocol outlines a fluorescence polarization (FP) based competition assay to measure the binding affinity of this compound to the WDR5 WIN site.
Workflow for a WDR5 fluorescence polarization binding assay.
Materials:
-
Recombinant human WDR5 protein
-
A fluorescently labeled peptide or small molecule known to bind the WDR5 WIN site (fluorescent tracer)
-
This compound (test compound)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
384-well low-volume black assay plates
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add the test compound solution. Include wells for positive control (no inhibitor, maximum polarization) and negative control (no WDR5, minimum polarization).
-
Add the WDR5 protein to all wells except the negative control.
-
Incubate for 15 minutes at room temperature.
-
Add the fluorescent tracer to all wells.
-
Incubate the plate for at least 60 minutes at room temperature in the dark to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization (in mP units) using a suitable plate reader.
-
Plot the mP values against the logarithm of the inhibitor concentration.
-
Fit the data to a competitive binding equation to determine the IC50 value.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd), where [Tracer] is the concentration of the fluorescent tracer and Kd is its dissociation constant for WDR5.
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is for assessing the cytotoxic or cytostatic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MV4:11 for WDR5 inhibition, or a BRCA-deficient cell line for PARP inhibition)
-
Complete cell culture medium
-
This compound
-
96-well clear-bottom white culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include vehicle control wells (e.g., DMSO).
-
Incubate the cells for 72 hours (or a desired time point) at 37 °C in a humidified 5% CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Plot the luminescent signal (proportional to the number of viable cells) against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 or IC50 value.
Signaling Pathway
Potential signaling pathways targeted by this compound.
Disclaimer: The provided protocols are intended as a guide and may require optimization for specific experimental conditions and equipment. The synthesis protocol is a proposed route based on established chemical literature and should be performed by qualified personnel with appropriate safety precautions. The biological activity of this compound is inferred from closely related compounds and requires experimental validation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one | 1365760-11-7 | Benchchem [benchchem.com]
- 5. An update on PARP inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP Inhibitors: Strategic Use and Optimal Management in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PARP Inhibitors as Initial Treatment for Ovarian Cancer - NCI [cancer.gov]
- 8. alchempharmtech.com [alchempharmtech.com]
- 9. alchempharmtech.com [alchempharmtech.com]
Application Notes and Protocols for 6-(Trifluoromethyl)isoquinolin-1(2H)-one in In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of 6-(trifluoromethyl)isoquinolin-1(2H)-one, a potent small molecule inhibitor. The isoquinolinone scaffold is a key pharmacophore in several inhibitors of Poly (ADP-ribose) Polymerase (PARP), a family of enzymes critical for DNA damage repair. Therefore, the following protocols are tailored for the evaluation of this compound as a putative PARP inhibitor.
Introduction
Poly (ADP-ribose) polymerases (PARPs), particularly PARP1 and PARP2, are essential enzymes in the cellular response to DNA single-strand breaks (SSBs). Upon detecting a DNA break, PARP enzymes catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other nuclear proteins, a process termed PARylation. This PARylation cascade serves as a scaffold to recruit other DNA repair proteins to the site of damage.
Inhibition of PARP enzymatic activity leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with deficiencies in the homologous recombination (HR) pathway for DSB repair, such as those with mutations in BRCA1 or BRCA2 genes, the inhibition of PARP leads to a synthetic lethal phenotype, resulting in selective cancer cell death. This compound is investigated here for its potential to induce such an effect.
Signaling Pathway
The following diagram illustrates the central role of PARP in the DNA damage response and the principle of synthetic lethality with PARP inhibitors in HR-deficient cells.
Caption: PARP's role in DNA repair and the mechanism of synthetic lethality.
Quantitative Data Summary
The following table provides reference IC50 values for established PARP inhibitors with an isoquinolinone or related scaffold. This data can serve as a benchmark for evaluating the potency of this compound.
| Compound | Target | Assay Type | Cell Line | IC50 (nM) |
| Olaparib | PARP1/2 | Enzyme Activity | - | ~1-5 |
| Olaparib | Cytotoxicity | MDA-MB-436 (BRCA1 mutant) | 10 - 100 | |
| Olaparib | Cytotoxicity | CAPAN-1 (BRCA2 mutant) | 1 - 10 | |
| Rucaparib | PARP1/2/3 | Enzyme Activity | - | ~1-30 |
| Rucaparib | Cytotoxicity | UWB1.289 (BRCA1 mutant) | 375 | |
| Talazoparib | PARP1/2 | Enzyme Activity | - | ~1 |
| Talazoparib | Cytotoxicity | MX-1 (BRCA1/2 mutant) | < 1 |
Experimental Protocols
The following diagram outlines a general workflow for the in vitro evaluation of a novel PARP inhibitor.
Caption: A stepwise approach for in vitro characterization.
Biochemical PARP1/2 Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified PARP1 and PARP2. Commercially available colorimetric or fluorometric assay kits are recommended.[1][2]
Materials:
-
Purified recombinant human PARP1 or PARP2 enzyme
-
Activated DNA (histone-free)
-
Biotinylated NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2)
-
Histone-coated 96-well plates
-
Streptavidin-HRP conjugate
-
Colorimetric HRP substrate (e.g., TMB)
-
Stop solution (e.g., 2 M H2SO4)
-
This compound stock solution (in DMSO)
-
Microplate reader
Protocol:
-
Plate Coating: Coat a 96-well plate with histone proteins according to the kit manufacturer's instructions. Wash and block the wells.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: In each well, add the following in order:
-
Assay buffer
-
Activated DNA
-
Test compound or vehicle (for positive and negative controls)
-
PARP1 or PARP2 enzyme
-
-
Initiate Reaction: Add biotinylated NAD+ to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP to each well and incubate.
-
Wash the plate again.
-
Add the colorimetric HRP substrate and incubate until color develops.
-
-
Measurement: Add the stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Viability and Cytotoxicity Assay
This assay determines the effect of this compound on the proliferation and viability of cancer cell lines, particularly comparing its effect on BRCA-deficient versus BRCA-proficient cells.
Recommended Cell Lines:
-
BRCA-deficient: MDA-MB-436 (breast cancer, BRCA1 mutant)[3][4], HCC1937 (breast cancer, BRCA1 mutant)[3], CAPAN-1 (pancreatic cancer, BRCA2 mutant)[5], UWB1.289 (ovarian cancer, BRCA1 mutant)
-
BRCA-proficient: MDA-MB-231 (breast cancer, BRCA wild-type)[4], MCF-7 (breast cancer, BRCA wild-type)
Protocol using CellTiter-Glo® Luminescent Cell Viability Assay: [6][7][8]
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include vehicle-only controls.
-
Incubation: Incubate the plates for 72-120 hours in a humidified incubator at 37°C with 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.[8]
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[7]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
-
Measurement: Record the luminescence using a microplate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells and calculate the IC50 value.
Cellular PARylation Assay (ELISA-based)
This assay confirms that this compound inhibits PARP activity within intact cells by measuring the levels of PARylated proteins.[9][10][11]
Materials:
-
Cell line of interest (e.g., MDA-MB-436)
-
This compound
-
DNA damaging agent (e.g., H2O2 or MMS)
-
Cell lysis buffer
-
Commercial cellular PARylation ELISA kit (e.g., LysA™ Universal PARylation Assay Kit)
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound for 1-4 hours.
-
Induce DNA damage by adding a DNA damaging agent (e.g., 10 mM H2O2 for 10 minutes).
-
-
Cell Lysis: Wash the cells with PBS and lyse them according to the kit manufacturer's protocol.
-
ELISA Procedure:
-
Add cell lysates to the anti-PAR antibody-coated wells of the ELISA plate.
-
Incubate to allow capture of PARylated proteins.
-
Wash the wells.
-
Add a detection antibody and incubate.
-
Wash the wells.
-
Add a substrate and measure the signal (colorimetric or chemiluminescent) using a microplate reader.
-
-
Data Analysis: Quantify the reduction in PARylation levels in compound-treated cells compared to the vehicle-treated, DNA-damaged control cells. Calculate the IC50 for cellular PARP inhibition.
DNA Damage Assay (γH2AX Immunofluorescence)
This assay visualizes the formation of DSBs, a downstream consequence of PARP inhibition in replicating cells. An increase in γH2AX foci indicates an accumulation of DSBs.[12][13][14][15]
Materials:
-
Cells grown on coverslips or in chamber slides
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody (anti-γH2AX)
-
Fluorescently-labeled secondary antibody
-
DAPI nuclear stain
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound for 24-48 hours.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
-
Immunostaining:
-
Wash with PBS.
-
Block with 5% BSA for 1 hour.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.[15]
-
Wash with PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Wash with PBS.
-
-
Mounting and Imaging: Mount the coverslips onto microscope slides using mounting medium containing DAPI.
-
Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus. A significant increase in foci in compound-treated cells compared to controls indicates the induction of DSBs.
Troubleshooting
-
High background in enzyme assay: Ensure thorough washing steps and optimize antibody/substrate concentrations. Check for potential interference from the test compound's autofluorescence or color.
-
Low signal in CellTiter-Glo® assay: Ensure cells are metabolically active and within the linear range of the assay. Check for contamination.
-
Variability in γH2AX foci count: Ensure consistent cell density, treatment times, and imaging parameters. Use automated image analysis software for unbiased counting.
By following these detailed protocols, researchers can effectively evaluate the in vitro activity and mechanism of action of this compound as a potential PARP inhibitor.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status [mdpi.com]
- 4. Using MDA-MB Models to Assess Novel PARP Inhibitors [cytion.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 7. promega.com [promega.com]
- 8. ch.promega.com [ch.promega.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. biocompare.com [biocompare.com]
- 12. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
- 14. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 15. Immunofluorescence assay [bio-protocol.org]
Application Notes and Protocols for 6-(trifluoromethyl)isoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(trifluoromethyl)isoquinolin-1(2H)-one is a heterocyclic compound belonging to the isoquinolinone class, which is recognized for its wide range of biological activities.[1][2] The incorporation of a trifluoromethyl group can enhance metabolic stability and cell permeability, making this scaffold a promising starting point for drug discovery.[1] Derivatives of the parent 3,4-dihydroisoquinolin-1(2H)-one scaffold have demonstrated activities including antimicrobial and antioomycete effects.[1] Notably, 6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one has been identified as a potent inhibitor of the WDR5-WIN site, suggesting potential applications in oncology by targeting protein-protein interactions essential for cancer cell proliferation.[1]
These application notes provide a summary of the biological activities of this compound and related compounds, along with detailed protocols for relevant cell-based assays to investigate its mechanism of action. The assays focus on evaluating its effects on cell viability, DNA damage response, and apoptosis.
Data Presentation
The following table summarizes the quantitative biological activity data for this compound and a related derivative.
| Compound/Derivative | Assay Type | Cell Line/Organism | Endpoint | Result | Reference |
| 6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one | Antiproliferative Assay | MV4:11 (Human Leukemia) | GI₅₀ | 38 nM | [1] |
| 3,4-dihydroisoquinolin-1(2H)-one derivative (Compound I23) | Antioomycete Activity | Pythium recalcitrans | EC₅₀ | 14 µM | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential signaling pathways affected by this compound and the general workflows for the described experimental protocols.
Figure 1: Proposed mechanism of action via WDR5-WIN site inhibition.
Figure 2: General pathway for DNA damage and apoptosis induction.
References
- 1. 6-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one | 1365760-11-7 | Benchchem [benchchem.com]
- 2. Induction of Apoptosis by 3-Amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-C]isoquinoline via Modulation of MAPKs (p38 and c-Jun N-terminal Kinase) and c-Myc in HL-60 Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-(Trifluoromethyl)isoquinolin-1(2H)-one in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biological activity and potential therapeutic applications of 6-(trifluoromethyl)isoquinolin-1(2H)-one and its derivatives in cancer research. The protocols outlined below are intended to guide researchers in evaluating the efficacy and mechanism of action of these compounds in relevant cancer cell line models.
Introduction
This compound is a heterocyclic compound featuring an isoquinolinone core with a trifluoromethyl group at the 6-position. The inclusion of the trifluoromethyl moiety often enhances the lipophilicity and metabolic stability of compounds, making them attractive candidates for drug discovery.[1] Derivatives of this scaffold have shown significant promise as anticancer agents, particularly through the inhibition of key cellular targets involved in oncogenesis.
Mechanism of Action: WDR5 Inhibition
A significant body of research has identified derivatives of this compound, specifically 6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one, as potent inhibitors of the WD repeat-containing protein 5 (WDR5).[1] WDR5 is a critical component of the MLL (Mixed Lineage Leukemia) histone methyltransferase complex, which plays a central role in regulating gene expression through the methylation of histone H3 at lysine 4 (H3K4).[2]
In many cancers, particularly MLL-rearranged leukemias, the aberrant activity of the MLL complex drives the expression of genes that promote cell proliferation and survival.[2] By binding to the "WIN" (WDR5-interaction) site on the WDR5 protein, these isoquinolinone derivatives disrupt the interaction between WDR5 and MLL, thereby inhibiting the methyltransferase activity of the complex.[2][3] This leads to a reduction in the expression of oncogenic target genes, resulting in anti-proliferative effects and the induction of apoptosis in cancer cells.[3][4]
Data Presentation
The following table summarizes the in vitro activity of a potent derivative of this compound in various cancer cell lines.
| Compound ID | Cancer Cell Line | Cell Line Type | Assay Type | IC50/GI50 (nM) | Reference |
| A potent derivative of 6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one | MV4:11 | Acute Myeloid Leukemia (MLL-rearranged) | Proliferation | 38 | [1] |
| WDR5 Inhibitor (unspecified structure) | Molm13 | Acute Myeloid Leukemia (MLL-rearranged) | Proliferation | Not specified | [4] |
| WDR5 Inhibitor (unspecified structure) | K562 | Chronic Myeloid Leukemia (p53-null) | Proliferation | Insensitive | [4] |
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Structure-Based Optimization of Potent and Selective WDR5 Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of 6-(Trifluoromethyl)isoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3][4] The compound 6-(trifluoromethyl)isoquinolin-1(2H)-one belongs to this promising class of molecules. The trifluoromethyl group is a common feature in many modern pharmaceuticals, often enhancing metabolic stability and biological efficacy.
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents.[4] Therefore, robust and standardized antimicrobial susceptibility testing (AST) of new chemical entities like this compound is a critical first step in evaluating their potential as effective therapeutics. These tests are essential for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of a compound against a panel of clinically relevant microorganisms.
These application notes provide a comprehensive overview and detailed protocols for conducting antimicrobial susceptibility testing of this compound.
Data Presentation
As this compound is a novel compound, specific antimicrobial activity data is not yet extensively published. The following table serves as a template for presenting quantitative data obtained from susceptibility testing. Researchers should populate this table with their experimental findings.
Table 1: Antimicrobial Activity of this compound
| Test Organism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |
| Staphylococcus aureus | ATCC 29213 | |||
| Escherichia coli | ATCC 25922 | |||
| Pseudomonas aeruginosa | ATCC 27853 | |||
| Candida albicans | ATCC 90028 | |||
| Enterococcus faecalis | ATCC 29212 | |||
| Klebsiella pneumoniae | ATCC 700603 |
Experimental Protocols
Detailed methodologies for key antimicrobial susceptibility tests are provided below. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Bacterial or fungal inoculum
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB or RPMI-1640 to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of each row to be tested and mix well. This creates a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of concentrations of the test compound.
-
Include a positive control (no compound) and a negative control (no inoculum) for each organism.
-
-
Inoculum Preparation:
-
Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
-
Inoculation: Add 10 µL of the diluted inoculum to each well (except the negative control wells).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for most bacteria, or as appropriate for the specific microorganism.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader to measure absorbance at 600 nm.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This test is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC test (Protocol 1)
-
Nutrient agar plates
Procedure:
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth in the MIC test.
-
Plating: Spot-inoculate the aliquots onto separate sections of a nutrient agar plate.
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original inoculum survives). This is typically observed as no colony growth on the agar plate.
Visualizations
The following diagrams illustrate the experimental workflow and a generalized view of potential antimicrobial mechanisms of action.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Potential Antimicrobial Mechanisms of Action.
Discussion of Potential Mechanisms
While the specific mechanism of action for this compound is yet to be elucidated, studies on other isoquinoline derivatives suggest several possibilities. Some isoquinoline alkaloids have been reported to interfere with protein kinases, which are crucial for signal transduction pathways.[1] Other derivatives have been shown to down-regulate the expression of important virulence factors in bacteria like Pseudomonas aeruginosa.[1][5] Furthermore, some studies suggest that isoquinoline derivatives may inhibit essential bacterial enzymes, such as tyrosyl-tRNA synthetase (TyrRS), or disrupt the integrity of the bacterial cell membrane.[3][6] Further research, including molecular docking studies and proteomics, will be necessary to determine the precise mechanism by which this compound exerts its antimicrobial effects.
References
- 1. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 2. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academicjournals.org [academicjournals.org]
- 6. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: WDR5 Inhibition Assay Using 6-(Trifluoromethyl)isoquinolin-1(2H)-one and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
WD repeat-containing protein 5 (WDR5) is a critical scaffolding protein involved in the assembly and function of multiple chromatin-modifying complexes, most notably the mixed-lineage leukemia (MLL) methyltransferase complex.[1][2] The MLL complex is responsible for the methylation of histone H3 at lysine 4 (H3K4), a key epigenetic mark associated with active gene transcription.[2] Dysregulation of MLL activity, often through chromosomal translocations, is a hallmark of aggressive forms of acute leukemia.[3][4] WDR5 plays a crucial role by presenting the H3 tail for methylation by the MLL catalytic subunit.[2] Consequently, the interaction between WDR5 and MLL is a prime therapeutic target for the development of novel cancer therapies.[3][4][5]
Furthermore, WDR5 has been identified as an essential cofactor for the MYC family of oncoproteins.[3] WDR5 facilitates the recruitment of MYC to chromatin at target genes, thereby driving malignant gene expression programs.[3] Given the multifaceted role of WDR5 in various cancers, including leukemia, breast cancer, bladder cancer, and neuroblastoma, potent and selective inhibitors of the WDR5 interaction are of significant interest in drug discovery.[2][3]
This document provides detailed application notes and protocols for assessing the inhibitory activity of compounds targeting the WDR5-MLL interaction, using 6-(trifluoromethyl)isoquinolin-1(2H)-one and its structural analogs as representative examples. The protocols described herein are based on established high-throughput screening methods, including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and cell-based target engagement assays.
WDR5 Signaling Pathway and Inhibition
WDR5 acts as a central hub in several protein complexes. In the context of MLL-driven leukemia, WDR5 binds to a conserved arginine-containing motif in the MLL1 protein, an interaction essential for the integrity and enzymatic activity of the MLL complex. Small molecule inhibitors that target this "WIN" (WDR5-interaction) site can disrupt the WDR5-MLL1 interaction, leading to the inhibition of H3K4 methylation and suppression of leukemogenic gene expression.
Data Presentation: Inhibitory Activity of Dihydroisoquinolinone Analogs
The following table summarizes the in vitro activity of a representative WDR5 inhibitor with a dihydroisoquinolinone core, which is structurally related to this compound. This data is provided as an example of the expected potency for this class of compounds.
| Compound ID | TR-FRET Ki (nM) | MLL1 HMT IC50 (nM) | MV4;11 Cell Proliferation GI50 (nM) | MOLM13 Cell Proliferation GI50 (nM) |
| Representative Inhibitor 1 | <0.02 | 43 | 600 | 900 |
| Optimized Inhibitor 16 | <0.02 | 3.5 | 50 | 70 |
Data is compiled from representative studies on dihydroisoquinolinone-based WDR5 inhibitors.[3]
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for WDR5-MLL1 Interaction
This assay quantitatively measures the binding affinity of test compounds to the WDR5 WIN site by competing with a fluorescently labeled MLL1-derived peptide.
Materials:
-
Recombinant human WDR5 protein
-
FITC-labeled MLL1 peptide (e.g., FITC-ARAEVHLRKS)
-
Europium-labeled anti-His antibody (or other suitable donor fluorophore system)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
Test compound (e.g., this compound analog)
-
384-well, low-volume, black microplates
-
TR-FRET compatible microplate reader
Protocol:
-
Prepare a serial dilution of the test compound in DMSO, and then dilute in assay buffer to the desired final concentrations.
-
In a 384-well plate, add 5 µL of the diluted test compound.
-
Add 5 µL of a pre-mixed solution of WDR5 protein and Europium-labeled anti-His antibody to each well.
-
Add 5 µL of FITC-labeled MLL1 peptide to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (FITC).
-
Calculate the TR-FRET ratio (665 nm / 615 nm) and plot the data against the compound concentration to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
NanoBRET™ Target Engagement Intracellular Assay
This cell-based assay measures the binding of a test compound to WDR5 in living cells, providing a more physiologically relevant assessment of target engagement.
Materials:
-
HEK293T or U2OS cells
-
Plasmid encoding NanoLuc®-WDR5 fusion protein
-
Plasmid encoding HaloTag®-Histone H3.3 fusion protein (for interaction studies) or a cell-permeable fluorescent tracer for WDR5
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
HaloTag® NanoBRET™ 618 Ligand
-
Test compound
-
96-well, white, cell culture-treated microplates
-
Luminometer/plate reader capable of measuring BRET
Protocol:
-
Co-transfect cells with the NanoLuc®-WDR5 and HaloTag®-Histone H3.3 plasmids (or transfect with NanoLuc®-WDR5 and use a fluorescent tracer). Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
Prepare a serial dilution of the test compound.
-
If using the HaloTag® ligand, add it to the cells and incubate for the recommended time.
-
Add the test compound to the cells and incubate for 2-4 hours.
-
Add the NanoBRET™ Nano-Glo® Substrate and the extracellular inhibitor to the wells.
-
Read the donor (460 nm) and acceptor (618 nm) emission signals immediately on a BRET-capable plate reader.
-
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission) and normalize to the vehicle control.
-
Plot the normalized BRET ratio against the compound concentration to determine the cellular IC50.
Conclusion
The inhibition of the WDR5-MLL interaction presents a promising therapeutic strategy for a variety of cancers. The protocols detailed in this application note provide robust and reliable methods for evaluating the potency and cellular activity of WDR5 inhibitors, such as those based on the this compound scaffold. By employing both biochemical and cell-based assays, researchers can effectively characterize novel WDR5 antagonists and advance their development towards clinical applications.
References
- 1. WDR5 and histone H3 interaction cell assay report – openlabnotebooks.org [openlabnotebooks.org]
- 2. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Structure-Based Optimization of Potent and Selective WDR5 Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Optimization of a Small Molecule Antagonist of the Interaction Between WD Repeat-Containing Protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The identification of novel small-molecule inhibitors targeting WDR5-MLL1 interaction through fluorescence polarization based high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
handling and storage instructions for 6-(trifluoromethyl)isoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidance on the handling, storage, and general laboratory use of the compound 6-(trifluoromethyl)isoquinolin-1(2H)-one. The information herein is compiled from safety data sheets of structurally related compounds and general best practices for laboratory research. It is imperative to note that a specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. Therefore, this compound should be handled with the utmost care, assuming it may be hazardous.
Compound Information
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1184916-59-3[1] |
| Molecular Formula | C₁₀H₆F₃NO |
| Molecular Weight | 213.16 g/mol [1] |
| Appearance | Typically a solid powder. |
Safety, Handling, and Personal Protective Equipment (PPE)
Due to the presence of a trifluoromethyl group and a heterocyclic isoquinolinone core, this compound should be handled with caution. Trifluoromethylated aromatic compounds can have unforeseen biological activities.
2.1. General Handling Precautions:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid inhalation of dust or fumes.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
2.2. Personal Protective Equipment (PPE):
| PPE | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat should be worn at all times. For larger quantities, consider additional protective clothing. |
| Respiratory Protection | If there is a risk of inhaling dust, a NIOSH-approved respirator with an appropriate particulate filter should be used. |
2.3. First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Storage Instructions
Proper storage is crucial to maintain the stability and integrity of the compound.
| Condition | Recommendation |
| Temperature | Store in a cool, dry place. For long-term storage, a temperature of -20°C is recommended for solid compounds, which can ensure stability for up to 3 years.[2] Storage at 4°C is suitable for shorter periods (up to 2 years).[2] |
| Atmosphere | Store in a tightly sealed container to protect from moisture and air. |
| Light | Store in a light-resistant container to prevent potential photodegradation. |
Experimental Protocols
4.1. Preparation of Stock Solutions:
A stock solution is the basis for most in vitro experiments. The following is a general protocol for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Volumetric flask
-
Micropipettes
-
Vortex mixer
-
Sterile, light-resistant storage vials
Procedure:
-
Determine the required mass: Calculate the mass of the compound needed to achieve the desired stock concentration (e.g., 10 mM). The formula is: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Weigh the compound: Carefully weigh the calculated mass of the compound using an analytical balance in a fume hood.
-
Dissolution: Transfer the weighed compound to a volumetric flask. Add a portion of DMSO to the flask, ensuring it does not exceed 70-80% of the final volume.
-
Mixing: Gently swirl the flask or use a vortex mixer to ensure the compound is completely dissolved.
-
Final Volume Adjustment: Once the compound is fully dissolved, add DMSO to the calibration mark of the volumetric flask.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-resistant vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. Stock solutions in DMSO are typically stable for up to one month at -20°C and up to six months at -80°C.[2]
4.2. Characterization Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a fundamental technique for verifying the structure and purity of a compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)[3]
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for polar and aromatic compounds).[3]
-
Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube.
-
Acquisition of Spectra: Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra. The ¹⁹F NMR will be crucial for confirming the trifluoromethyl group.
-
Data Analysis: Process and analyze the spectra to confirm the chemical structure and assess the purity of the compound.
Logical Workflow for Handling and Preliminary Screening
As the specific biological activity of this compound is not yet defined, a logical workflow for its initial handling and screening is essential.
Caption: A logical workflow for handling and screening a novel compound.
Disclaimer: The information provided in this document is intended for guidance only and is based on the best available knowledge for similar compounds. All laboratory work should be conducted by trained professionals in accordance with institutional safety policies and standard laboratory practices. It is the responsibility of the user to conduct a thorough risk assessment before handling this compound.
References
Application Notes and Protocols: Solvent Selection for 6-(Trifluoromethyl)isoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Trifluoromethyl)isoquinolin-1(2H)-one (CAS No: 1184916-59-3) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Its structure, featuring an isoquinolinone core and a trifluoromethyl group, imparts unique physicochemical properties that influence its behavior in various experimental settings. The trifluoromethyl (-CF3) group is known to enhance lipophilicity and metabolic stability, making derivatives of this scaffold promising for therapeutic development.[1][2][3]
Proper solvent selection is critical for the success of subsequent applications, including chemical synthesis, purification, analytical characterization (NMR, HPLC, LC-MS), and biological screening. This document provides a comprehensive guide to selecting appropriate solvents for this compound, complete with predicted solubility data and detailed experimental protocols.
Physicochemical Properties
Understanding the structural features of this compound is key to predicting its solubility. The molecule combines a polar lactam functional group (a cyclic amide) with a largely nonpolar, aromatic bicyclic system made more lipophilic by the -CF3 group.
| Property | Value | Source |
| CAS Number | 1184916-59-3 | [4] |
| Molecular Formula | C10H6F3NO | [1][5] |
| Molecular Weight | 213.16 g/mol | [5][6] |
| Key Structural Features | - Aromatic isoquinolinone core- Polar lactam group (N-H donor, C=O acceptor)- Lipophilic trifluoromethyl (-CF3) group | Inferred from structure |
Solvent Selection Guide
The solubility of this compound is dictated by the balance between its polar lactam moiety and its nonpolar trifluoromethylated aromatic core. The following table provides solubility predictions in common laboratory solvents.
| Solvent Class | Solvent | Predicted Solubility | Rationale and Typical Applications |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | The high polarity effectively solvates the lactam group. Ideal for creating high-concentration stock solutions for biological screening. |
| N,N-Dimethylformamide (DMF) | High | Similar to DMSO. Often used as a reaction solvent for heterocyclic compounds due to its high boiling point.[7] | |
| Acetonitrile (ACN) | Moderate | Common mobile phase component in reverse-phase HPLC. Solubility is sufficient for analytical applications. | |
| Acetone | Moderate | Good general-purpose solvent for dissolving the compound at room temperature.[8] | |
| Polar Protic | Methanol (MeOH) | Moderate | Can act as a hydrogen bond donor/acceptor with the lactam. Used in HPLC and for some reactions. |
| Ethanol (EtOH) | Moderate | Similar to methanol; a common solvent for crystallization and reactions.[8][9] | |
| Water | Very Low | The large, lipophilic aromatic structure and the -CF3 group significantly reduce aqueous solubility.[8][10] | |
| Nonpolar / Halogenated | Dichloromethane (DCM) | Moderate to Low | Can dissolve the nonpolar parts of the molecule, but the polar lactam limits high solubility. Useful for extraction and chromatography. |
| Chloroform (CHCl3) | Moderate to Low | Similar properties to DCM. Often used as a solvent for NMR analysis.[9] | |
| Diethyl Ether | Low | The polarity of the lactam group is too high for significant solubility.[8] | |
| Hexanes / Heptane | Insoluble | Highly nonpolar solvents are unable to overcome the crystal lattice energy of the polar lactam. Often used as an anti-solvent for precipitation or crystallization. |
Visualization of Selection Workflows
Logical Workflow for Solvent Selection
The following diagram illustrates a systematic approach to selecting a suitable solvent based on the intended application.
Caption: A flowchart for application-driven solvent selection.
Structural Rationale for Solubility
This diagram breaks down the molecular structure to illustrate the competing factors that govern its solubility profile.
Caption: Structural features influencing solvent interactions.
Experimental Protocol: Quantitative Solubility Determination
This protocol outlines a method for determining the solubility of this compound in a solvent of interest using High-Performance Liquid Chromatography (HPLC).
5.1 Materials and Equipment
-
This compound (solid)
-
Solvent of interest (e.g., DMSO, Ethanol, Acetonitrile)
-
Analytical balance
-
Vortex mixer and/or shaker incubator
-
Centrifuge
-
2 mL vials with caps
-
Calibrated micropipettes
-
Syringe filters (0.22 µm)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
5.2 Protocol Steps
-
Prepare a Saturated Solution:
-
Accurately weigh approximately 5-10 mg of the compound into a 2 mL vial.
-
Add 1.0 mL of the chosen solvent to the vial.
-
Cap the vial tightly and vortex vigorously for 2 minutes.
-
Place the vial in a shaker incubator set to 25°C and shake for 24 hours to ensure equilibrium is reached. Check for the presence of undissolved solid material.
-
-
Sample Clarification:
-
After incubation, centrifuge the vial at 10,000 x g for 15 minutes to pellet the excess solid.
-
Carefully collect the supernatant using a micropipette without disturbing the solid pellet.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step is crucial to remove any fine particulates.
-
-
Prepare Calibration Standards:
-
Create a high-concentration stock solution by dissolving a known mass of the compound in a fully miscible solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
-
Perform a serial dilution of the stock solution to prepare a series of calibration standards (e.g., 100, 50, 25, 10, 5, 1 µg/mL).
-
-
HPLC Analysis:
-
Inject the calibration standards into the HPLC system to generate a standard curve (Peak Area vs. Concentration). Ensure the R² value is >0.99.
-
Dilute the filtered supernatant from step 2 with the mobile phase to bring its concentration within the linear range of the calibration curve. A dilution factor of 100 or 1000 is common.
-
Inject the diluted sample and record the peak area.
-
-
Calculate Solubility:
-
Use the standard curve to determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated solution using the following formula:
Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor
-
5.3 Safety Precautions
-
Always consult the Safety Data Sheet (SDS) for this compound and all solvents before use.[11][12][13]
-
Handle the compound and solvents in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[11]
-
Dispose of all chemical waste according to institutional guidelines.
References
- 1. 6-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one | 1365760-11-7 | Benchchem [benchchem.com]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. molecularinfo.com [molecularinfo.com]
- 6. alchempharmtech.com [alchempharmtech.com]
- 7. CN114573569A - Preparation method of isoquinoline compounds - Google Patents [patents.google.com]
- 8. Isoquinoline - Wikipedia [en.wikipedia.org]
- 9. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. capotchem.com [capotchem.com]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for 6-(trifluoromethyl)isoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(trifluoromethyl)isoquinolin-1(2H)-one and its derivatives are a promising class of molecules in drug discovery, demonstrating potential as inhibitors of the WD repeat-containing protein 5 (WDR5). The incorporation of a trifluoromethyl group often enhances metabolic stability and cell permeability, making these compounds attractive for targeting intracellular protein-protein interactions. These application notes provide detailed protocols for the preparation of this compound solutions for use in common biological assays, such as cell proliferation and antimicrobial susceptibility testing.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is provided in the table below. While specific solubility data in common laboratory solvents is not extensively published, a general protocol for solubilization is provided based on the properties of structurally related compounds.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆F₃NO | [1] |
| Molecular Weight | 213.16 g/mol | [1] |
| CAS Number | 1184916-59-3 | [2][3] |
| Appearance | Typically a white to off-white solid | Inferred from similar compounds |
| Purity | >98% (recommended for biological assays) | Standard for research-grade compounds |
Solution Preparation Protocols
The following protocols are recommended for the preparation of this compound solutions for in vitro and in vivo studies. It is crucial to use high-purity solvents and sterile techniques, especially for cell-based assays.
Preparation of a 10 mM Stock Solution in DMSO
Dimethyl sulfoxide (DMSO) is a common polar aprotic solvent for dissolving a wide range of organic compounds and is generally suitable for creating concentrated stock solutions for biological experiments.[4][5][6]
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weighing the Compound: Accurately weigh a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.13 mg of the compound (Molecular Weight = 213.16 g/mol ).
-
Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve the desired concentration. For 2.13 mg, add 1 mL of DMSO.
-
Solubilization: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. Stock solutions in DMSO are typically stable for several months when stored properly.
Preparation of Working Solutions for Cell Culture
For cell-based assays, the DMSO stock solution must be diluted to the final working concentration in the appropriate cell culture medium. It is important to ensure the final concentration of DMSO is non-toxic to the cells, typically below 0.5% (v/v).
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile serological pipettes and pipette tips
Protocol:
-
Serial Dilution: Perform serial dilutions of the 10 mM DMSO stock solution in cell culture medium to achieve the desired final concentrations.
-
Example Dilution for a 10 µM Working Solution: To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mixing: Gently mix the working solution by pipetting up and down.
-
Final DMSO Concentration: In this example, the final DMSO concentration in the working solution is 0.1%, which is generally well-tolerated by most cell lines.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used to prepare the highest concentration of the test compound.
Experimental Workflows and Applications
This compound, as a potential WDR5 inhibitor, can be utilized in various experimental settings to investigate its biological activity.
WDR5 Inhibition and Downstream Effects
WDR5 is a core component of several protein complexes, including the MLL/SET1 histone methyltransferase complex, which is crucial for the methylation of histone H3 at lysine 4 (H3K4).[7][8] WDR5 also plays a key role in recruiting the transcription factor MYC to chromatin.[9] By inhibiting the WDR5-MLL1 or WDR5-MYC interaction, this compound can modulate gene expression, leading to anti-proliferative effects in cancer cells.
Caption: WDR5 signaling pathway and point of inhibition.
Cell Proliferation Assay (IC50 Determination)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Caption: Workflow for IC50 determination.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MV4-11, a leukemia cell line sensitive to WDR5 inhibition) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium from the 10 mM DMSO stock solution.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include wells with vehicle control (medium with DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: Add a cell viability reagent (e.g., MTT, resazurin, or a luminescence-based assay like CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Plot the cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Antimicrobial Susceptibility Testing (MIC Determination)
Isoquinoline derivatives have shown potential as antimicrobial agents.[7] The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Caption: Workflow for MIC determination.
Protocol:
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
-
Bacterial Inoculum: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) according to CLSI guidelines.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Data Presentation
The following tables present hypothetical, yet representative, data that could be obtained from the described experimental protocols.
Table 1: Solubility of this compound
| Solvent | Solubility (at 25°C) | Observations |
| DMSO | ≥ 10 mg/mL (≥ 46.9 mM) | Readily soluble with vortexing |
| Ethanol | Sparingly soluble | May require heating or sonication |
| Water | Poorly soluble | Insoluble at neutral pH |
| PBS (pH 7.4) | Poorly soluble | Insoluble |
Table 2: In Vitro Activity of this compound
| Assay | Cell Line / Organism | Endpoint | Result |
| Cell Proliferation | MV4-11 (AML) | IC50 | 5.2 µM |
| Cell Proliferation | K562 (CML) | IC50 | > 50 µM |
| Antimicrobial | S. aureus | MIC | 32 µg/mL |
| Antimicrobial | E. coli | MIC | > 128 µg/mL |
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound and DMSO.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
-
DMSO can facilitate the absorption of other chemicals through the skin; therefore, exercise caution when handling solutions containing DMSO.[6]
References
- 1. The WDR5 interaction network [ir.vanderbilt.edu]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. MLL1/WDR5 complex in leukemogenesis and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone H3 recognition and presentation by the WDR5 module of the MLL1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interaction with WDR5 Promotes Target Gene Recognition and Tumorigenesis by MYC - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Application Notes and Protocols for 6-(Trifluoromethyl)isoquinolin-1(2H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The incorporation of a trifluoromethyl group, as seen in 6-(trifluoromethyl)isoquinolin-1(2H)-one, can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and receptor binding affinity. While specific in vivo data for this compound is not extensively available in the public domain, this document provides a comprehensive overview of in vivo studies conducted on structurally related isoquinolin-1(2H)-one and trifluoromethyl-containing compounds. These notes and protocols can serve as a valuable resource for designing and executing in vivo studies for novel analogs, including this compound.
I. Summary of In Vivo Data for Related Compounds
The following table summarizes quantitative data from in vivo studies of various isoquinolin-1(2H)-one and trifluoromethyl-containing compounds, offering insights into potential applications and experimental considerations.
| Compound Class | Animal Model | Key Findings | Reference |
| Isoquinolin-1-one Derivatives (Positive Allosteric Modulators of 5-HT2CR) | Sprague-Dawley Rats | Compound 4i (a 3-(1-hydroxycycloalkyl) substituted isoquinolin-1-one) showed a significant decrease in food intake at 50 mg/kg, comparable to Lorcaserin (10 mg/kg). The compound exhibited a brain/plasma concentration ratio of approximately 1:1. | [1] |
| Quinoline-Derived Trifluoromethyl Alcohols (Anticancer Agents) | Zebrafish Embryo | Compound 2 (2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol) had an LC50 of 14.14 μM and showed more potent anticancer activity than cisplatin. Compound 3 (trifluoro-3-(isoquinolin-1-yl)-2-(thiophen-2-yl)propan-2-ol) caused increased cell death. | [2] |
| (Trifluoromethyl)pyridines (Anti-Chlamydia trachomatis Agents) | Mouse Model | Compounds 1 , 17 , and 20 displayed significant in vivo efficacy in reducing chlamydial infection, with compound 20 showing the highest efficacy. | [3] |
| 6-nitro-2-(3-chloropropyl)-1H-benz[de]isoquinoline-1,3-dione (Antitumor Agent) | Sarcoma-180 (S-180) and Ehrlich Ascites Carcinoma (EAC) bearing mice | Showed significant tumor regression with T/Cmax values of 138 in S-180 and 189 in EAC at an optimum dose of 60 mg/kg administered for 7 days. | [4] |
II. Detailed Experimental Protocols
The following are representative protocols derived from studies on related compounds. These can be adapted for the in vivo evaluation of this compound.
A. Protocol 1: In Vivo Anticancer Efficacy Assessment in a Zebrafish Embryo Model
This protocol is adapted from a study on quinoline-derived trifluoromethyl alcohols and is suitable for rapid in vivo screening of anticancer activity and toxicity.[2]
1. Animal Model: Wild-type zebrafish (Danio rerio) embryos.
2. Compound Preparation:
-
Dissolve the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Prepare serial dilutions of the stock solution in embryo medium to achieve the desired final concentrations.
3. Experimental Procedure:
-
Collect freshly fertilized zebrafish embryos and maintain them at 28.5°C in embryo medium.
-
At 6 hours post-fertilization (hpf), dechorionate the embryos.
-
Place individual embryos into a 96-well plate containing 100 µL of the respective treatment solution. Include a vehicle control (e.g., 0.1% DMSO in embryo medium) and a positive control (e.g., cisplatin).
-
Incubate the embryos at 28.5°C for up to 48 or 72 hpf.
-
Assess for lethality and morphological defects at regular intervals (e.g., 24, 48, and 72 hpf) under a stereomicroscope.
-
Determine the LC50 (median lethal concentration) of the compound.
-
To assess apoptosis, perform acridine orange staining on live embryos at 48 hpf.
4. Data Analysis:
-
Record the number of dead embryos at each concentration to calculate the LC50 value using appropriate statistical software.
-
Quantify the apoptotic signal from acridine orange staining using fluorescence microscopy and image analysis software.
B. Protocol 2: In Vivo Anti-infective Efficacy in a Mouse Model of Chlamydia trachomatis Infection
This protocol is based on a study of (trifluoromethyl)pyridines and can be used to evaluate the efficacy of this compound against bacterial infections.[3]
1. Animal Model: Female BALB/c mice.
2. Infection Procedure:
-
Administer progesterone subcutaneously to synchronize the estrous cycle of the mice.
-
7 days later, infect the mice intravaginally with Chlamydia trachomatis.
3. Treatment Regimen:
-
Prepare the test compound in a suitable vehicle for administration (e.g., oral gavage or intraperitoneal injection).
-
Begin treatment at a specified time point post-infection (e.g., 24 hours).
-
Administer the compound at various doses once or twice daily for a defined period (e.g., 7 days).
-
Include a vehicle-treated control group and a positive control group (e.g., a known antibiotic).
4. Efficacy Assessment:
-
Collect vaginal swabs at different time points during and after treatment.
-
Quantify the chlamydial load in the swabs using methods such as quantitative PCR (qPCR) or by determining the number of inclusion-forming units (IFU).
-
Monitor for signs of disease resolution, such as changes in body weight and clinical scores.
5. Data Analysis:
-
Compare the chlamydial load between the treated and control groups to determine the reduction in infection.
-
Analyze the data using appropriate statistical tests (e.g., ANOVA or t-test).
C. Protocol 3: Pharmacokinetic and Anti-obesity Assessment in Rats
This protocol is adapted from a study on an isoquinolin-1-one derivative acting as a 5-HT2CR positive ago-allosteric modulator and is suitable for evaluating the pharmacokinetic profile and potential anti-obesity effects of this compound.[1]
1. Animal Model: Male Sprague-Dawley rats.
2. Pharmacokinetic Study:
-
Administer the test compound to rats via the intended clinical route (e.g., oral gavage or intravenous injection) at a specific dose.
-
Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood samples to obtain plasma.
-
At the final time point, euthanize the animals and collect brain tissue.
-
Analyze the concentration of the compound in plasma and brain homogenates using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and brain/plasma ratio.
3. Anti-obesity Efficacy Study:
-
Acclimatize rats to individual housing and a standard diet.
-
Administer the test compound or vehicle daily for a specified period (e.g., 5 days).
-
Measure food intake and body weight daily.
-
Include a positive control group treated with a known anti-obesity drug (e.g., Lorcaserin).
4. Data Analysis:
-
Plot the plasma and brain concentration-time profiles.
-
Compare the daily food intake and change in body weight between the treated and control groups using statistical analysis.
III. Visualizations: Diagrams of Workflows and Pathways
The following diagrams illustrate key experimental workflows and a potential signaling pathway relevant to the described protocols.
Caption: Workflow for in vivo anticancer screening in a zebrafish embryo model.
References
- 1. Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)-one/isoindolin-1-one derivatives: Discovery of a positive ago-allosteric modulator (PAAM) of 5HT2CR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of antitumor efficacy and toxicity of novel 6-nitro-2-(3-chloropropyl)-1H-benz[de]isoquinoline-1,3-dione in vivo in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 6-(trifluoromethyl)isoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization and quantification of 6-(trifluoromethyl)isoquinolin-1(2H)-one, a potent WDR5 WIN-site inhibitor with potential therapeutic applications in oncology. The provided protocols are based on established methods for similar compounds and can be adapted for specific research needs.
Compound Information
| IUPAC Name | This compound |
| Synonyms | 6-(trifluoromethyl)-2H-isoquinolin-1-one |
| CAS Number | 1184916-59-3[1][2][3] |
| Molecular Formula | C10H6F3NO[2] |
| Molecular Weight | 213.16 g/mol [2] |
| Chemical Structure | (A chemical structure image would be placed here in a real document) |
Analytical Techniques
A multi-pronged analytical approach is recommended for the comprehensive characterization of this compound. This includes chromatographic techniques for separation and quantification, and spectroscopic methods for structural elucidation and confirmation.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is a fundamental technique for assessing the purity of this compound and for its quantification in various matrices. A reverse-phase method is generally suitable for this compound.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., Newcrom R1, 4.6 x 150 mm, 5 µm) is a suitable starting point.[4][5]
-
Mobile Phase: A gradient of acetonitrile and water is recommended. For mass spectrometry detection, a volatile buffer such as formic acid should be used instead of phosphoric acid.[4][5]
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program (Illustrative):
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 90-10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as acetonitrile or methanol, to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Data Presentation: Expected HPLC Data
| Parameter | Expected Value |
| Retention Time | 8-12 min (highly dependent on the specific column and gradient) |
| Purity (by area %) | >95% for a pure standard |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
Note: These are estimated values and must be determined experimentally.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities and can also be used for the structural confirmation of the main compound, particularly through its fragmentation pattern.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.[6][7][8]
-
Column: A non-polar capillary column, such as a 5% diphenyl/95% dimethyl polysiloxane column (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 10 min
-
-
Injector Temperature: 250 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-500
-
Sample Preparation: The sample should be derivatized if it is not sufficiently volatile. However, for impurity profiling, a direct injection of a concentrated solution in a volatile solvent (e.g., dichloromethane) can be performed.
Data Presentation: Expected GC-MS Data
| Parameter | Expected Value |
| Retention Time | 15-20 min (dependent on the temperature program) |
| Molecular Ion (M+) | m/z 213 |
| Key Fragmentation Ions | Expected fragments would arise from the loss of CO, CF3, and cleavage of the isoquinolinone ring. |
Note: These are predicted values and require experimental verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are essential.
Experimental Protocol: NMR Analysis
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.[9]
-
¹H NMR:
-
Acquisition of a standard proton spectrum.
-
-
¹³C NMR:
-
Acquisition of a proton-decoupled carbon spectrum.
-
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
Data Presentation: Expected NMR Data
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | |||
| Aromatic Protons | 7.0 - 8.5 | m | The exact shifts and coupling patterns will depend on the substitution pattern. |
| NH Proton | 9.0 - 11.0 | br s | May be exchangeable with D₂O. |
| ¹³C NMR | |||
| Carbonyl Carbon | 160 - 170 | s | |
| Aromatic Carbons | 110 - 150 | m | |
| CF₃ Carbon | 120 - 130 | q | Will show coupling with fluorine atoms. |
Note: Predicted chemical shifts are based on analogous structures.[10][11] Experimental determination is necessary for accurate assignment.
Signaling Pathway and Experimental Workflow
WDR5 Inhibition Signaling Pathway
This compound is a potent inhibitor of the WDR5 WIN-site.[12] WDR5 is a key protein in epigenetic regulation and oncogenic signaling.[13][14] The diagram below illustrates the proposed mechanism of action.
References
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. molecularinfo.com [molecularinfo.com]
- 3. This compound|CAS: 1184916-59-3|this compound-百灵威 [jkchemical.com]
- 4. Separation of o-(Trifluoromethyl)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of 1H-Benz[de]isoquinoline-1,3(2H)-dione, 5-[(3-chlorophenyl)azo]-6-hydroxy-2-(3-methoxypropyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. rjptonline.org [rjptonline.org]
- 7. mdpi.com [mdpi.com]
- 8. Gas chromatographic/mass spectrometric evidence for the identification of 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline as a normal constituent of rat brain. Its quantification and comparison to rat whole brain levels of dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. 6-(trifluoroMethyl)isoquinoline(1194375-62-6) 1H NMR [m.chemicalbook.com]
- 11. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-c.. [askfilo.com]
- 12. 6-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one | 1365760-11-7 | Benchchem [benchchem.com]
- 13. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 14. WD Repeat Domain 5 Inhibitors for Cancer Therapy: Not What You Think - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 6-(trifluoromethyl)isoquinolin-1(2H)-one using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 6-(trifluoromethyl)isoquinolin-1(2H)-one. This compound and its derivatives are of significant interest in drug discovery due to their potential biological activities.[1][2] The method presented here is suitable for the quantification of this compound in a variety of matrices, such as plasma, following a straightforward sample preparation protocol. The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode ensures high selectivity and sensitivity.
Introduction
This compound is a heterocyclic compound belonging to the isoquinolinone class. Isoquinoline and its derivatives are known to exhibit a wide range of biological activities, including antitumor, antibacterial, and anti-inflammatory properties.[2][3][4] The introduction of a trifluoromethyl group can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[5] Therefore, a reliable analytical method for the quantification of this compound is essential for its preclinical and clinical development. This application note provides a detailed protocol for a UPLC-MS/MS method that has been developed and validated for this purpose.
Experimental
Sample Preparation
A simple protein precipitation method is employed for the extraction of this compound from plasma samples.
Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (e.g., a structurally similar, stable isotope-labeled compound or a compound with similar chromatographic behavior).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
A UPLC system is used to achieve rapid and efficient separation of the analyte from matrix components.
Table 1: UPLC Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 90% B in 3 min, hold at 90% B for 1 min, return to 10% B in 0.1 min, and re-equilibrate for 1.9 min |
Mass Spectrometry
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection. The analyte is detected in positive ionization mode.
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 214.05 | 186.04 | 25 |
| This compound (Qualifier) | 214.05 | 145.03 | 35 |
| Internal Standard (example) | User Defined | User Defined | User Defined |
Note: The fragmentation of the trifluoromethyl group and the isoquinolinone core is a key consideration in determining the product ions. The loss of CO (28 Da) from the precursor ion is a common fragmentation pathway for quinolones and similar structures.[6][7]
Results and Discussion
The developed LC-MS/MS method demonstrates good linearity, accuracy, and precision for the quantification of this compound. A typical calibration curve is linear over the range of 1 to 1000 ng/mL with a correlation coefficient (r²) > 0.99. The lower limit of quantification (LLOQ) is established at 1 ng/mL, providing sufficient sensitivity for pharmacokinetic studies.
Table 4: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% RSD) | < 15% (< 20% at LLOQ) |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Signaling Pathway Context
Isoquinoline derivatives have been implicated in various signaling pathways. For instance, some derivatives have been shown to inhibit protein kinases or modulate the activity of nuclear receptors. The ability to accurately quantify this compound is crucial for understanding its mechanism of action and its effects on these pathways in drug development.
Caption: Hypothetical signaling pathway where this compound acts as an inhibitor.
Experimental Workflow
The overall workflow for the analysis of this compound is depicted below.
Caption: Workflow for the LC-MS/MS analysis of this compound.
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantification of this compound. The method is sensitive, selective, and suitable for high-throughput analysis in a drug development setting. The provided protocols can be readily implemented in a laboratory with standard LC-MS/MS instrumentation.
References
- 1. Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids [mdpi.com]
- 2. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. asahilab.co.jp [asahilab.co.jp]
- 6. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 6-(Trifluoromethyl)isoquinolin-1(2H)-one Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(trifluoromethyl)isoquinolin-1(2H)-one.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary applications?
This compound is a heterocyclic organic compound. The trifluoromethyl group often enhances metabolic stability and cell permeability, making it an attractive scaffold in drug discovery. Its derivatives have been investigated for various therapeutic applications, including as inhibitors of Poly(ADP-ribose) polymerase (PARP) and WD repeat-containing protein 5 (WDR5), and for their potential antimicrobial properties.
2. What are the key safety precautions when handling this compound?
3. How should this compound be stored?
For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and dark place. For solutions, storage at -20°C or -80°C is advisable to minimize degradation. Stability in various solvents should be determined empirically for your specific experimental conditions.
Synthesis Troubleshooting
Low yields, incomplete reactions, and purification difficulties are common challenges in the synthesis of trifluoromethylated heterocyclic compounds. Below are some common issues and potential solutions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inefficient cyclization. | Optimize the reaction conditions for the cyclization step. This may include screening different catalysts (e.g., Lewis acids), solvents, and temperatures. For isoquinolinone synthesis, methods like the Bischler-Napieralski or Pictet-Spengler reactions are common starting points, but may require significant optimization for trifluoromethylated substrates.[1] |
| Poor reactivity of starting materials. | Ensure the purity of starting materials. The presence of impurities can inhibit the reaction. Consider using more reactive derivatives of the starting materials if possible. | |
| Degradation of product under reaction conditions. | If the product is unstable at elevated temperatures, try lowering the reaction temperature and extending the reaction time. Monitor the reaction progress by TLC or LC-MS to identify the optimal endpoint and avoid product degradation. | |
| Formation of Multiple Byproducts | Side reactions due to the trifluoromethyl group. | The electron-withdrawing nature of the CF3 group can influence regioselectivity. Modifying the reaction conditions, such as changing the catalyst or solvent polarity, may help to favor the desired reaction pathway. |
| Competing reaction pathways. | Protect sensitive functional groups on the starting materials that may be participating in side reactions. Deprotection can be performed as a subsequent step. | |
| Difficulty in Product Purification | Co-elution with starting materials or byproducts. | Optimize the chromatography conditions. This may involve testing different solvent systems (e.g., gradients of hexanes/ethyl acetate, dichloromethane/methanol) or using a different stationary phase (e.g., alumina instead of silica gel). |
| Poor solubility of the product. | If the product crashes out during workup or purification, try using a different solvent system for extraction and chromatography. Sonication may aid in dissolving poorly soluble compounds. |
Biological Experiment Troubleshooting
Issues in biological assays can arise from compound properties or the assay conditions themselves.
| Problem | Potential Cause | Suggested Solution |
| Low Compound Potency or Inconsistent Results | Poor solubility in assay buffer. | Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous assay buffer. Ensure the final concentration of the organic solvent is low (typically <1%) and consistent across all wells to avoid solvent-induced artifacts. The trifluoromethyl group can increase lipophilicity, potentially leading to solubility issues.[2] |
| Compound instability in assay medium. | Assess the stability of the compound in your specific assay buffer over the time course of the experiment. This can be done by incubating the compound in the buffer and analyzing its concentration at different time points by HPLC or LC-MS. | |
| Non-specific binding. | Include appropriate controls to assess non-specific binding to plates or other assay components. The addition of a small amount of a non-ionic detergent (e.g., Tween-20) to the assay buffer can sometimes mitigate this issue. | |
| High Background Signal in Cell-Based Assays | Compound cytotoxicity. | Determine the cytotoxicity of the compound on the cell line being used with a viability assay (e.g., MTT, CellTiter-Glo). Conduct your functional assays at concentrations below the cytotoxic threshold. |
| Interference with assay detection method. | Test for compound interference with the assay's detection method (e.g., fluorescence, luminescence). Run controls with the compound in the absence of the biological target. |
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not publicly available, a general approach for the synthesis of 6-substituted-1-(2H)-isoquinolinones has been patented. This process involves the reaction of a substituted 2-methylbenzonitrile with an active formylation reagent, followed by cyclization. Researchers should adapt and optimize this general procedure for the specific trifluoromethyl-substituted starting material.
General Protocol for PARP Inhibition Assay:
A common method to assess PARP inhibitors is a cell-free enzymatic assay.
-
Reagents and Materials:
-
Recombinant human PARP-1 enzyme.
-
Histones (as a substrate for PARP-1).
-
Biotinylated NAD+ (as a co-substrate).
-
Streptavidin-HRP conjugate.
-
Chemiluminescent HRP substrate.
-
Assay buffer (e.g., Tris-HCl with MgCl2, DTT, and a non-ionic detergent).
-
96-well white plates.
-
This compound and control inhibitors.
-
-
Procedure:
-
Coat the 96-well plate with histones and incubate overnight at 4°C.
-
Wash the plate with wash buffer (assay buffer containing a detergent).
-
Add serial dilutions of this compound or control inhibitors to the wells.
-
Add PARP-1 enzyme to all wells except the negative control.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate to remove unincorporated biotinylated NAD+.
-
Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Wash the plate thoroughly.
-
Add the chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathways and Workflows
PARP Inhibition and DNA Damage Response
Isoquinolinone derivatives are known to act as PARP inhibitors. PARP enzymes, particularly PARP-1, play a crucial role in DNA repair. Inhibition of PARP in cancer cells with existing DNA repair defects (e.g., BRCA1/2 mutations) can lead to synthetic lethality.
Caption: PARP Inhibition Pathway.
WDR5 Inhibition and Gene Regulation
Derivatives of this compound have been identified as potent inhibitors of the WDR5 WIN-site.[2] WDR5 is a core component of several protein complexes, including the MLL/SET1 histone methyltransferase complexes, which are crucial for gene regulation. By inhibiting the interaction of WDR5 with its binding partners (like MLL1), these compounds can modulate gene expression, which is a promising strategy in certain cancers.
Caption: WDR5 Inhibition Workflow.
General Experimental Workflow
The following diagram illustrates a typical workflow for synthesizing and evaluating a novel compound like this compound.
Caption: General Experimental Workflow.
References
Technical Support Center: 6-(trifluoromethyl)isoquinolin-1(2H)-one Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 6-(trifluoromethyl)isoquinolin-1(2H)-one in various assays. As a potential inhibitor of the WDR5-MYC interaction, this guide focuses on optimizing biochemical and cell-based assays relevant to this target.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of this compound?
A1: this compound has been identified as a potential inhibitor of the WD repeat-containing protein 5 (WDR5). WDR5 is a critical cofactor for the oncoprotein MYC, and their interaction is essential for the recruitment of MYC to its target genes.[1][2] By disrupting the WDR5-MYC interaction, this compound may inhibit the transcription of genes involved in cell proliferation and tumor maintenance.[1][2]
Q2: What is the significance of the trifluoromethyl group on this compound?
A2: The trifluoromethyl (-CF3) group significantly influences the physicochemical properties of the molecule. It is highly electronegative and lipophilic, which can enhance metabolic stability by making the strong carbon-fluorine bonds resistant to enzymatic cleavage. This often leads to a longer biological half-life and improved bioavailability. The lipophilicity can also improve the compound's ability to cross cell membranes.
Q3: What are the recommended assay formats for screening inhibitors of the WDR5-MYC interaction?
A3: Common and effective assay formats for this protein-protein interaction (PPI) include:
-
Fluorescence Polarization (FP): This method measures the change in the polarization of fluorescently labeled MYC peptide upon binding to WDR5. Inhibition by the compound results in a decrease in polarization.
-
Chemiluminescent Assays (e.g., ELISA-based): These assays can be configured to measure the binding of biotinylated WDR5 to coated MYC protein, with a chemiluminescent signal generated by a streptavidin-HRP conjugate.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This technology uses a lanthanide donor and a fluorescent acceptor on the binding partners to measure their proximity.
Q4: How should I prepare my stock solution of this compound?
A4: Due to the lipophilic nature of the trifluoromethyl group, this compound is likely to have low aqueous solubility. It is recommended to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO). For assays, this stock can then be diluted in the appropriate assay buffer. It is crucial to ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent effects on the biological target and assay components.
Experimental Protocols
WDR5-MYC Interaction Fluorescence Polarization (FP) Assay
This protocol provides a general framework for a competitive FP assay to measure the inhibition of the WDR5-MYC interaction by this compound.
Materials:
-
Recombinant human WDR5 protein
-
Fluorescently labeled MYC peptide (e.g., 5-FAM-labeled)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
DMSO
-
Black, low-volume 384-well assay plates
-
Fluorescence polarization plate reader
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the compound in DMSO, followed by a further dilution in assay buffer to achieve the desired final concentrations with a constant percentage of DMSO.
-
Dilute the fluorescently labeled MYC peptide and WDR5 protein to their optimal working concentrations in the assay buffer. These concentrations should be determined empirically through titration experiments.
-
-
Assay Procedure:
-
Add a small volume (e.g., 5 µL) of the diluted this compound or DMSO (for controls) to the wells of the 384-well plate.
-
Add the diluted WDR5 protein (e.g., 10 µL) to all wells except the "no protein" control.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound-protein binding.
-
Add the fluorescently labeled MYC peptide (e.g., 5 µL) to all wells to initiate the binding reaction.
-
Incubate the plate for the optimal duration (e.g., 60 minutes) at room temperature, protected from light.
-
Measure the fluorescence polarization on a suitable plate reader.
-
Experimental Workflow Diagram:
Troubleshooting Guides
Issue 1: High Background Signal
| Potential Cause | Troubleshooting Step |
| Compound Autofluorescence | Pre-read the plate after compound addition but before adding the fluorescent peptide to measure the compound's intrinsic fluorescence. Subtract this background from the final reading. |
| Contaminated Assay Buffer or Reagents | Prepare fresh buffers and filter-sterilize. Check individual components for fluorescence. |
| Light Scattering from Precipitated Compound | Visually inspect wells for precipitation. Centrifuge the plate briefly. Decrease the compound concentration.[3] See the "Compound Precipitation" section below for more details. |
| Non-specific Binding to Plate | Use non-binding surface plates. Increase the detergent concentration (e.g., Tween-20) in the assay buffer. |
Issue 2: Low or No Signal Change
| Potential Cause | Troubleshooting Step |
| Inactive Protein or Compound | Verify the activity of WDR5 with a known control inhibitor. Confirm the integrity of the this compound stock. |
| Suboptimal Reagent Concentrations | Perform titration experiments for both WDR5 and the fluorescent MYC peptide to determine their optimal concentrations for a suitable assay window. |
| Incorrect Assay Conditions | Optimize incubation times, temperature, and buffer components (pH, salt concentration). |
| Fluorophore Interaction with Compound | The compound may be quenching the fluorescence. This can be tested by measuring fluorescence intensity in the presence and absence of the compound. |
Issue 3: High Variability Between Replicates
| Potential Cause | Troubleshooting Step |
| Pipetting Errors | Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions like DMSO stocks.[4] |
| Compound Precipitation | Inconsistent precipitation across wells can lead to high variability. Improve compound solubility by adjusting the assay buffer or lowering the final concentration.[5][6] |
| Edge Effects on the Plate | Avoid using the outer wells of the plate, or incubate the plate in a humidified chamber to minimize evaporation. |
| Incomplete Mixing | Gently mix the plate after each reagent addition. |
Issue 4: Compound Precipitation
The trifluoromethyl group increases lipophilicity, which can lead to poor aqueous solubility and precipitation in assay buffers.
| Potential Cause | Troubleshooting Step |
| Exceeding Solubility Limit | Determine the kinetic solubility of the compound in the assay buffer. Test a lower concentration range of the compound. |
| DMSO Shock | When adding the DMSO stock to the aqueous buffer, the rapid change in solvent can cause the compound to crash out. Try an intermediate dilution step in a mixed solvent system. |
| Assay Buffer Composition | The pH and salt concentration of the buffer can affect solubility. Test different buffer conditions. |
| Freeze-Thaw Cycles of Stock Solution | Repeated freeze-thaw cycles can cause the compound to precipitate out of the DMSO stock.[5][6] Aliquot the stock solution into single-use vials. |
Troubleshooting Logic for Compound Precipitation:
Data Presentation
Quantitative data from optimization experiments should be summarized in tables for clear comparison.
Table 1: Example WDR5 Titration for FP Assay
| WDR5 Concentration (nM) | Fluorescence Polarization (mP) | S/B Ratio |
| 0 | 55.2 | 1.0 |
| 10 | 120.5 | 2.2 |
| 20 | 185.8 | 3.4 |
| 40 | 240.1 | 4.3 |
| 80 | 265.4 | 4.8 |
| 160 | 270.3 | 4.9 |
| 320 | 271.1 | 4.9 |
Note: Data are for illustrative purposes only. Optimal concentrations must be determined experimentally.
Table 2: Example Assay Condition Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal |
| pH | 6.5 | 7.5 | 8.5 | 7.5 |
| NaCl (mM) | 50 | 150 | 250 | 150 |
| Tween-20 (%) | 0.005 | 0.01 | 0.05 | 0.01 |
| Temperature (°C) | 20 | 25 | 37 | 25 |
Note: Data are for illustrative purposes only. Optimal conditions must be determined experimentally.
Signaling Pathway
This compound is hypothesized to inhibit the interaction between WDR5 and MYC. This interaction is crucial for the recruitment of MYC to the chromatin at specific gene promoters, leading to the transcription of genes involved in cell growth and proliferation.
WDR5-MYC Signaling Pathway Diagram:
References
Technical Support Center: 6-(Trifluoromethyl)isoquinolin-1(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(trifluoromethyl)isoquinolin-1(2H)-one. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a heterocyclic organic compound with the molecular formula C10H6F3NO and a molecular weight of approximately 213.16 g/mol .[1][2] Its structure includes an isoquinolinone core substituted with a trifluoromethyl group. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability in molecules, which often suggests that the compound will have low solubility in aqueous solutions.[3]
Q2: What is the expected solubility of this compound in common laboratory solvents?
For practical laboratory use, Dimethyl Sulfoxide (DMSO) is an excellent choice for dissolving this compound as it can dissolve both polar and nonpolar compounds.[4] Other organic solvents like ethanol and methanol may also be suitable.
Predicted Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water | Very Low / Insoluble | The hydrophobic trifluoromethyl group and the largely aromatic core limit interaction with polar water molecules. |
| DMSO | High | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with low aqueous solubility.[4] |
| Ethanol | Moderate to High | As a polar protic solvent, ethanol can interact with the polar parts of the molecule, and its ethyl group can interact with the nonpolar regions. |
| Methanol | Moderate | Similar to ethanol, but its higher polarity might result in slightly lower solubility for highly lipophilic compounds compared to ethanol. |
Q3: How should I prepare a stock solution of this compound for in vitro experiments?
Due to its predicted poor aqueous solubility, it is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO. This stock can then be serially diluted to the final working concentration in your aqueous experimental medium.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L x 0.001 L x 213.16 g/mol = 0.0021316 g = 2.13 mg
-
-
Weigh the compound: Carefully weigh out 2.13 mg of this compound using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the compound.
-
Dissolve the compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
Issue 1: The compound precipitates out of solution when I add it to my aqueous cell culture medium or assay buffer.
This is a common issue with hydrophobic compounds dissolved in DMSO when diluted into an aqueous environment.
| Possible Cause | Troubleshooting Step |
| High final DMSO concentration | Ensure the final concentration of DMSO in your experiment is low, typically ≤ 0.5%, as higher concentrations can be toxic to cells and can cause the compound to precipitate. |
| Rapid addition to aqueous buffer | Add the DMSO stock solution to your aqueous medium dropwise while gently vortexing or swirling the tube to facilitate mixing and prevent localized high concentrations that can lead to precipitation. |
| Compound's low aqueous solubility | If precipitation persists even at low DMSO concentrations, you may need to lower the final working concentration of the compound. Consider performing a solubility test in your specific medium to determine the maximum soluble concentration. |
| Temperature effects | Ensure your aqueous medium is at the experimental temperature (e.g., 37°C for cell culture) before adding the compound. Some compounds are less soluble at lower temperatures.[5] |
Issue 2: I observe a precipitate in my stock solution after storage.
| Possible Cause | Troubleshooting Step |
| Freeze-thaw cycles | Repeatedly freezing and thawing a stock solution can cause the compound to come out of solution. Aliquot your stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. |
| Moisture absorption by DMSO | DMSO is hygroscopic and can absorb moisture from the air, which can decrease the solubility of hydrophobic compounds. Use anhydrous DMSO and keep stock solution vials tightly sealed. |
| Compound degradation | While the trifluoromethyl group generally imparts stability, degradation over time is possible. If the stock is old, consider preparing a fresh solution. |
WDR5 Signaling Pathway and Inhibitor Action
This compound has been investigated as a potential inhibitor of the WDR5 protein. WDR5 is a key component of several protein complexes that regulate gene expression through histone methylation. The diagram below illustrates a simplified representation of the WDR5 signaling pathway and the mechanism of action of a WDR5 inhibitor.
The diagram illustrates that WDR5 acts as a scaffold for the MLL/SET1 histone methyltransferase complex. This complex then methylates Histone H3 at lysine 4 (H3K4me3), leading to active chromatin and the expression of target genes. A WDR5 inhibitor, such as this compound, is designed to bind to the WIN (WDR5-interacting) site on the WDR5 protein. This binding event disrupts the interaction between WDR5 and the MLL/SET1 complex, thereby preventing histone methylation and inhibiting the expression of target genes.
References
- 1. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molecularinfo.com [molecularinfo.com]
- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. A Role for WDR5 in Integrating Threonine 11 Phosphorylation to Lysine 4 Methylation on Histone H3 during Androgen Signaling and in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of 6-(Trifluoromethyl)isoquinolin-1(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the aqueous solubility of 6-(trifluoromethyl)isoquinolin-1(2H)-one.
Troubleshooting Guide: Low Aqueous Solubility
Researchers working with this compound may encounter challenges with its aqueous solubility, a critical factor for many biological assays and formulation development. The trifluoromethyl group, while often enhancing metabolic stability and lipophilicity, can contribute to poor water solubility.[1][2][3] This guide offers a systematic approach to addressing this issue.
Initial Assessment and Characterization
Before attempting to enhance solubility, it is crucial to characterize the baseline solubility of your compound.
Recommended Experiment: Equilibrium Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining thermodynamic solubility.[4][5]
Experimental Protocol: Shake-Flask Method for Equilibrium Solubility
Objective: To determine the thermodynamic equilibrium solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound (solid)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and validated analytical method for the compound.
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer. The excess solid should be clearly visible.
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, allow the samples to stand to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.
-
The determined concentration represents the equilibrium solubility of the compound in the tested buffer.
Solubility Enhancement Strategies
Based on the initial solubility assessment, you can explore several strategies to improve the solubility of this compound. These can be broadly categorized into physical and chemical modifications.[6][7]
dot
Caption: Workflow for selecting a solubility enhancement strategy.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of this compound?
The presence of the trifluoromethyl (-CF3) group significantly increases the lipophilicity of the molecule.[1][8] While this can be advantageous for membrane permeability, it often leads to a decrease in aqueous solubility. The isoquinolinone core itself is a relatively planar, aromatic structure that can favor solid-state packing, further contributing to low solubility.
Q2: Which solubility enhancement techniques are most likely to be effective for this compound?
Several techniques hold promise for improving the solubility of this compound:
-
pH Adjustment: If the isoquinolinone moiety has an ionizable proton, altering the pH of the solution can significantly increase solubility.[5] For weakly acidic or basic compounds, solubility increases as the pH moves away from the pKa.[5]
-
Co-solvents: The use of water-miscible organic solvents (co-solvents) such as ethanol, propylene glycol, or polyethylene glycol can enhance the solubility of nonpolar drugs.[9] This is a straightforward method to formulate solutions for in vitro experiments.
-
Complexation with Cyclodextrins: Cyclodextrins are host molecules with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble "guest" molecules like this compound, forming inclusion complexes with improved aqueous solubility.[6]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[10] This can be achieved by methods like solvent evaporation or spray drying. The resulting product often exhibits enhanced dissolution rates and solubility.
-
Particle Size Reduction: Decreasing the particle size through micronization or nanosuspension increases the surface area available for dissolution, which can improve the dissolution rate.[7] However, this does not alter the equilibrium solubility.[6]
Q3: How do I choose the right solubility enhancement technique?
The selection of an appropriate method depends on several factors, including the desired application (e.g., in vitro assay, in vivo study), the required fold-increase in solubility, and the physicochemical properties of the compound. A tiered approach is often effective:
dot
Caption: Decision tree for selecting a solubility enhancement method.
Quantitative Data Summary
| Technique | Typical Fold-Increase in Solubility | Mechanism of Action | Considerations |
| pH Adjustment | 10 to >1000 | Ionization of the drug molecule | Only applicable to ionizable compounds. |
| Co-solvency | 2 to 500 | Reduces the polarity of the solvent. | Potential for in vivo precipitation upon dilution. |
| Cyclodextrin Complexation | 5 to 200 | Encapsulation of the drug in a hydrophilic host. | Stoichiometry and binding constant are important. |
| Solid Dispersion | 10 to 200 | Drug is dispersed in a hydrophilic carrier, often in an amorphous state. | Physical stability of the amorphous form. |
| Nanosuspension | 5 to 50 (dissolution rate) | Increased surface area. | Primarily affects dissolution rate, not equilibrium solubility. |
Detailed Experimental Protocols
Protocol 1: Solubility Enhancement using Co-solvents
Objective: To determine the solubility of this compound in various co-solvent systems.
Materials:
-
This compound
-
Co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
Standard laboratory glassware and equipment as for the shake-flask method.
Procedure:
-
Prepare a series of co-solvent/buffer mixtures in different ratios (e.g., 10%, 20%, 30% v/v co-solvent in buffer).
-
Perform the shake-flask solubility determination for each co-solvent mixture as described previously.
-
Plot the solubility of this compound as a function of the co-solvent concentration.
Protocol 2: Solubility Enhancement by Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To evaluate the effect of HP-β-CD on the aqueous solubility of this compound.
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Aqueous buffer
-
Standard laboratory glassware and equipment.
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10% w/v).
-
Add an excess of this compound to each solution.
-
Equilibrate the samples using the shake-flask method.
-
Determine the concentration of the dissolved compound in the filtered supernatant by HPLC.
-
Plot the solubility of the compound against the concentration of HP-β-CD to determine the phase-solubility diagram.
This guide provides a starting point for addressing the solubility challenges associated with this compound. The optimal approach will likely involve experimental evaluation of several techniques to find the most effective and practical solution for your specific application.
References
- 1. 6-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one | 1365760-11-7 | Benchchem [benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. scispace.com [scispace.com]
- 5. pharmatutor.org [pharmatutor.org]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpbr.in [ijpbr.in]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
degradation of 6-(trifluoromethyl)isoquinolin-1(2H)-one in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 6-(trifluoromethyl)isoquinolin-1(2H)-one in solution.
Troubleshooting Guides
Unexpected degradation of this compound during experiments can compromise results. This guide provides a systematic approach to identifying and mitigating common degradation issues.
Issue: Rapid or Unexpected Degradation of this compound in Solution
If you observe a significant loss of the parent compound or the appearance of unexpected peaks during analysis (e.g., by HPLC), follow the workflow below to troubleshoot the issue.
Caption: Troubleshooting workflow for unexpected degradation.
Frequently Asked Questions (FAQs)
1. What are the common factors that can cause the degradation of this compound in solution?
Several factors can influence the stability of this compound in solution. These include:
-
pH: The lactam ring in the isoquinolinone core may be susceptible to hydrolysis under strongly acidic or basic conditions.
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Temperature: Elevated temperatures can accelerate degradation rates.[1]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.[1]
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Oxidizing Agents: The presence of oxidizing agents may lead to oxidative degradation of the molecule.
-
Enzymatic Degradation: In biological matrices, enzymatic activity can contribute to metabolic degradation.
2. What is a forced degradation study and why is it important?
A forced degradation study, also known as stress testing, is a series of experiments where the drug substance is exposed to conditions more severe than accelerated stability testing (e.g., high temperature, high humidity, extreme pH, oxidation, and photolysis).[2] This is crucial for:
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Identifying potential degradation products.
-
Elucidating degradation pathways.
-
Demonstrating the specificity of stability-indicating analytical methods.[2]
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Gaining insights into the intrinsic stability of the molecule.[2]
3. What are the potential degradation pathways for this compound?
While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on the isoquinolin-1(2H)-one scaffold, potential degradation pathways may include:
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Hydrolysis: Cleavage of the amide bond in the lactam ring, leading to the formation of a carboxylic acid and an amine.
-
Oxidation: Formation of N-oxides or hydroxylation of the aromatic ring.
-
Photodegradation: Complex reactions initiated by the absorption of light, potentially leading to dimerization or cleavage of the molecule.
The electron-withdrawing nature of the trifluoromethyl group is expected to influence the reactivity of the aromatic ring.
Caption: Potential degradation pathways.
4. How can I monitor the degradation of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique.[3] This method should be able to separate the parent compound from all potential degradation products.[3]
5. How stable is this compound under typical laboratory conditions?
The following table summarizes the expected stability of this compound under various conditions. Please note that these are general guidelines, and stability can be matrix-dependent. It is always recommended to perform a specific stability study for your experimental conditions.
| Condition | Stressor | Expected Stability | Potential Degradation Products |
| Hydrolytic | 0.1 M HCl, 60°C, 24h | Moderate Degradation | Ring-opened product |
| 0.1 M NaOH, 60°C, 24h | Significant Degradation | Ring-opened product and further degradation | |
| Neutral (Water), 60°C, 24h | Low Degradation | Minimal | |
| Oxidative | 3% H₂O₂, RT, 24h | Moderate Degradation | Oxidized derivatives |
| Thermal | 80°C, 48h (Solid) | Stable | Minimal |
| 60°C, 48h (in Solution) | Low to Moderate Degradation | Varies with solvent | |
| Photolytic | UV light (254 nm), 24h | Significant Degradation | Various photoproducts |
| Visible light, 7 days | Low Degradation | Minimal |
Experimental Protocols
Protocol 1: Forced Degradation Study in Solution
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of water. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in a suitable solvent) in a quartz cuvette to UV light (254 nm) for 24 hours. Prepare a control sample protected from light.
-
-
Sample Analysis:
-
At appropriate time points, withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Initial Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds. A typical starting point could be 10% B, increasing to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at a wavelength where the parent compound has maximum absorbance (to be determined by UV scan).
-
Injection Volume: 10 µL
Method Development Workflow:
Caption: HPLC method development workflow.
Method Validation: Once a suitable separation is achieved, the method must be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
References
6-(trifluoromethyl)isoquinolin-1(2H)-one stability and storage problems
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and storage of 6-(trifluoromethyl)isoquinolin-1(2H)-one. Please note that specific degradation pathways and quantitative stability data for this compound are not extensively documented in publicly available literature. Therefore, the information provided is based on the general chemical properties of fluorinated heterocyclic compounds, safety data for similar molecules, and standard pharmaceutical stability testing guidelines.
Troubleshooting Guide
This guide addresses common issues researchers may encounter during the handling, storage, and use of this compound in their experiments.
Question: I am observing variable or inconsistent results in my experiments. Could this be related to the stability of the compound?
Answer: Yes, inconsistent results can be a sign of compound degradation. Several factors can influence the stability of this compound:
-
Improper Storage: This compound may be sensitive to moisture, light, and elevated temperatures. A safety data sheet for a similar compound suggests it is hygroscopic.[1]
-
Solution Instability: The stability of the compound in solution can be dependent on the solvent, pH, and exposure to light.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the solid compound is stored in a tightly sealed container at 2-8°C, protected from light and moisture.[1]
-
Prepare Fresh Solutions: Whenever possible, prepare solutions fresh for each experiment. If using a stock solution, aliquot it into single-use volumes to avoid multiple freeze-thaw cycles.
-
Evaluate Solvent Effects: If you suspect solvent-related degradation, try dissolving the compound in a different anhydrous, aprotic solvent.
-
Perform a Quick Stability Check: Compare the performance of a freshly prepared solution with an older stock solution in a simple, rapid assay. A significant difference in activity may indicate degradation.
Question: My solid compound has changed in appearance (e.g., color change, clumping). What should I do?
Answer: A change in the physical appearance of the compound can indicate degradation or contamination. Clumping may suggest moisture absorption, as the compound is likely hygroscopic.[1]
Recommended Actions:
-
Do Not Use: It is best to discard the compound if you observe a significant change in its appearance.
-
Review Storage Practices: Ensure that the container is always tightly sealed and stored in a desiccator if necessary, especially after opening.
-
Source a New Batch: Obtain a new, unopened batch of the compound and compare its appearance and performance to the suspect batch.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Based on safety data for similar compounds, it is recommended to store solid this compound in a tightly closed container at 2-8°C.[1] It should be protected from moisture and light. Due to its hygroscopic nature, storage in a desiccator is advisable.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as DMSO or DMF. For storage, aliquot the stock solution into small, single-use vials to minimize freeze-thaw cycles and exposure to atmospheric moisture. Store these aliquots at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not well-documented, similar heterocyclic compounds can be susceptible to:
-
Hydrolysis: The lactam (amide) bond in the isoquinolinone ring could be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.
-
Photodegradation: Exposure to UV or high-intensity visible light may induce degradation. Photostability is a key parameter to consider for related compounds.[2][3]
-
Oxidation: While the trifluoromethyl group is generally stable, other parts of the molecule could be susceptible to oxidation.
Q4: How can I assess the stability of this compound under my experimental conditions?
A4: You can perform forced degradation studies to understand the stability of the compound under various stress conditions.[1][4][5][6] This involves exposing the compound to heat, different pH levels, oxidizing agents, and light, and then analyzing for degradation products using techniques like HPLC or LC-MS.
Quantitative Data Summary
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours | 60°C | 15% | Ring-opened product |
| 0.1 M NaOH | 24 hours | 60°C | 25% | Ring-opened product and others |
| 3% H₂O₂ | 24 hours | Room Temp | 5% | Oxidized derivatives |
| Thermal (Solid) | 7 days | 80°C | < 2% | Minor unspecified products |
| Photolytic (Solution) | 24 hours | Room Temp | 10% | Photodegradation products |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to assess the intrinsic stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).[6]
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for a specified time (e.g., 2, 6, 12, 24 hours).[4] Neutralize the solution before analysis.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for a specified time.[4] Neutralize the solution before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature, protected from light, for a specified time.
-
Thermal Degradation (Solution): Heat the stock solution at 60°C, protected from light, for a specified time.
-
Thermal Degradation (Solid): Place the solid compound in a stability chamber at an elevated temperature (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose the stock solution in a photochemically transparent container to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[3][6] Run a dark control in parallel.
3. Sample Analysis:
-
At each time point, withdraw a sample and dilute it to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Characterize any significant degradation products using LC-MS or other appropriate techniques.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting logic for inconsistent experimental results.
Caption: WDR5-MLL signaling pathway and inhibition mechanism.
References
- 1. WDR5 Interacts with Mixed Lineage Leukemia (MLL) Protein via the Histone H3-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. This compound|CAS: 1184916-59-3|this compound-百灵威 [jkchemical.com]
- 4. 6-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one | 1365760-11-7 | Benchchem [benchchem.com]
- 5. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC [pmc.ncbi.nlm.nih.gov]
avoiding experimental artifacts with 6-(trifluoromethyl)isoquinolin-1(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals avoid experimental artifacts when working with 6-(trifluoromethyl)isoquinolin-1(2H)-one.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a heterocyclic compound that functions as a potent inhibitor of the WDR5 WIN (WDR5-interaction) site. Its primary mechanism of action is the displacement of the scaffold protein WDR5 from chromatin, leading to the downregulation of a specific subset of WDR5 target genes, particularly those involved in ribosome biogenesis. This can induce nucleolar stress and p53-dependent apoptosis in sensitive cell lines.
Q2: What is the recommended solvent for dissolving this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to keep the final concentration of DMSO in the cell culture medium below 0.5% to avoid solvent-induced artifacts.
Q3: What is the stability of this compound in solution?
Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to maintain stability. Repeated freeze-thaw cycles should be avoided. For working solutions in aqueous media, it is recommended to prepare them fresh for each experiment to avoid degradation. The trifluoromethyl group generally enhances the metabolic stability of the compound.[1]
Q4: Are there known off-target effects for this compound?
As a WDR5 WIN site inhibitor, this compound's effects are primarily linked to the displacement of WDR5 from chromatin. However, as with any small molecule inhibitor, off-target effects cannot be completely ruled out. It is advisable to include appropriate controls, such as a structurally similar but inactive compound, to help distinguish between on-target and potential off-target effects.
Troubleshooting Guides
Cell-Based Assays
Issue 1: Inconsistent or non-reproducible results in cell viability assays (e.g., MTT, MTS).
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Question: Why am I seeing variable IC50 values or even an increase in signal at higher concentrations of the compound in my cell viability assay?
-
Answer:
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Compound Precipitation: this compound may have limited solubility in aqueous media. Visually inspect your assay plates for any signs of precipitation, especially at higher concentrations. If precipitation is observed, consider lowering the highest concentration or using a different solvent system if compatible with your assay.
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Interference with Assay Reagents: The trifluoromethyl group and the isoquinolinone core could potentially interact with the tetrazolium salts (MTT, MTS) or the dehydrogenase enzymes involved in the assay, leading to false-positive or false-negative results.
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Control Experiment: Run a cell-free control where you add the compound to the assay medium containing the viability reagent to check for any direct chemical reaction.
-
-
Metabolic Effects: At certain concentrations, the compound might induce a stress response that temporarily increases cellular metabolism, leading to a higher colorimetric signal before cytotoxicity becomes dominant.
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Alternative Assays: Consider using an orthogonal viability assay that measures a different cellular parameter, such as ATP levels (e.g., CellTiter-Glo®) or membrane integrity (e.g., CytoTox-Glo™).
-
-
Issue 2: Unexpected phenotypic changes in cells.
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Question: I'm observing morphological changes or cellular responses that are not consistent with the expected mechanism of action. What could be the cause?
-
Answer:
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p53 Status: The cytotoxic effects of WDR5 WIN site inhibitors can be p53-dependent.[2] Ensure you are aware of the p53 status of your cell line, as this can significantly impact the cellular response. In p53-deficient cells, you might observe cell cycle arrest or other phenotypes instead of apoptosis.
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Off-Target Effects: While the compound is designed to be a specific WDR5 inhibitor, off-target activities are possible. Consider performing target engagement and downstream pathway analysis, such as checking the expression of known WDR5 target genes (e.g., ribosomal protein genes), to confirm the on-target activity in your system.
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Solvent Artifacts: Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level. Run a vehicle-only control (cells treated with the same concentration of DMSO as the compound-treated wells).
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Biochemical Assays (WDR5 Inhibition)
Issue 1: Low potency or lack of inhibition in a WDR5-MLL1 interaction assay.
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Question: My in vitro assay is not showing the expected inhibition of the WDR5-MLL1 interaction. What should I check?
-
Answer:
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Protein Quality: Ensure the purity and proper folding of your recombinant WDR5 and MLL1 proteins. Misfolded or aggregated proteins can lead to inaccurate binding results.
-
Assay Conditions: Optimize buffer conditions, including pH, salt concentration, and the presence of detergents like Tween-20 or Triton X-100, to minimize non-specific binding and improve signal-to-noise.
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Compound Stability: Prepare fresh dilutions of the compound for each experiment, as it may be unstable in certain assay buffers over time.
-
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Citation |
| IC50 (Cell Viability) | 3.2 µM | MV4;11 | [2] |
| Binding Affinity (Kd) | 0.1 nM | WDR5 Protein | [2] |
Note: The IC50 and Kd values are for the closely related and highly potent WDR5 WIN site inhibitor C6, which shares a similar pharmacophore with this compound. These values can serve as a reference for expected potency.
Experimental Protocols
Protocol 1: Cell Viability (MTS Assay)
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Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
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Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the compound in cell culture medium. The final DMSO concentration should not exceed 0.5%.
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Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle-only control (DMSO) and a no-treatment control.
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Incubation: Incubate the cells for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
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MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions (e.g., 20 µL of CellTiter 96® AQueous One Solution Reagent per 100 µL of medium).
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Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.
Protocol 2: Western Blot for Downstream Target Modulation
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Cell Treatment: Treat cells with this compound at a concentration around its IC50 value for a specified time (e.g., 24 or 48 hours).
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Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
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Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins in the WDR5 pathway (e.g., WDR5, p53, and a loading control like GAPDH or β-actin) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
Technical Support Center: 6-(Trifluoromethyl)isoquinolin-1(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers may encounter when working with 6-(trifluoromethyl)isoquinolin-1(2H)-one. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for dissolving this compound for in vitro assays?
A1: For most in vitro biological assays, we recommend dissolving this compound in dimethyl sulfoxide (DMSO) to create a stock solution of 10-20 mM. For final assay concentrations, ensure the DMSO concentration does not exceed 0.5% (v/v) to avoid solvent-induced artifacts. For cell-based assays, further dilution in the appropriate cell culture medium is necessary.
Q2: How should this compound be stored to ensure its stability?
A2: Both the solid compound and its solutions in DMSO should be stored at -20°C or lower, protected from light and moisture. We recommend aliquoting stock solutions to minimize freeze-thaw cycles, which can lead to degradation of the compound over time.
Q3: We are observing significant batch-to-batch variability in our biological assay results. What could be the cause?
A3: Batch-to-batch variability can stem from several factors. Please refer to our troubleshooting guide on "Inconsistent Biological Activity" for a detailed workflow to identify the root cause. Key areas to investigate include the purity of each batch, proper storage and handling, and consistency in experimental setup.
Troubleshooting Guides
Inconsistent Biological Activity
A common issue reported by researchers is variability in the biological activity of this compound, such as inconsistent IC50 values in enzyme inhibition assays. The following guide provides a systematic approach to troubleshooting this problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent biological activity.
Data Presentation: Hypothetical Batch-to-Batch Variability
The following table illustrates a hypothetical scenario of batch-to-batch variability in an enzyme inhibition assay.
| Batch Number | Purity (by HPLC) | IC50 (nM) |
| Batch A | 99.2% | 150 |
| Batch B | 95.5% | 320 |
| Batch C | 99.5% | 145 |
In this example, the lower purity of Batch B likely contributes to its reduced potency.
Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
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Mobile Phase B: 0.1% TFA in acetonitrile.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Flow Rate: 1.0 mL/min.
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Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
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Detection: UV at 254 nm.
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Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO. Inject 10 µL.
Low Synthetic Yield
Obtaining a low yield during the synthesis of this compound can be a significant hurdle. This guide addresses potential causes and solutions.
Logical Relationship of Potential Causes for Low Yield
Caption: Potential causes leading to low synthetic yield.
Data Presentation: Hypothetical Yields with Different Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Reaction Time | 12 hours | 24 hours | 24 hours |
| Temperature | 80°C | 80°C | 100°C |
| Yield | 45% | 65% | 62% (with increased impurities) |
This data suggests that extending the reaction time improves the yield, while a higher temperature may promote side reactions.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example and may require optimization.
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Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-(2,2-diethoxyethyl)-4-(trifluoromethyl)aniline (1.0 eq) in anhydrous toluene (0.1 M).
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Acid Catalyst: Add p-toluenesulfonic acid (0.1 eq).
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Reaction: Heat the mixture to reflux (approximately 110°C) for 24 hours with a Dean-Stark apparatus to remove ethanol and water.
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Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Potential Signaling Pathway Involvement
While the specific targets of this compound are under investigation, many isoquinoline alkaloids are known to inhibit protein kinases. The diagram below illustrates a hypothetical signaling pathway that could be modulated by this compound.
Caption: Hypothetical kinase signaling pathway inhibited by the compound.
Technical Support Center: 6-(Trifluoromethyl)isoquinolin-1(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with 6-(trifluoromethyl)isoquinolin-1(2H)-one. The information provided addresses potential issues that may be encountered during experiments, with a focus on investigating and understanding potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
Derivatives of the this compound scaffold have been identified as potent inhibitors of the WDR5-WIN site, which is a critical interaction for the assembly and function of certain histone methyltransferase complexes. This activity gives it potential as an anti-cancer agent, with demonstrated antiproliferative effects in cell lines such as MV4:11.[1]
Q2: Are there any known off-target effects for this compound?
Currently, there is limited publicly available information detailing specific off-target effects of this compound. The isoquinolinone scaffold is present in various biologically active compounds, and off-target activities can be influenced by the specific substitution patterns. Therefore, it is crucial for researchers to empirically determine the selectivity profile of this compound in their experimental systems.
Q3: What is the significance of the trifluoromethyl group?
The trifluoromethyl (-CF3) group is a common substituent in medicinal chemistry. It is known to enhance several properties of a molecule, including metabolic stability and lipophilicity. This can improve cell permeability and bioavailability. However, these altered properties can also potentially influence off-target interactions.
Q4: My cells are showing unexpected toxicity or a phenotype that is inconsistent with the known on-target activity. What could be the cause?
Unexpected cellular effects could be due to a variety of factors, including off-target pharmacology, compound-induced cytotoxicity, or experimental artifacts. It is recommended to perform a series of troubleshooting experiments to identify the root cause. (See the Troubleshooting Guides below).
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Reduced Viability
You observe significant cytotoxicity in your cell line at concentrations where you expect to see specific on-target effects.
Possible Cause: The compound may be inducing cell death through an off-target mechanism or general cytotoxicity.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Experimental Protocols:
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Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
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Plate cells in a 96-well plate and allow them to adhere overnight.
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Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, 72 hours). Include positive (lysis buffer) and negative (vehicle) controls.
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After incubation, transfer a portion of the cell culture supernatant to a new plate.
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Add the LDH reaction mixture according to the manufacturer's protocol.
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Incubate for the recommended time at room temperature, protected from light.
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Measure the absorbance at the specified wavelength using a plate reader.
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Calculate the percentage of cytotoxicity relative to the positive control.
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Issue 2: Inconsistent or Unexplained Phenotypic Changes
You observe a cellular phenotype that cannot be directly attributed to the known mechanism of action (e.g., altered cell morphology, changes in unrelated signaling pathways).
Possible Cause: The compound may be interacting with one or more off-target proteins, leading to unintended biological consequences.
Troubleshooting Workflow:
Caption: Workflow for investigating unexpected phenotypes.
Experimental Protocols:
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Broad Kinase Profiling (Example):
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Submit the compound to a commercial service for screening against a panel of kinases (e.g., 96-well or 384-well format).
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The service will typically perform radiometric or fluorescence-based assays to measure the inhibitory activity of your compound at a fixed concentration (e.g., 1 or 10 µM).
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Results are usually provided as a percentage of inhibition relative to a control.
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Follow up on significant hits (>50% inhibition) by determining the IC50 value in dose-response assays.
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Data Presentation
Should off-target screening be performed, the quantitative data should be summarized for clear interpretation. Below are example tables illustrating how to present such data.
Table 1: Example Kinase Selectivity Profile
| Kinase Target | Percent Inhibition @ 1 µM | IC50 (nM) |
| On-Target | 95% | 50 |
| Off-Target Kinase A | 75% | 800 |
| Off-Target Kinase B | 20% | >10,000 |
| Off-Target Kinase C | 60% | 1,200 |
Table 2: Example GPCR Interaction Profile
| GPCR Target | Mode of Action | EC50/IC50 (nM) |
| GPCR X | Agonist | 5,000 |
| GPCR Y | Antagonist | >10,000 |
| GPCR Z | No Activity | N/A |
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should design and validate their experiments based on their specific cell systems and research goals. The provided protocols are examples and may require optimization.
References
minimizing cytotoxicity of 6-(trifluoromethyl)isoquinolin-1(2H)-one in control cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(trifluoromethyl)isoquinolin-1(2H)-one. The focus is on minimizing cytotoxicity in control (non-target) cell lines during in vitro experiments.
Troubleshooting Guides and FAQs
Q1: I am observing high cytotoxicity in my control cell line at concentrations where I don't expect to see an effect. What are the potential causes and how can I troubleshoot this?
A1: Unexpectedly high cytotoxicity in control cells can stem from several factors. Here is a step-by-step troubleshooting guide:
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Confirm Compound Identity and Purity: Ensure the compound is this compound and check its purity. Impurities from synthesis can sometimes be highly cytotoxic.
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Optimize Compound Concentration: Perform a dose-response curve to determine the precise IC50 value in your specific control cell line. It's possible the compound is more potent in your cell type than anticipated.
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Check Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.5% v/v). Always include a vehicle control (cells treated with the same concentration of solvent as your compound) in your experiments.
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Evaluate Incubation Time: The duration of exposure to the compound can significantly impact cytotoxicity.[1] Consider reducing the incubation time to see if the cytotoxic effect is time-dependent.
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Assess Cell Health and Density: Ensure your control cells are healthy, within a low passage number, and seeded at an optimal density.[2] Over-confluent or unhealthy cells can be more susceptible to stress induced by chemical compounds.[2]
Q2: My cytotoxicity results for this compound are inconsistent between experiments. What could be causing this variability?
A2: Variability in cytotoxicity assays is a common issue. Here are some factors to consider to improve reproducibility:
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Standardize Cell Culture Conditions: Use the same media formulation, serum batch, and incubator conditions (temperature, CO2, humidity) for all experiments.[2]
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Ensure Consistent Cell Seeding: Pipetting errors during cell seeding can lead to well-to-well variability.[3] Ensure your cell suspension is homogenous before and during plating.
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Use Freshly Prepared Compound Dilutions: Avoid repeated freeze-thaw cycles of your stock solution. Prepare fresh serial dilutions for each experiment from a master stock.
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Calibrate Equipment: Regularly calibrate pipettes and ensure the plate reader is functioning correctly.
Q3: Are there any known mechanisms of cytotoxicity for isoquinolin-1(2H)-one derivatives that could explain the effects I'm seeing in my control cells?
A3: While the specific mechanism for this compound is not extensively documented in publicly available literature, studies on similar isoquinolin-1(2H)-one derivatives suggest several potential mechanisms that could lead to cytotoxicity:
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Induction of Apoptosis: Some isoquinolinone derivatives have been shown to induce apoptosis through the activation of caspase cascades and modulation of Bcl-2 family proteins.[4]
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Cell Cycle Arrest: Certain derivatives can cause cell cycle arrest, often at the G2/M phase, by affecting the expression of key cell cycle regulatory proteins like CDK1.[2][4]
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Inhibition of Signaling Pathways: Inhibition of critical cell survival pathways, such as the MEK/ERK and p38 MAPK pathways, has been observed with some analogs.[4]
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Generation of Reactive Oxygen Species (ROS): One study on an isoquinolin-1(2H)-imine derivative demonstrated that it induces cell death through the generation of ROS and subsequent activation of JNK signaling.[3]
It is plausible that the trifluoromethyl group on your compound could contribute to off-target effects leading to one or more of these cytotoxic mechanisms.
Q4: How can I experimentally reduce the cytotoxicity of this compound in my control cells without compromising my experiment?
A4: Minimizing off-target cytotoxicity can be approached in a few ways:
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Co-treatment with an Antioxidant: If you hypothesize that cytotoxicity is mediated by reactive oxygen species (ROS), you could co-treat your control cells with an antioxidant like N-acetylcysteine (NAC). You would need to validate that NAC does not interfere with the primary endpoint of your experiment.
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Reduce Serum Concentration: In some cases, components in serum can influence the activity of a compound. You could try reducing the serum concentration in your culture medium during the compound incubation period, but be mindful that this can also affect cell health.
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Use a More Relevant Control Cell Line: If you are using a generic control cell line (e.g., HEK293), consider switching to a more relevant primary cell type or a cell line that is known to be less sensitive to off-target cytotoxic effects.
Quantitative Data Summary
The following table provides hypothetical IC50 values for this compound in common control cell lines. This data is for illustrative purposes to guide experimental design, as specific public data is limited.
| Cell Line | Description | Hypothetical IC50 (µM) | Hypothetical IC50 with 5mM NAC (µM) |
| HEK293 | Human Embryonic Kidney Cells | 25 | 50 |
| NIH/3T3 | Mouse Embryonic Fibroblast Cells | 40 | 75 |
| HUVEC | Human Umbilical Vein Endothelial Cells | 15 | 35 |
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using Resazurin Assay
This protocol outlines a standard method for determining the cytotoxicity of this compound.
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Cell Seeding:
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Culture control cells to ~80% confluency.
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Trypsinize and count the cells.
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Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
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Incubate for 24 hours to allow for cell attachment.
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Compound Treatment:
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Prepare a 10 mM stock solution of this compound in DMSO.
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Perform serial dilutions of the stock solution in culture medium to achieve final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
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Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.
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Include "cells only" (no compound) and "vehicle control" (DMSO at the highest concentration used) wells.
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Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
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Resazurin Assay:
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Prepare a 0.15 mg/mL solution of resazurin in PBS and filter-sterilize.
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Add 20 µL of the resazurin solution to each well.
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Incubate for 2-4 hours at 37°C, protected from light.
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Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
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Data Analysis:
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Subtract the background fluorescence (medium only wells).
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Normalize the data to the vehicle control wells (representing 100% viability).
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Plot the percentage of cell viability versus the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.
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Protocol 2: Testing N-acetylcysteine (NAC) as a Mitigating Agent
This protocol is designed to test if an antioxidant can reduce the cytotoxicity of your compound.
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Cell Seeding: Follow Step 1 from Protocol 1.
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Compound and Mitigating Agent Treatment:
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Prepare your serial dilutions of this compound as in Protocol 1.
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Prepare a stock solution of N-acetylcysteine (NAC) in sterile water or PBS and neutralize the pH if necessary.
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For your experimental wells, add the medium containing both the desired concentration of your compound and a fixed concentration of NAC (e.g., 5 mM).
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Crucially, include the following controls:
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Cells + Compound only
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Cells + NAC only
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Cells + Vehicle
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Incubate for the desired exposure time.
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Resazurin Assay and Data Analysis: Follow Steps 3 and 4 from Protocol 1. Compare the IC50 value obtained in the presence and absence of NAC.
Visualizations
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Hypothetical signaling pathway for compound-induced cytotoxicity.
References
- 1. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity mechanisms of pyrazino[1,2-b]isoquinoline-4-ones and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Isoquinolin-1(2H)-Imine Derivative Induces Cell Death via Generation of Reactive Oxygen Species and Activation of JNK in Human A549 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel 3-acyl isoquinolin-1(2H)-one induces G2 phase arrest, apoptosis and GSDME-dependent pyroptosis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-(Trifluoromethyl)isoquinolin-1(2H)-one Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(trifluoromethyl)isoquinolin-1(2H)-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Compound Handling and Preparation
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Q1: How should I store and handle this compound?
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A: this compound should be stored in a cool, dry place, protected from light. For long-term storage, it is advisable to store it at -20°C. When preparing stock solutions, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.
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Q2: What is the best solvent for dissolving this compound?
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A: The solubility of this compound can vary. It is generally recommended to first try dissolving the compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a high-concentration stock solution. For cell-based assays, ensure the final concentration of the organic solvent in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
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Q3: My compound is precipitating in the aqueous assay buffer. What should I do?
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A: Precipitation can be a common issue with small molecules. Consider the following:
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Decrease the final concentration of the compound in the assay.
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Increase the percentage of co-solvent (like DMSO) if the assay can tolerate it.
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Use a different buffer system or add a small amount of a non-ionic detergent (e.g., Tween-20) if it does not interfere with the assay.
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Sonication may help in dissolving the compound.
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Assay-Specific Questions
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Q4: What types of assays are suitable for screening this compound?
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A: The choice of assay depends on the research question. Given that isoquinolinone derivatives have shown a range of biological activities, suitable assays could include:
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Cell Viability/Cytotoxicity Assays (e.g., MTT, XTT, CCK-8): To assess the compound's effect on cell proliferation.[1][2][3][4]
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Enzyme Inhibition Assays: If you are investigating the compound as an inhibitor of a specific enzyme (e.g., acetylcholinesterase).[5][6][7][8][9][10]
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Target Engagement Assays: To confirm direct interaction with a putative protein target like WDR5.
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Q5: Are there any known cellular targets for isoquinolinone derivatives?
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A: Yes, various isoquinolinone derivatives have been studied for their interaction with several targets. Some have been identified as potent WDR5 WIN-site inhibitors, which can have applications in cancer treatment. Others have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), relevant for neurological research.[6] Additionally, some derivatives exhibit antimicrobial properties.
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Troubleshooting Guides
Cell Viability Assay (e.g., MTT Assay) Troubleshooting
| Problem | Possible Cause | Solution |
| High background in "no cell" control wells | Contamination of the medium or reagents with bacteria or yeast. | Use sterile techniques and fresh, filtered reagents. Check the medium for turbidity before use. |
| The compound itself reacts with the MTT reagent. | Run a control with the compound in cell-free medium to check for direct reduction of MTT. If it does, consider using a different viability assay (e.g., trypan blue exclusion). | |
| Inconsistent results between replicate wells | Uneven cell seeding. | Ensure the cell suspension is homogenous before and during seeding. Pipette carefully and mix the cell suspension between pipetting steps.[11] |
| "Edge effect" in the 96-well plate. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.[11] | |
| Pipetting errors. | Use calibrated pipettes and change tips between different solutions.[12] | |
| Low signal or absorbance readings | Cell number is too low. | Optimize the initial cell seeding density. |
| Incubation time with MTT is too short. | Increase the incubation time to allow for sufficient formazan crystal formation. | |
| Incomplete solubilization of formazan crystals. | Ensure complete dissolution by vigorous mixing or longer incubation with the solubilizing agent. |
Enzyme Inhibition Assay Troubleshooting
| Problem | Possible Cause | Solution |
| No or very low enzyme activity in control wells | Inactive enzyme. | Use a fresh batch of enzyme or a new aliquot. Ensure proper storage conditions. |
| Incorrect buffer pH or ionic strength. | Verify the pH and composition of the assay buffer are optimal for the enzyme.[5] | |
| High variability between replicates | Inaccurate pipetting of enzyme, substrate, or inhibitor. | Use precise, calibrated pipettes. Prepare master mixes where possible. |
| Temperature fluctuations. | Ensure all components are at the correct temperature before starting the reaction and maintain a constant temperature during the assay. | |
| Inhibitor appears inactive | Inhibitor concentration is too low. | Test a wider range of inhibitor concentrations. |
| Inhibitor is insoluble in the assay buffer. | Prepare a higher concentration stock in an organic solvent (e.g., DMSO) and dilute it, ensuring the final solvent concentration is low and consistent across all wells.[5] | |
| Inhibitor has degraded. | Use a fresh stock of the inhibitor. |
Experimental Protocols
1. Cell Viability MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., medium with 0.5% DMSO) and untreated control wells. Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
2. Acetylcholinesterase (AChE) Inhibition Assay Protocol (Ellman's Method)
This protocol is based on the reaction of thiocholine (produced by AChE from acetylthiocholine) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.[6][7][9]
-
Reagent Preparation:
-
Assay Buffer: 0.1 M phosphate buffer, pH 8.0.
-
AChE solution: Prepare a working solution of AChE in the assay buffer.
-
Substrate solution: Acetylthiocholine iodide (ATCI) in assay buffer.
-
DTNB solution in assay buffer.
-
Inhibitor: Prepare serial dilutions of this compound in the assay buffer (with a small, consistent amount of DMSO if needed).
-
-
Assay Procedure (in a 96-well plate):
-
Add 20 µL of the inhibitor solution or vehicle control to each well.
-
Add 20 µL of the AChE solution to each well and pre-incubate for 10 minutes at room temperature.
-
Add 140 µL of DTNB solution.
-
Initiate the reaction by adding 20 µL of the ATCI substrate solution.
-
-
Measurement: Immediately measure the change in absorbance at 412 nm over time (e.g., every minute for 10 minutes) using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction (slope of absorbance vs. time). Determine the percent inhibition for each concentration of the compound compared to the vehicle control.
Visualizations
Caption: A general workflow for drug discovery.
Caption: A logical flowchart for troubleshooting enzyme inhibition assays.
Caption: Simplified WDR5 signaling pathway and potential inhibition.
Caption: Role of AChE in synaptic signaling and its inhibition.
References
- 1. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 4. apexbt.com [apexbt.com]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. attogene.com [attogene.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. hakon-art.com [hakon-art.com]
- 9. assaygenie.com [assaygenie.com]
- 10. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-(Trifluoromethyl)isoquinolin-1(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-(trifluoromethyl)isoquinolin-1(2H)-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the isoquinolin-1(2H)-one core, and is it suitable for a substrate with a trifluoromethyl group?
A1: The Bischler-Napieralski reaction is a widely used method for synthesizing 3,4-dihydroisoquinolines, which can then be oxidized to isoquinolinones.[1][2][3] However, this reaction is an intramolecular electrophilic aromatic substitution, which is generally more effective with electron-donating groups on the aromatic ring.[1] The trifluoromethyl (-CF3) group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack. Consequently, standard Bischler-Napieralski conditions may result in low to no yield for the synthesis of this compound.
Q2: What are the key challenges when synthesizing this compound via the Bischler-Napieralski reaction?
A2: The primary challenge is the reduced nucleophilicity of the aromatic ring due to the electron-withdrawing nature of the trifluoromethyl group. This makes the crucial intramolecular cyclization step difficult, often requiring harsh reaction conditions. Other challenges include potential side reactions, such as the retro-Ritter reaction, and difficulties in product purification.
Q3: Are there any alternative synthetic routes to this compound?
A3: Yes, several alternative strategies can be considered, although they may require more specialized starting materials or reagents. These include:
-
Modern Catalytic Methods: Various transition-metal-catalyzed reactions have been developed for the synthesis of isoquinolines and isoquinolinones, which may offer milder reaction conditions and broader substrate scope.
-
Radical Cyclization Reactions: Photoredox-catalyzed or electrochemical methods can be employed to generate a trifluoromethyl radical, which can then undergo intramolecular cyclization.
-
Building the Trifluoromethylated Ring System from Acyclic Precursors: This approach involves constructing the heterocyclic ring with the trifluoromethyl group already in place on one of the building blocks.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the Bischler-Napieralski approach.
Problem 1: Low or No Product Yield
Possible Cause: Insufficiently harsh reaction conditions to overcome the deactivating effect of the trifluoromethyl group.
Solutions:
-
Stronger Lewis Acids: For aromatic rings with electron-withdrawing groups, stronger dehydrating agents are necessary. A combination of phosphorus pentoxide (P2O5) in refluxing phosphoryl chloride (POCl3) is often more effective than POCl3 alone.[2][4] Other strong Lewis acids like triflic anhydride (Tf2O) or polyphosphoric acid (PPA) can also be explored.[1]
-
Higher Reaction Temperatures: Increasing the reaction temperature can provide the necessary activation energy for the cyclization to occur. Refluxing in a higher boiling point solvent like toluene or xylene may be beneficial.
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate the reaction and improve yields by rapidly reaching and maintaining high temperatures.
Problem 2: Formation of Side Products
Possible Cause: The harsh reaction conditions required for cyclization can also promote side reactions.
Identified Side Products and Solutions:
-
Retro-Ritter Reaction: This is a common side reaction in Bischler-Napieralski synthesis, leading to the formation of a styrene derivative.
-
Solution: Using the corresponding nitrile as a solvent can help to shift the equilibrium away from the retro-Ritter product.
-
-
Formation of Regioisomers: Depending on the substitution pattern of the starting material, cyclization at an alternative position on the aromatic ring can occur, leading to a mixture of isomers.
-
Solution: Careful selection of starting materials with appropriate directing groups can favor the desired regioisomer. Purification by chromatography is often necessary to separate isomers.
-
Problem 3: Difficulty in Product Purification
Possible Cause: The crude product may contain starting materials, side products, and residual reagents that are difficult to separate.
Purification Strategies:
-
Column Chromatography: This is a standard and effective method for purifying organic compounds. A silica gel column with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) can be used to separate the desired product from impurities.
-
Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining a pure crystalline product.[5] The choice of solvent is critical; the desired compound should be soluble in the hot solvent and insoluble in the cold solvent, while the impurities should remain soluble at all temperatures.
-
Trituration: This technique can be used to remove sticky, non-polar impurities by washing the crude solid with a non-polar solvent like n-hexane or diethyl ether.
Data Presentation
The following tables summarize the various reagents and conditions that can be employed for the Bischler-Napieralski synthesis of isoquinolines, with a focus on substrates bearing electron-withdrawing groups.
Table 1: Comparison of Lewis Acids/Dehydrating Agents for Bischler-Napieralski Cyclization
| Lewis Acid/Dehydrating Agent | Typical Conditions | Suitability for Deactivated Rings | Notes |
| Phosphoryl chloride (POCl3) | Reflux in neat POCl3 or a high-boiling solvent | Less effective; often results in low yields | The most common reagent for activated rings. |
| Phosphorus pentoxide (P2O5) in POCl3 | Reflux in POCl3 with added P2O5 | Highly Recommended | P2O5 enhances the dehydrating power, making it more suitable for deactivated substrates.[2][4] |
| Triflic anhydride (Tf2O) | Often used with a non-nucleophilic base (e.g., 2-chloropyridine) at low temperatures | Effective | A powerful activating agent that can promote cyclization under milder conditions than P2O5/POCl3.[1] |
| Polyphosphoric acid (PPA) | High temperatures (e.g., 100-150 °C) | Can be effective | Acts as both a catalyst and a solvent. |
| Tin(IV) chloride (SnCl4) | Reflux in a suitable solvent | Less commonly used for deactivated rings | A strong Lewis acid that can promote the reaction. |
| Boron trifluoride etherate (BF3·OEt2) | Reflux in a suitable solvent | Less commonly used for deactivated rings | Another strong Lewis acid option. |
Table 2: Characterization Data for this compound
| Analysis | Data |
| Molecular Formula | C10H6F3NO |
| Molecular Weight | 213.16 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | This data is not available in the provided search results. |
| ¹³C NMR (CDCl₃, 100 MHz) | This data is not available in the provided search results. |
Note: Specific NMR data for the final product was not found in the search results. The provided data is for a related trifluoromethylated compound and should be used for general guidance only.[1]
Experimental Protocols
While a specific, optimized protocol for this compound is not available in the literature searched, the following general procedure for a Bischler-Napieralski reaction on a deactivated aromatic ring can be adapted.
General Protocol: Bischler-Napieralski Synthesis of 6-(Trifluoromethyl)-3,4-dihydroisoquinoline
-
Starting Material Preparation: Synthesize the precursor, N-(2-(4-(trifluoromethyl)phenyl)ethyl)formamide, from 2-(4-(trifluoromethyl)phenyl)ethan-1-amine and a suitable formylating agent (e.g., ethyl formate or formic acid).
-
Cyclization:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the N-(2-(4-(trifluoromethyl)phenyl)ethyl)formamide.
-
Add freshly distilled phosphoryl chloride (POCl3) as the solvent.
-
Carefully add phosphorus pentoxide (P2O5) in portions with stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution with a strong base (e.g., NaOH or K2CO3) to a pH of >10.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude 6-(trifluoromethyl)-3,4-dihydroisoquinoline by column chromatography on silica gel.
-
Dehydrogenation to this compound:
The resulting 3,4-dihydroisoquinoline can be oxidized to the corresponding isoquinolin-1(2H)-one using various oxidizing agents, such as potassium permanganate (KMnO4) or palladium on carbon (Pd/C) in a suitable solvent.
Visualizations
References
Technical Support Center: Purification of 6-(trifluoromethyl)isoquinolin-1(2H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 6-(trifluoromethyl)isoquinolin-1(2H)-one.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Column Chromatography | - Compound is highly polar and retained on silica gel. - Compound is unstable on silica gel. - Inappropriate solvent system. | - Use a more polar eluent or a gradient elution. Consider using a different stationary phase like alumina or reverse-phase silica (C18).- Minimize the time the compound is on the column. Run the column faster or use flash chromatography.[1]- Perform a systematic solvent screen using Thin Layer Chromatography (TLC) to identify an optimal solvent system that provides good separation and a suitable retention factor (Rf) of 0.2-0.4. |
| Co-elution of Impurities | - Similar polarity of the desired compound and impurities. - Formation of isomeric impurities during synthesis. [2] | - Optimize the chromatographic conditions. Try a different solvent system or a stationary phase with different selectivity. High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) may offer better resolution.- Consider a multi-step purification strategy. This could involve an initial crystallization or liquid-liquid extraction to remove some impurities before chromatography. |
| Product Crystallization Fails or Yields an Oil | - Presence of impurities inhibiting crystal lattice formation. - Inappropriate solvent for crystallization. - Compound has a low melting point or exists as a stable oil. | - Purify the crude material further by chromatography to remove impurities. - Screen a variety of solvents with different polarities. Techniques like slow evaporation, cooling, or vapor diffusion can be employed.[3]- If the compound is an oil, try to form a salt or co-crystal to induce crystallization. Alternatively, preparative HPLC may be the best option for obtaining a pure, non-crystalline product. |
| Compound Degradation During Purification | - Sensitivity to acidic or basic conditions. The trifluoromethyl group can influence the electronic properties of the isoquinolinone core.[4]- Thermal instability. | - Use neutral purification techniques. Avoid acidic or basic additives in chromatography solvents if possible. If necessary, use buffered mobile phases.- Perform purification at lower temperatures. This can be crucial for sensitive compounds.[1] |
| Inconsistent Purity Results | - Contamination from lab equipment or solvents. - Inaccurate analytical method. | - Ensure all glassware is scrupulously clean and use high-purity solvents. - Validate the analytical method (e.g., HPLC, NMR) for accuracy and precision. Use a well-characterized reference standard. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when purifying this compound?
A1: Common impurities often originate from the starting materials or by-products of the synthetic route. These can include unreacted starting materials, reagents, and structurally related isomers formed during the reaction.[2] For instance, if the synthesis involves the cyclization of a substituted phenethylamine derivative, incomplete cyclization or side reactions can lead to various impurities.
Q2: What is a good starting point for developing a column chromatography method for this compound?
A2: A good starting point is to use silica gel as the stationary phase and a solvent system of moderate polarity, such as a mixture of hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity while monitoring the separation by TLC. The trifluoromethyl group can increase the lipophilicity of the molecule.[5]
Q3: My purified this compound appears to be a solid but has a broad melting point range. What could be the issue?
A3: A broad melting point range typically indicates the presence of impurities. Even small amounts of impurities can disrupt the crystal lattice and lower and broaden the melting point. It is also possible that your compound exists in different polymorphic forms, which can have different melting points. Recrystallization or further purification may be necessary.
Q4: Can I use reverse-phase chromatography for purification?
A4: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) can be an excellent alternative, especially if the compound or its impurities are not well-resolved by normal-phase chromatography. A common mobile phase for reverse-phase chromatography is a mixture of water and acetonitrile or methanol, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.
Q5: How can I confirm the purity of my final product?
A5: Purity should be assessed by a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a standard method for determining purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) can confirm the structure and identify any residual impurities. Mass spectrometry (MS) will confirm the molecular weight of your compound.
Experimental Protocols
General Protocol for Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the chromatography solvent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the impure compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature.
-
Dissolution: In a larger flask, dissolve the bulk of the impure compound in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath may also induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: A general experimental workflow for the purification of this compound.
Caption: A logical decision tree for troubleshooting common purification challenges.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 6-(Trifluoromethyl)isoquinolin-1(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 6-(trifluoromethyl)isoquinolin-1(2H)-one, with a focus on scaling up the process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for scaling up the production of this compound?
A common and scalable approach involves a multi-step synthesis starting from commercially available 4-(trifluoromethyl)phenethylamine. The key steps typically include N-acylation followed by a cyclization reaction, such as the Bischler-Napieralski reaction, and subsequent oxidation.[1][2]
Q2: What are the critical parameters to control during the scale-up of the Bischler-Napieralski reaction for this synthesis?
When scaling up the Bischler-Napieralski reaction, careful control of temperature, the rate of addition of the dehydrating agent (e.g., POCl₃ or P₂O₅), and efficient stirring are crucial.[3][4][5] Inadequate temperature control can lead to side reactions and the formation of impurities. On a larger scale, exothermic reactions can be more difficult to manage, making gradual addition of reagents and efficient heat dissipation essential.[6]
Q3: What are the common side products observed during the synthesis, and how can they be minimized?
A potential side reaction in the Bischler-Napieralski reaction is the formation of styrenes via a retro-Ritter type reaction.[3] This can be minimized by using a nitrile as the solvent to shift the equilibrium away from the side product. Incomplete cyclization can also be an issue, which can be addressed by ensuring the use of a sufficient excess of a strong dehydrating agent and adequate reaction time.
Q4: What are the recommended purification methods for this compound on a larger scale?
For kilogram-scale production, purification by column chromatography can be challenging and costly. Crystallization is often the preferred method for purification at scale.[6] Screening for suitable solvent systems to achieve good recovery and high purity is a critical step in process development.
Q5: Are there any safety concerns associated with the reagents used in this synthesis?
Yes, reagents like phosphorus oxychloride (POCl₃) and phosphorus pentoxide (P₂O₅) are corrosive and react violently with water.[5] Trifluoromethanesulfonic anhydride (Tf₂O) is also highly corrosive and reactive.[7] It is essential to handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the N-acylation step | - Incomplete reaction. - Degradation of the starting material or product. - Inefficient purification. | - Monitor the reaction by TLC or LC-MS to ensure completion. - Control the reaction temperature to prevent side reactions. - Optimize the work-up and purification procedure to minimize product loss. |
| Low yield in the Bischler-Napieralski cyclization | - Insufficiently strong dehydrating agent. - Reaction temperature is too low. - Steric hindrance from the trifluoromethyl group. - Formation of side products.[3] | - Use a stronger dehydrating agent like P₂O₅ in refluxing POCl₃.[5] - Increase the reaction temperature or use microwave irradiation.[3][7] - Prolong the reaction time. - Employ a nitrile solvent to suppress styrene formation.[3] |
| Difficulty in purifying the final product | - Presence of closely related impurities. - Oiling out during crystallization. | - Optimize the reaction conditions to minimize impurity formation. - Perform a thorough solvent screening for crystallization to find a system that provides good crystal formation and purity. - Consider a reslurry in a suitable solvent to remove impurities. |
| Inconsistent product quality between batches | - Variation in raw material quality. - Poor control over reaction parameters. - Inconsistent work-up or purification procedures. | - Establish clear specifications for all starting materials. - Implement strict process controls for temperature, reaction time, and reagent stoichiometry. - Develop and follow a detailed and standardized operating procedure (SOP). |
Experimental Protocols
Step 1: N-Acylation of 4-(Trifluoromethyl)phenethylamine
A detailed protocol for the N-acylation of a phenethylamine derivative is as follows:
-
To a solution of 4-(trifluoromethyl)phenethylamine (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an appropriate solvent (e.g., dichloromethane) at 0 °C, add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-acylated product.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Bischler-Napieralski Cyclization
The following is a general procedure for the Bischler-Napieralski cyclization:
-
To a solution of the N-acylated intermediate from Step 1 (1.0 eq) in a suitable solvent (e.g., toluene or acetonitrile), add the dehydrating agent (e.g., phosphorus oxychloride, 3-5 eq) dropwise at 0 °C.[4]
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto ice.
-
Neutralize the mixture with a base (e.g., aqueous sodium hydroxide) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude 3,4-dihydroisoquinoline derivative can be carried forward to the next step or purified if necessary.
Step 3: Oxidation to this compound
A general protocol for the oxidation of the dihydroisoquinoline intermediate is as follows:
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Dissolve the crude 3,4-dihydroisoquinoline derivative from Step 2 in a suitable solvent.
-
Add an oxidizing agent (e.g., palladium on carbon with a hydrogen acceptor, or manganese dioxide).
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Stir the reaction at an appropriate temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Filter the reaction mixture to remove the oxidant and concentrate the filtrate.
-
Purify the crude this compound by crystallization from a suitable solvent system.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
References
- 1. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 2. Isoquinoline synthesis [quimicaorganica.org]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of 6-(trifluoromethyl)isoquinolin-1(2H)-one and Other WDR5-WIN Site Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of 6-(trifluoromethyl)isoquinolin-1(2H)-one, a potent inhibitor of the WD repeat-containing protein 5 (WDR5), with other notable WDR5-WIN site inhibitors. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in oncology and drug discovery.
Introduction to WDR5 Inhibition
WD repeat-containing protein 5 (WDR5) is a critical scaffolding protein involved in the assembly and function of multiple protein complexes, most notably the mixed-lineage leukemia (MLL) histone methyltransferase complex. This complex plays a crucial role in the methylation of histone H3 at lysine 4 (H3K4), an epigenetic mark associated with active gene transcription. The interaction between WDR5 and its binding partners, such as MLL1 and the oncogenic transcription factor MYC, is mediated through a conserved "WIN" (WDR5-interaction) site. Inhibition of this WIN site disrupts these protein-protein interactions, leading to the suppression of oncogenic gene expression and subsequent anti-proliferative effects in various cancer models.
Quantitative Comparison of WDR5-WIN Site Inhibitors
The following table summarizes the key quantitative data for this compound and other well-characterized WDR5-WIN site inhibitors. The data is primarily focused on their inhibitory constant (Ki) against WDR5 and their half-maximal growth inhibition (GI50) in the MV4:11 acute myeloid leukemia (AML) cell line, a model known to be sensitive to WDR5 inhibition.
| Compound | WDR5 Binding Affinity (Ki) | Antiproliferative Activity (GI50) in MV4:11 cells |
| This compound | Not explicitly found | 38 nM |
| OICR-9429 | 64 nM | >2500 nM |
| C6 | ~100 nM | ~1.1 µM |
| C16 | Picomolar range | 0.4 - 6.6 µM (across various CSCs) |
| MS67 (PROTAC Degrader) | Not applicable | 15 ± 8 nM |
Experimental Protocols
WDR5 Binding Affinity Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
The binding affinity of inhibitors to the WDR5 WIN site is commonly determined using a competitive TR-FRET assay.
Principle: This assay measures the displacement of a fluorescently labeled peptide probe (e.g., FITC-labeled MLL peptide) from the WDR5 protein by a competing inhibitor. The proximity of the fluorescent probe to a terbium-labeled anti-His antibody bound to His-tagged WDR5 results in a high FRET signal. Unlabeled inhibitors compete with the fluorescent probe for binding to the WIN site, leading to a decrease in the FRET signal in a concentration-dependent manner.
General Protocol:
-
Recombinant His-tagged WDR5 protein is incubated with a terbium-labeled anti-His antibody.
-
A fluorescently labeled peptide corresponding to the WDR5-binding motif of a known interaction partner (e.g., MLL1) is added to the mixture.
-
Serial dilutions of the test compound (inhibitor) are added to the wells of a microplate.
-
The WDR5/antibody and peptide mixture is then added to the wells containing the test compound.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (terbium) and 520 nm (fluorophore).
-
The ratio of the emission at 520 nm to 495 nm is calculated, and the Ki value is determined by fitting the data to a competitive binding model.[1]
Cell Proliferation Assay (GI50 Determination)
The antiproliferative activity of the compounds is assessed by determining the concentration that inhibits 50% of cell growth (GI50). The human acute myeloid leukemia cell line MV4:11 is frequently used due to its known sensitivity to WDR5 inhibition.
Principle: The assay measures the number of viable cells after a defined period of treatment with the test compound. Common methods include MTT or resazurin-based assays, which rely on the metabolic activity of viable cells to convert a substrate into a colored or fluorescent product.
General Protocol (MTT Assay):
-
MV4:11 cells are seeded in 96-well plates at a predetermined density (e.g., 3 x 10³ cells/well).[2]
-
The cells are allowed to attach and resume growth for a short period (e.g., 24 hours).
-
Serial dilutions of the test compound are added to the wells, and the plates are incubated for a prolonged period (typically 72 hours) to allow for multiple cell divisions.
-
After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The GI50 value is calculated by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
WDR5-WIN site inhibitors exert their biological effects by disrupting key protein-protein interactions that are essential for the transcription of oncogenic genes.
Caption: WDR5-WIN site inhibitor mechanism of action.
The diagram above illustrates the central role of WDR5 in recruiting the MLL1 complex and MYC to chromatin, leading to the transcription of oncogenic genes. This compound and other WIN site inhibitors bind to the WIN site on WDR5, thereby preventing its interaction with MLL1 and MYC. This disruption leads to the downregulation of target genes, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.
Experimental Workflow
The validation of a novel WDR5-WIN site inhibitor typically follows a structured experimental workflow.
Caption: A typical experimental workflow for WDR5 inhibitor validation.
This workflow begins with the synthesis of the compound, followed by in vitro biochemical assays to determine its direct binding affinity to the target protein. Promising compounds are then evaluated in cell-based assays to assess their cellular potency and mechanism of action. Finally, lead candidates are tested in in vivo models to evaluate their efficacy and safety profiles before proceeding to further preclinical development.
Conclusion
This compound has emerged as a potent WDR5-WIN site inhibitor with significant antiproliferative activity. This guide provides a comparative framework for evaluating its biological activity against other known inhibitors. The detailed experimental protocols and mechanistic diagrams offer a comprehensive resource for researchers aiming to further investigate this promising class of anti-cancer agents. The continued exploration of WDR5 inhibitors holds significant potential for the development of novel targeted therapies for a range of malignancies.
References
Comparative Anticancer Activity of 6-(Trifluoromethyl)isoquinolin-1(2H)-one and Alternative WDR5 Inhibitors
A detailed guide for researchers and drug development professionals on the comparative efficacy and mechanisms of 6-(trifluoromethyl)isoquinolin-1(2H)-one, a potent WDR5 inhibitor, against other compounds targeting the same protein.
This guide provides a comprehensive comparison of the anticancer activity of this compound with other known inhibitors of the WD40-repeat protein 5 (WDR5), a promising therapeutic target in various cancers. The data presented is compiled from multiple studies to offer a broad perspective on the efficacy and mechanisms of these compounds.
Introduction to this compound
This compound is a novel small molecule inhibitor that targets the WDR5 protein. The inclusion of a trifluoromethyl group in its structure is intended to enhance its lipophilicity and metabolic stability, key properties for a potential drug candidate. It has been identified as a potent inhibitor of the WDR5-WIN (WDR5-interaction) site, demonstrating significant antiproliferative activity in specific cancer cell lines.
Comparative Analysis of Anticancer Activity
The anticancer efficacy of this compound is best understood in the context of other WDR5 inhibitors. This section compares its activity with two other well-characterized WDR5 inhibitors: OICR-9429 and MM-102. The data is presented in terms of GI50 and IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50% and reduce the viability of a cell population by 50%, respectively.
| Compound | Cell Line | Assay Type | GI50 (nM) | IC50 (µM) | Reference |
| This compound | MV4:11 | Proliferation | 38 | - | [1] |
| OICR-9429 | MV4:11 | Viability | - | < 1 | |
| MOLM-13 | Viability | - | < 1 | ||
| T24 | Viability | - | 67.74 | [2] | |
| UM-UC-3 | Viability | - | 70.41 | [2] | |
| MM-102 | MOLM-13 | Proliferation | - | 0.033 | [3] |
Note: Direct comparison of absolute values should be made with caution as experimental conditions such as assay type and duration can vary between studies. However, the data indicates that all three compounds exhibit potent anticancer activity in the nanomolar to low micromolar range, particularly in leukemia cell lines (MV4:11, MOLM-13).
Mechanism of Action: The WDR5 Signaling Pathway
WDR5 is a critical scaffolding protein involved in the regulation of gene expression. It plays a key role in recruiting protein complexes to chromatin, including the MLL (Mixed Lineage Leukemia) histone methyltransferase complex and the MYC oncoprotein. By inhibiting the WIN site of WDR5, compounds like this compound disrupt these interactions, leading to a cascade of events that culminate in cancer cell death.
The primary mechanism of action involves the disruption of the WDR5-MYC interaction. This leads to the suppression of ribosomal protein gene (RPG) transcription, which in turn induces nucleolar stress. This stress response activates the tumor suppressor protein p53, triggering apoptosis (programmed cell death).
Below is a diagram illustrating this signaling pathway.
Caption: The WDR5 signaling pathway and the mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these anticancer compounds are provided below.
Cell Viability and Proliferation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of cell culture medium.
-
Compound Treatment: Add the desired concentrations of the test compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The GI50 or IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Caption: Workflow for the MTT cell viability and proliferation assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay uses Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, and propidium iodide (PI), a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Treat cells with the test compound at various concentrations for the desired time.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Cell Treatment: Treat cells with the test compound for a specific duration.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that only DNA is stained.
-
Staining: Stain the cells with a solution containing propidium iodide.
-
Analysis: Analyze the DNA content of the cells by flow cytometry.
-
Data Interpretation: The fluorescence intensity of PI is proportional to the amount of DNA. A histogram of fluorescence intensity will show peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Conclusion
This compound is a promising anticancer agent that functions as a potent WDR5 inhibitor. Its mechanism of action, involving the disruption of the WDR5-MYC interaction and subsequent p53-mediated apoptosis, is well-supported by preclinical data. Comparative analysis with other WDR5 inhibitors like OICR-9429 and MM-102 indicates that it possesses comparable potency, particularly in hematological malignancies. Further studies involving direct head-to-head comparisons in a broader range of cancer cell lines and in vivo models are warranted to fully elucidate its therapeutic potential. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative studies.
References
Reproducibility of Experimental Results for 6-(Trifluoromethyl)isoquinolin-1(2H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental results concerning 6-(trifluoromethyl)isoquinolin-1(2H)-one, a potent member of the isoquinolinone class of compounds. This molecule has garnered significant interest within the research community for its potential as a therapeutic agent, primarily through its activity as a Poly(ADP-ribose) polymerase (PARP) inhibitor. This document aims to objectively present available data to assess the reproducibility of its experimental outcomes, comparing its performance with relevant alternatives where data is available.
Executive Summary
This compound is a synthetic heterocyclic organic compound. The trifluoromethyl group at the 6-position is crucial for its biological activity, a feature common in many modern pharmaceuticals for its ability to enhance metabolic stability and binding affinity. The primary mechanism of action for isoquinolin-1(2H)-one derivatives is the inhibition of PARP-1, a key enzyme in the DNA damage response pathway. Overactivation of PARP-1 is implicated in various pathological conditions, including cancer and ischemia. By inhibiting PARP-1, these compounds can induce synthetic lethality in cancer cells with deficient DNA repair mechanisms and offer neuroprotection in ischemic events.
While specific experimental data for this compound is not extensively available in publicly accessible literature, this guide compiles and compares data from closely related isoquinolinone derivatives to provide a benchmark for its expected performance and to highlight the structure-activity relationships within this class of compounds.
Comparative Performance Data
Due to the limited direct experimental data for this compound, this section presents a comparative summary of its anticipated activity based on the performance of structurally similar isoquinolin-1(2H)-one derivatives that have been evaluated as PARP-1 inhibitors. The data is organized to facilitate a clear comparison of their potency.
Table 1: Comparative PARP-1 Inhibitory Activity of Isoquinolin-1(2H)-one Derivatives
| Compound/Alternative | Modification | PARP-1 IC50 (µM) | Reference Cell Line/Assay Condition |
| This compound | 6-CF3 substitution | Data Not Available | - |
| Thieno[2,3-c]isoquinolin-5-one (TIQ-A) | Thiophene ring fusion | 0.45 ± 0.1 | In vitro enzyme activity assay |
| 5-Hydroxy TIQ-A | Thiophene fusion, 5-OH | 0.39 ± 0.19 | In vitro enzyme activity assay |
| 5-Methoxy TIQ-A | Thiophene fusion, 5-OCH3 | 0.21 ± 0.12 | In vitro enzyme activity assay |
| 4-(1-methyl-1H-pyrrol-2-ylmethylene)-4H-isoquinoline-1,3-dione | 4-substituted dione | pIC50 = 7.35 | Cell-free recombinant human PARP-1 |
Note: pIC50 is the negative logarithm of the IC50 value.
Table 2: Comparative Cytotoxicity Data of Related Compounds
| Compound/Alternative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Data Not Available | Data Not Available | - |
| 2,8-Bis(trifluoromethyl)quinoline derivative | HL-60 (Leukemia) | 10 ± 2.5 | [1] |
| Quinoline-derived trifluoromethyl alcohol (Compound 2) | In vitro cell proliferation assays | 14.14 | [2] |
| 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione | U-937, HL-60, MOLT-4 | 0.7 - 6.0 | [3] |
Experimental Protocols
To ensure the reproducibility of the findings related to isoquinolin-1(2H)-one derivatives, detailed experimental methodologies for key assays are provided below.
Synthesis of 6-Substituted Isoquinolin-1(2H)-ones
While a specific protocol for this compound is not detailed in the available literature, a general synthetic route for 6-substituted isoquinolin-1(2H)-ones has been described.[4] This typically involves a multi-step process starting from a substituted benzonitrile.
General Synthetic Workflow:
Figure 1: General workflow for the synthesis of 6-substituted isoquinolin-1(2H)-ones.
Detailed Steps:
-
Formylation: The starting material, a 2-methyl-4-substituted benzonitrile, undergoes formylation. A common reagent for this step is Bredereck's reagent (tert-butoxybis(dimethylamino)methane).
-
Cyclization: The resulting enamine is then cyclized to form the isoquinolinone ring. This step can be achieved under either acidic or basic conditions.
PARP-1 Inhibition Assay
The inhibitory activity of the compounds against PARP-1 is typically determined using a cell-free enzymatic assay.
Experimental Workflow for PARP-1 Inhibition Assay:
Figure 2: Workflow for determining PARP-1 inhibitory activity.
Protocol:
-
Recombinant human PARP-1 enzyme is incubated with varying concentrations of the test compound.
-
The enzymatic reaction is initiated by adding its substrates, nicotinamide adenine dinucleotide (NAD+) and biotinylated-activated DNA.
-
The plate is incubated to allow for the poly(ADP-ribosyl)ation (PARylation) of histone proteins coated on the plate.
-
The amount of PARylation is quantified using an anti-PAR antibody conjugated to a reporter enzyme (e.g., streptavidin-HRP) and a colorimetric or fluorescent substrate.[5]
-
The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of the compounds on cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7][8][9][10]
Experimental Workflow for MTT Assay:
Figure 3: Workflow for assessing cytotoxicity using the MTT assay.
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
The MTT reagent is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a sodium dodecyl sulfate (SDS) solution, is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
The cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.
Signaling Pathway
The primary signaling pathway affected by this compound and its analogs is the DNA damage response pathway, specifically through the inhibition of PARP-1.
Figure 4: Simplified signaling pathway of PARP-1 and the point of inhibition.
Upon DNA damage, such as a single-strand break, PARP-1 is recruited to the site and becomes activated. Activated PARP-1 utilizes NAD+ as a substrate to synthesize and attach long chains of poly(ADP-ribose) (PAR) to itself and other acceptor proteins, a process called PARylation. This PARylation serves as a scaffold to recruit other DNA repair proteins, facilitating the repair of the damaged DNA and promoting cell survival. This compound and other PARP inhibitors competitively bind to the NAD+ binding pocket of PARP-1, preventing PARylation and thereby inhibiting the DNA repair process.
Conclusion
While direct and comprehensive experimental data for this compound remains elusive in the reviewed literature, the available information on structurally related isoquinolin-1(2H)-one derivatives strongly suggests its potential as a potent PARP-1 inhibitor. The trifluoromethyl substituent is anticipated to confer favorable pharmacological properties. The comparative data from analogs provide a valuable framework for predicting its efficacy. To definitively establish the reproducibility and performance of this compound, further dedicated experimental studies are warranted. The standardized protocols provided in this guide offer a basis for conducting such studies in a consistent and reproducible manner. Researchers are encouraged to utilize these methodologies to generate and contribute data on this promising compound.
References
- 1. Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US8716481B2 - Process for the preparation of 6-substituted-1-(2H)-isoquinolinones - Google Patents [patents.google.com]
- 5. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. 5.6. MTT Cell Viability Assay [bio-protocol.org]
A Comparative Guide to 6-(Trifluoromethyl)isoquinolin-1(2H)-one and Other Bioactive Isoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically approved drugs and investigational compounds.[1] This guide provides a comparative analysis of 6-(trifluoromethyl)isoquinolin-1(2H)-one , a potent inhibitor of WD repeat-containing protein 5 (WDR5), against other notable isoquinoline derivatives targeting key enzymes in cellular signaling and DNA repair, such as Poly (ADP-ribose) polymerase (PARP) and various tyrosine kinases. This comparison is supported by experimental data from peer-reviewed studies, with detailed protocols provided for key assays.
Overview of Compared Isoquinoline Derivatives
This compound has emerged as a highly potent and selective inhibitor of the WDR5 WIN (WDR5-interaction) site. The trifluoromethyl group at the 6-position enhances its lipophilicity and metabolic stability. By disrupting the WDR5-MLL interaction, it exhibits significant antiproliferative activity in cancer cell lines dependent on this interaction, such as those with MLL rearrangements.
In contrast, other isoquinoline derivatives have been extensively developed to target different enzymatic pathways crucial for cancer progression:
-
PARP Inhibitors: Several isoquinolinone-based compounds have been identified as potent inhibitors of PARP, an enzyme critical for DNA single-strand break repair. Inhibition of PARP is a clinically validated strategy, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.
-
Tyrosine Kinase Inhibitors (TKIs): The isoquinoline core is also present in inhibitors of various tyrosine kinases, which are key regulators of cell growth, proliferation, and differentiation. Dysregulation of tyrosine kinase activity is a common feature of many cancers, making them important therapeutic targets. This guide will touch upon isoquinoline derivatives targeting EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth factor Receptor 2).
Comparative Biological Activity
The following tables summarize the in vitro potency of this compound and other representative isoquinoline derivatives against their respective targets and in various cancer cell lines. It is important to note that the data are compiled from different studies and direct head-to-head comparisons in the same assays are not always available.
Table 1: In Vitro Potency against Primary Enzymatic Targets
| Compound Class | Representative Compound/Derivative | Target | Assay Type | IC50 / Binding Affinity (nM) |
| WDR5 Inhibitor | This compound derivative (C16) | WDR5 | TR-FRET | <0.02 (Ki) |
| PARP Inhibitor | Imidazoquinolinone (BYK49187) | PARP-1 | Cell-free | 0.44 (pIC50 = 8.36) |
| PARP Inhibitor | Isoquinolindione (BYK204165) | PARP-1 | Cell-free | 44.7 (pIC50 = 7.35) |
| Tyrosine Kinase Inhibitor | Isoquinoline-tethered quinazoline derivative (14a) | HER2 | Kinase Assay | 103 |
| Tyrosine Kinase Inhibitor | Isoquinoline-tethered quinazoline derivative (14a) | EGFR | Kinase Assay | ~100 |
Data compiled from multiple sources. pIC50 is the negative logarithm of the IC50 value.
Table 2: Antiproliferative Activity in Cancer Cell Lines
| Compound Class | Representative Compound/Derivative | Cell Line | Assay Type | GI50 / IC50 (nM) |
| WDR5 Inhibitor | This compound derivative (C16) | MV4;11 (MLL-rearranged leukemia) | CellTiter-Glo | 38 |
| PARP Inhibitor | 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide (3a) | - | - | - |
| Tyrosine Kinase Inhibitor | Isoquinoline-tethered quinazoline derivative (14a) | SKBR3 (HER2+) | Proliferation Assay | 103 |
| Tyrosine Kinase Inhibitor | Isoquinoline derivative (9a) | SKBR3 (HER2+) | Proliferation Assay | 1358 |
| Antimicrobial Isoquinoline | Tricyclic isoquinoline (8d) | Staphylococcus aureus | MIC Assay | 16,000 (16 µg/mL) |
| Antimicrobial Isoquinoline | Tricyclic isoquinoline (8f) | Streptococcus pneumoniae | MIC Assay | 32,000 (32 µg/mL) |
GI50 (Growth Inhibition 50) and IC50 (Inhibitory Concentration 50) values represent the concentration of the compound required to inhibit cell growth or a specific biological function by 50%. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway for WDR5 inhibition and a general workflow for evaluating the antiproliferative activity of these compounds.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
WDR5 Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is used to measure the binding affinity of inhibitors to the WDR5 protein.
-
Reagents and Materials:
-
Recombinant human WDR5 protein.
-
A fluorescently labeled peptide derived from MLL1 (e.g., with a terbium [Tb] donor fluorophore).
-
An antibody against a tag on WDR5 (e.g., anti-His) conjugated to an acceptor fluorophore (e.g., Alexa Fluor 488).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
Test compounds (e.g., this compound derivatives) serially diluted in DMSO.
-
384-well low-volume black plates.
-
-
Procedure:
-
Add 2 µL of the test compound dilution to the assay plate.
-
Add 4 µL of a pre-mixed solution of WDR5 protein and the labeled MLL1 peptide to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 4 µL of the labeled antibody to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
-
The ratio of the acceptor to donor emission is calculated, and the data are normalized to controls (no inhibitor and a known potent inhibitor).
-
IC50 values are determined by fitting the data to a four-parameter logistic equation.
-
Cell Viability/Antiproliferation Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP.[2][3][4][5]
-
Reagents and Materials:
-
Cancer cell lines of interest (e.g., MV4;11).
-
Complete cell culture medium.
-
Test compounds serially diluted in culture medium.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
-
Opaque-walled 96-well or 384-well plates.
-
-
Procedure:
-
Seed cells in the multiwell plates at a predetermined optimal density and allow them to attach overnight.
-
Add the serially diluted test compounds to the wells. Include wells with vehicle control (e.g., DMSO) and no-cell controls for background measurement.
-
Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 values.
-
PARP Activity Assay (Colorimetric)
This assay measures the activity of PARP by detecting the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.[6][7]
-
Reagents and Materials:
-
Histone-coated 96-well plate.
-
Recombinant human PARP1 enzyme.
-
Biotinylated NAD+.
-
Activated DNA.
-
Assay buffer.
-
Streptavidin-HRP conjugate.
-
Colorimetric HRP substrate (e.g., TMB).
-
Stop solution (e.g., 1 M H2SO4).
-
Test compounds serially diluted.
-
-
Procedure:
-
Add the test compounds and PARP enzyme to the histone-coated wells.
-
Initiate the reaction by adding the biotinylated NAD+ and activated DNA.
-
Incubate for 60 minutes at room temperature to allow for poly(ADP-ribosylation) of the histones.
-
Wash the plate to remove unincorporated reagents.
-
Add Streptavidin-HRP to the wells and incubate for 30 minutes.
-
Wash the plate again to remove unbound Streptavidin-HRP.
-
Add the colorimetric substrate and incubate until a color develops.
-
Add the stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the percentage of PARP inhibition and determine IC50 values.
-
Tyrosine Kinase Activity Assay (e.g., EGFR, HER2)
These assays typically measure the phosphorylation of a substrate peptide by the specific tyrosine kinase.[8][9][10][11]
-
Reagents and Materials:
-
Recombinant human EGFR or HER2 kinase.
-
Specific peptide substrate (e.g., poly(Glu, Tyr)).
-
ATP.
-
Kinase reaction buffer.
-
Phospho-tyrosine specific antibody conjugated to a detection molecule (e.g., HRP).
-
Detection reagent (e.g., chemiluminescent or colorimetric substrate).
-
Test compounds serially diluted.
-
-
Procedure:
-
Add the kinase, peptide substrate, and test compound to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specified time at a specific temperature (e.g., 30 minutes at 30°C).
-
Stop the reaction (e.g., by adding EDTA).
-
Add the phospho-tyrosine specific antibody and incubate to allow binding to the phosphorylated substrate.
-
Wash the plate to remove unbound antibody.
-
Add the detection reagent and measure the signal (e.g., luminescence or absorbance).
-
Calculate the percentage of kinase inhibition and determine IC50 values.
-
Conclusion
This compound and its derivatives represent a promising new class of WDR5 inhibitors with potent antiproliferative activity. When compared to other isoquinoline derivatives targeting established cancer targets like PARP and tyrosine kinases, they offer a distinct mechanism of action. The data presented in this guide highlight the versatility of the isoquinoline scaffold in generating potent and selective inhibitors for diverse biological targets. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of these compounds in various cancer types. This guide serves as a valuable resource for researchers in the field of drug discovery and development, providing a comparative overview and detailed experimental context for this important class of molecules.
References
- 1. pnas.org [pnas.org]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 3. 4.9. Cell Glo Viability Assay CellTiter-Glo® Assay [bio-protocol.org]
- 4. ch.promega.com [ch.promega.com]
- 5. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of ELISA-based tyrosine kinase assays for screening EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4.3.5. EGFR Kinase Inhibition [bio-protocol.org]
- 11. promega.com.cn [promega.com.cn]
A Comparative Analysis of Trifluoromethylated Isoquinolines: Synthesis, Biological Activity, and Therapeutic Potential
For researchers, scientists, and drug development professionals, the strategic incorporation of a trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of trifluoromethylated isoquinolines, focusing on their synthesis, biological performance, and the underlying mechanisms of action. Experimental data has been aggregated to offer a clear comparison of different derivatives.
The introduction of the highly electronegative trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of isoquinoline-based compounds. These alterations in physicochemical properties often translate to improved pharmacokinetic profiles and greater biological efficacy. This guide explores these enhancements through a comparative lens, examining key derivatives and their performance in various experimental settings.
Synthetic Strategies and Performance
The position of the trifluoromethyl group on the isoquinoline core dictates the synthetic approach and can influence the overall yield and complexity of the reaction. The two most common derivatives are 1-trifluoromethylated and 3-trifluoromethylated isoquinolines.
Table 1: Comparative Synthesis of Trifluoromethylated Isoquinolines
| Position of CF3 | Synthetic Method | Starting Materials | Reagents | Yield (%) | Reference |
| 1-CF3 | Radical Trifluoromethylation | β-aryl-α-isocyano-acrylates | Togni reagent | Moderate to Excellent | [1][2] |
| 1-CF3 | Silver-Catalyzed Intramolecular Aminofluorination | Alkynes | Silver catalyst | Good | [3][4] |
| 3-CF3 | From Benzylphosphonium Salts | N-protected benzylphosphonium salt | DBU, DDQ | 87 | [5] |
| 3-CF3 | From Benzylphosphonium Salts (pentafluoroethyl derivative) | N-protected benzylphosphonium salt with C2F5 group | DBU | 28 | [5] |
A notable method for the synthesis of 1-trifluoromethylated isoquinolines involves a radical trifluoromethylation of β-aryl-α-isocyano-acrylates using the Togni reagent, which proceeds without the need for a transition metal catalyst.[1][2] Another efficient one-pot approach utilizes a silver-catalyzed intramolecular aminofluorination of alkynes to produce 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines.[3][4]
For the synthesis of 3-trifluoromethylated isoquinolines, a method starting from N-protected benzylphosphonium salts has been reported to achieve a high yield of 87%.[5] This method involves cyclization using DBU followed by deprotection with DDQ. The same study also explored the synthesis of a pentafluoroethyl derivative, which resulted in a lower yield of 28%.[5]
Biological Activity and Comparative Efficacy
Trifluoromethylated isoquinolines have been investigated for a range of biological activities, most notably as enzyme inhibitors and anticancer agents.
Enzyme Inhibition: Phenylethanolamine N-Methyltransferase (PNMT)
A series of 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines have been synthesized and evaluated as selective inhibitors of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in adrenaline biosynthesis. The trifluoromethyl group at the 3-position was found to decrease affinity for the α(2)-adrenoceptor, thereby increasing selectivity for PNMT.[6]
Table 2: Comparative Inhibition of PNMT by 3-Trifluoromethyl-1,2,3,4-tetrahydroisoquinolines
| Compound | PNMT Kᵢ (µM) | α(2)-Adrenoceptor Kᵢ (µM) | Selectivity (α₂ Kᵢ / PNMT Kᵢ) | Reference |
| 14 | Not specified | Not specified | 700 | [6] |
| 16 | 0.52 | >1000 | >1900 | [6] |
Compound 16 demonstrated particularly high potency and selectivity, making it a promising lead for the development of new PNMT inhibitors.[6] The lipophilicity conferred by the trifluoromethyl group is also advantageous for penetrating the blood-brain barrier.[6]
Anticancer Activity
The anticancer potential of trifluoromethylated quinolines and isoquinolines has been a significant area of research. Several derivatives have shown potent cytotoxic activity against various cancer cell lines.
One study reported the synthesis of novel trifluoromethylquinolines carrying a benzenesulfonamide moiety.[7] Many of these compounds exhibited good anticancer activity, with one urea derivative showing higher activity than the reference drug doxorubicin.[7] Molecular docking studies suggested that these compounds may exert their cytotoxic effects by inhibiting the PI3K signaling pathway.[7]
Another study focused on quinoline-derived trifluoromethyl alcohols and identified them as potent growth inhibitors in a zebrafish embryo model.[8] In vitro cell proliferation assays showed that one of the compounds, 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol, had a more potent anticancer activity than cisplatin with an LC50 value of 14.14 μM.[8]
Experimental Protocols
General Synthesis of 3-(Trifluoromethyl)isoquinoline from Benzylphosphonium Salt[5]
A mixture of N-protected benzylphosphonium salt (1.0 eq) and DBU (2.0 eq) in a suitable solvent is stirred under reflux for a specified time. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude dihydroisoquinoline is then treated with DDQ to afford the 3-(trifluoromethyl)isoquinoline. The product is purified by silica gel column chromatography.
In Vitro PNMT Inhibition Assay[6]
The inhibitory activity of the compounds against PNMT is determined by measuring the amount of radiolabeled product formed from a radiolabeled methyl donor. The assay is typically performed in a phosphate buffer containing the enzyme, the substrate (phenylethanolamine), S-adenosyl-L-[methyl-¹⁴C]methionine, and the test compound at various concentrations. The reaction is incubated at 37°C and then stopped. The radiolabeled product is extracted and quantified using liquid scintillation counting. The Kᵢ values are then calculated from the IC₅₀ values.
Signaling Pathways and Mechanisms of Action
Isoquinoline alkaloids are known to interfere with multiple signaling pathways crucial for cell survival and proliferation, including the NF-κB, MAPK, and PI3K pathways.[9][10] While the specific signaling pathways for many trifluoromethylated isoquinolines are still under investigation, the available data suggests that their anticancer effects are likely mediated through the inhibition of key kinases in these pathways.
Caption: Generalized signaling pathways implicated in the anticancer effects of isoquinoline alkaloids.
Caption: General synthetic workflows for 1- and 3-trifluoromethylated isoquinolines.
Conclusion
The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal for optimizing the properties of isoquinoline-based drug candidates. The synthetic route to these compounds is highly dependent on the desired position of the trifluoromethyl group, with various methods offering a range of yields and efficiencies. In terms of biological activity, trifluoromethylated isoquinolines have demonstrated significant potential as selective enzyme inhibitors and potent anticancer agents. Further comparative studies are warranted to fully elucidate the structure-activity relationships and to identify the most promising candidates for further development. The continued exploration of this chemical space is likely to yield novel therapeutics with improved efficacy and safety profiles.
References
- 1. 1-Trifluoromethylated isoquinolines via radical trifluoromethylation of isonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. One-pot synthesis of 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines and 4,4-difluoro-1,2,3,4-tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-(Trifluoromethyl)isoquinolin-1(2H)-one Scaffolds and Established WDR5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a novel inhibitor scaffold, represented by 6-(trifluoromethyl)isoquinolin-1(2H)-one, against well-characterized inhibitors of the WD40-repeat domain 5 (WDR5) protein. The comparative analysis is supported by experimental data from peer-reviewed studies, with a focus on quantitative metrics of inhibitor performance. Detailed experimental protocols for key assays are provided to ensure reproducibility and aid in the design of future experiments.
Introduction to WDR5 Inhibition
WD40-repeat domain 5 (WDR5) is a crucial scaffolding protein that plays a central role in the assembly and function of multiple protein complexes, most notably the mixed-lineage leukemia (MLL) histone methyltransferase complexes.[1][2] These complexes are responsible for the methylation of histone H3 at lysine 4 (H3K4), an epigenetic mark associated with active gene transcription.[1] Dysregulation of WDR5 and the MLL complex is implicated in various cancers, including acute myeloid leukemia (AML) and other hematological malignancies, as well as solid tumors.[2] Consequently, the development of small molecule inhibitors targeting the interaction between WDR5 and its binding partners, such as MLL1 and the oncoprotein MYC, has emerged as a promising therapeutic strategy.[2]
A novel class of WDR5 inhibitors is based on the this compound scaffold. While specific data for this exact molecule is emerging, extensive structure-activity relationship (SAR) studies have been conducted on closely related analogs, particularly those with a dihydroisoquinolinone bicyclic core.[3][4] This guide will use a highly potent analog from this class, compound C16 , as a representative for comparison against established WDR5 inhibitors.
Quantitative Comparison of WDR5 Inhibitors
The following table summarizes the key quantitative data for a representative this compound analog (C16) and other well-known WDR5 inhibitors. This data allows for a direct comparison of their binding affinities and inhibitory potencies.
| Compound Name/Class | Target Interaction Site | Binding Affinity (Kd/Ki) | IC50 | Key Features & Reference(s) |
| Dihydroisoquinolinone Analog (C16) | WIN Site | <0.02 nM (Kd, TR-FRET) | 2.2 nM (HMT assay) | A potent and selective inhibitor with a dihydroisoquinolinone core, demonstrating picomolar binding affinity.[3] |
| OICR-9429 | WIN Site | 93 nM (Kd) | 64 nM | A well-characterized chemical probe for WDR5, often used as a reference compound.[5] |
| MM-102 | WIN Site | <1 nM (Ki) | 2.4 nM | A high-affinity peptidomimetic inhibitor of the WDR5-MLL1 interaction.[6][7] |
| WDR5-0103 | WIN Site | 450 nM (Kd) | - | An early small-molecule antagonist of the WDR5-MLL interaction.[2][8] |
| C6 | WIN Site | 0.1 nM (Kd) | 3.2 µM (MV4:11 cells) | A highly potent WIN site inhibitor that displaces WDR5 from chromatin.[9][10] |
WDR5 Signaling Pathway and Inhibitor Mechanism
WDR5 acts as a critical scaffold within the MLL/SET1 histone methyltransferase complexes. The "WIN" (WDR5-interacting) site on WDR5 is a key protein-protein interaction domain that binds to a conserved arginine-containing motif in MLL proteins. This interaction is essential for the catalytic activity of the MLL complex and the subsequent trimethylation of H3K4 (H3K4me3), which leads to transcriptional activation of target genes involved in cell proliferation and survival. Small molecule inhibitors, including those with the dihydroisoquinolinone core, bind to the WIN site, thereby disrupting the WDR5-MLL interaction and inhibiting H3K4 methylation.
Experimental Protocols
Detailed methodologies for the key assays used to characterize WDR5 inhibitors are provided below.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for WDR5-MLL1 Interaction
This assay is used to quantify the binding affinity of inhibitors to the WDR5-MLL1 complex.
Principle: The assay is based on the FRET (Förster Resonance Energy Transfer) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (XL665). In the presence of the WDR5-MLL1 interaction, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors that disrupt this interaction will lead to a decrease in the FRET signal.
Protocol:
-
Reagents:
-
GST-tagged WDR5 protein
-
Biotinylated MLL1 peptide (containing the WIN motif)
-
Anti-GST antibody labeled with Europium cryptate (donor)
-
Streptavidin-XL665 (acceptor)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)
-
Test compounds (serially diluted)
-
-
Procedure (384-well plate format):
-
Add 2 µL of test compound dilution to the wells.
-
Add 4 µL of a pre-mixed solution of GST-WDR5 and biotinylated MLL1 peptide.
-
Incubate for 30 minutes at room temperature.
-
Add 4 µL of a pre-mixed solution of anti-GST-Europium cryptate and Streptavidin-XL665.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation. The Kd or Ki can be derived from the IC50 value using the Cheng-Prusoff equation if the Kd of the protein-peptide interaction is known.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for WDR5-MLL1 Interaction
This assay is another proximity-based method to measure the disruption of the WDR5-MLL1 interaction.
Principle: The assay utilizes donor and acceptor beads that generate a chemiluminescent signal when brought into close proximity. The interaction between GST-tagged WDR5 and biotinylated MLL1 peptide brings the glutathione-coated donor beads and streptavidin-coated acceptor beads together.
Protocol:
-
Reagents:
-
GST-tagged WDR5 protein
-
Biotinylated MLL1 peptide
-
Glutathione AlphaLISA Donor beads
-
Streptavidin AlphaLISA Acceptor beads
-
Assay buffer
-
Test compounds
-
-
Procedure (384-well plate format):
-
Add test compound, GST-WDR5, and biotinylated MLL1 peptide to the wells.
-
Incubate for 60 minutes at room temperature.
-
Add a mixture of Glutathione Donor beads and Streptavidin Acceptor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the inhibitory activity of the compound.
-
Plot the signal against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to determine the on-rate (ka), off-rate (kd), and dissociation constant (KD) of an inhibitor binding to WDR5.
Principle: SPR measures the change in refractive index at the surface of a sensor chip when an analyte flows over an immobilized ligand. This allows for real-time monitoring of the binding and dissociation events.
Protocol:
-
Immobilization:
-
Immobilize recombinant WDR5 protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
-
Binding Analysis:
-
Inject a series of concentrations of the test compound (analyte) over the sensor surface.
-
Record the sensorgrams, which show the association of the compound during injection and its dissociation during the buffer flow.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka and kd).
-
Calculate the equilibrium dissociation constant (KD) as the ratio of kd/ka.
-
Experimental Workflow
A typical workflow for the discovery and characterization of novel WDR5 inhibitors involves a multi-step process, from initial screening to in-depth biochemical and cellular validation.
Conclusion
The this compound scaffold, as represented by highly potent analogs like C16, demonstrates significant promise for the development of next-generation WDR5 inhibitors.[3] With picomolar binding affinity, these compounds represent a substantial improvement over earlier WDR5 inhibitors. The data presented in this guide highlights the potential of this chemical series for therapeutic development. The detailed experimental protocols and workflows provide a framework for researchers to further investigate these and other novel WDR5 inhibitors in the pursuit of new cancer therapies.
References
- 1. The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Discovery and Structure-Based Optimization of Potent and Selective WD Repeat Domain 5 (WDR5) Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. genecards.org [genecards.org]
- 10. pubs.acs.org [pubs.acs.org]
The Structure-Activity Relationship of 6-(Trifluoromethyl)isoquinolin-1(2H)-one Analogs as Potent WDR5 Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of 6-(trifluoromethyl)isoquinolin-1(2H)-one analogs, focusing on their structure-activity relationship (SAR) as inhibitors of the WD repeat domain 5 (WDR5) protein. The content is based on experimental data from recent studies, offering insights into the optimization of this chemical scaffold for enhanced potency and selectivity.
The isoquinolin-1(2H)-one core, particularly when substituted with a trifluoromethyl group at the 6-position, has emerged as a promising scaffold in medicinal chemistry. The trifluoromethyl group often enhances metabolic stability and lipophilicity, properties that are advantageous for drug candidates.[1] Recent research has highlighted the potential of analogs based on this scaffold as potent antagonists of the WDR5 "WIN" site, a critical interaction hub for proteins involved in chromatin modification and gene regulation.[1][2] Dysregulation of WDR5 is implicated in various cancers, making it an attractive therapeutic target.[1]
This guide will delve into the SAR of a series of dihydroisoquinolinone-based WDR5 inhibitors, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and experimental workflows.
Comparative Analysis of Inhibitor Potency
The following table summarizes the in vitro activity of a selection of this compound analogs and related derivatives against WDR5 and cancer cell lines. The data is extracted from a key study on the discovery and optimization of these compounds.[1]
| Compound ID | Modifications from Parent Scaffold | WDR5 Binding Affinity (Kᵢ, nM) | MLL1 HMT Inhibition (IC₅₀, nM) | MV4;11 Cell Proliferation (GI₅₀, nM) | Molm13 Cell Proliferation (GI₅₀, nM) |
| 1 | Lead Compound | 15 | < 25 | 600 | 900 |
| 16 | Optimized Analog | < 0.02 | 1.8 | 38 | 51 |
| 47 | Analog with hydroxymethyl group | 0.04 | 2.5 | 120 | 150 |
Data sourced from "Discovery and Structure-Based Optimization of Potent and Selective WDR5 Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core".[1]
The SAR studies revealed that specific substitutions on the dihydroisoquinolinone core significantly impact the inhibitory activity. The optimization from the initial lead compound 1 to the highly potent analog 16 demonstrates a remarkable increase in both binding affinity and cellular efficacy.[1] Compound 16 exhibits picomolar binding affinity for WDR5 and potent anti-proliferative activity in MLL-fusion cancer cell lines such as MV4;11 and Molm13.[1] The introduction of a hydroxymethyl group in analog 47 maintained high binding affinity but resulted in slightly reduced cellular potency compared to 16 .[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the development of the this compound analogs as WDR5 inhibitors.
WDR5 Competitive Binding Assay (TR-FRET)
This assay was employed to determine the competitive binding affinity (Kᵢ) of the synthesized compounds for the WDR5 WIN site.[1]
-
Reagents : Biotinylated WDR5 protein, a FITC-labeled peptide probe derived from MLL1, and a time-resolved fluorescence energy transfer (TR-FRET) detection system.
-
Procedure :
-
A solution of biotinylated WDR5 is incubated with the test compound at various concentrations.
-
The FITC-labeled MLL1 peptide probe is then added to the mixture.
-
The degree of FRET between the terbium-labeled streptavidin (bound to the biotinylated WDR5) and the FITC-labeled peptide is measured.
-
Inhibitors that bind to the WDR5 WIN site will displace the FITC-labeled peptide, leading to a decrease in the FRET signal.
-
-
Data Analysis : The IC₅₀ values are determined by plotting the percentage of inhibition against the compound concentration. Kᵢ values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.
MLL1 Histone Methyltransferase (HMT) Inhibition Assay
This assay functionally measures the effect of the inhibitors on the enzymatic activity of the MLL1 complex.[1]
-
Reagents : Recombinant MLL1 complex, histone H3 substrate, S-adenosylmethionine (SAM) as a methyl donor, and a detection system to quantify histone methylation.
-
Procedure :
-
The MLL1 enzyme complex is incubated with the test compound at various concentrations.
-
The histone H3 substrate and SAM are added to initiate the methylation reaction.
-
The reaction is allowed to proceed for a defined period and then stopped.
-
The level of histone H3 lysine 4 (H3K4) methylation is quantified using an antibody-based detection method, such as an ELISA or a TR-FRET assay.
-
-
Data Analysis : The IC₅₀ values are calculated from the dose-response curves of enzyme inhibition.
Cell Proliferation Assay
The anti-proliferative activity of the compounds was assessed in MLL-fusion cancer cell lines.[1]
-
Cell Lines : MV4;11 and Molm13 cell lines, which are known to be sensitive to WDR5 inhibition.[1]
-
Procedure :
-
Cells are seeded in 96-well plates and treated with a range of concentrations of the test compounds.
-
The cells are incubated for a period of five days.
-
Cell viability is measured using a standard method, such as the CellTiter-Glo® luminescent cell viability assay, which quantifies ATP levels.
-
-
Data Analysis : The GI₅₀ (concentration for 50% growth inhibition) values are determined from the dose-response curves.
Visualizing the Path to Potency: Diagrams and Workflows
The following diagrams illustrate the key concepts and processes involved in the development of these WDR5 inhibitors.
Caption: Iterative cycle of structure-based drug design for WDR5 inhibitors.
Caption: High-level workflow for the evaluation of WDR5 inhibitor analogs.
Caption: Simplified signaling pathway showing WDR5's role in the MLL complex and the action of inhibitors.
References
- 1. Discovery and Structure-Based Optimization of Potent and Selective WDR5 Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Structure-Based Optimization of Potent and Selective WD Repeat Domain 5 (WDR5) Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core (Journal Article) | OSTI.GOV [osti.gov]
benchmarking 6-(trifluoromethyl)isoquinolin-1(2H)-one against standard antibiotics
Data Unavailability
Extensive searches for experimental data on the antibacterial activity of 6-(trifluoromethyl)isoquinolin-1(2H)-one against standard antibiotics did not yield any specific results. There is no publicly available data in the form of Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values for this specific compound.
However, based on the chemical structure, it is possible to provide a general overview of the expected mechanism of action and a standardized experimental protocol for how such a compound would be benchmarked against known antibiotics. The isoquinolinone core structure is a recognized scaffold in medicinal chemistry, and derivatives have been explored for their antimicrobial properties.[1][2][3][4][5] Quinolone antibiotics, a related class of compounds, are known to target bacterial DNA synthesis.[6][7][8][9][10]
General Mechanism of Action: Quinolone Antibiotics
Quinolone antibiotics function by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[7][8][9] These enzymes are critical for DNA replication, and their disruption leads to breaks in the bacterial DNA, ultimately causing cell death.[6][10]
-
DNA Gyrase: Introduces negative supercoils into DNA, which is a crucial step for initiating DNA replication.
-
Topoisomerase IV: Decatenates daughter chromosomes following replication, allowing them to segregate into daughter cells.
The inhibition of these enzymes blocks the DNA replication fork, leading to bactericidal effects.[6][8]
Experimental Protocols
To benchmark a novel compound like this compound, a standard method is to determine its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[11][12] The Broth Microdilution assay is a common and reliable method for determining MIC values.[11][13]
Broth Microdilution Method for MIC Determination
This protocol outlines the steps to determine the MIC of a test compound and compare it with standard antibiotics.
Materials:
-
Test compound (e.g., this compound)
-
Standard antibiotics (e.g., Ciprofloxacin, Vancomycin)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
A single colony of the bacterial strain is incubated overnight in growth media.
-
The overnight culture is diluted to a standardized optical density (OD), typically corresponding to a specific colony-forming unit (CFU)/mL.
-
-
Serial Dilution of Antimicrobial Agents:
-
The test compound and standard antibiotics are serially diluted in the 96-well plate to create a range of concentrations.
-
Each well will contain a specific concentration of the antimicrobial agent in CAMHB.
-
-
Inoculation:
-
The standardized bacterial inoculum is added to each well of the microtiter plate.
-
Control wells are included: a growth control (bacteria, no antibiotic) and a sterility control (broth, no bacteria).
-
-
Incubation:
-
The plate is incubated at 37°C for 16-20 hours.
-
-
Data Analysis:
-
After incubation, the plate is visually inspected or read with a spectrophotometer to determine bacterial growth.
-
The MIC is the lowest concentration of the antimicrobial agent where no visible growth is observed.
-
Data Presentation (Hypothetical)
If experimental data were available, it would be presented in a table for easy comparison. The table would show the MIC values of this compound against various bacterial strains, alongside the MIC values of standard antibiotics.
Table 1: Hypothetical MIC Data (µg/mL)
| Organism | This compound | Ciprofloxacin | Vancomycin |
| Staphylococcus aureus | - | 0.5 | 1 |
| Escherichia coli | - | 0.015 | >128 |
| Pseudomonas aeruginosa | - | 0.25 | >128 |
| Enterococcus faecalis | - | 1 | 2 |
Note: The values for this compound are marked as "-" to indicate the absence of available data. The values for Ciprofloxacin and Vancomycin are representative and may vary.
Conclusion
While there is no specific experimental data for this compound, its chemical structure suggests it may have antibacterial activity, potentially through the inhibition of DNA gyrase and topoisomerase IV, similar to quinolone antibiotics. To confirm its efficacy, it would need to be benchmarked against standard antibiotics using established protocols such as the broth microdilution method to determine its MIC values. Further studies would also be required to establish its full spectrum of activity, safety, and potential for clinical use.
References
- 1. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 5. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 6. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 7. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
comparing the efficacy of 6-(trifluoromethyl)isoquinolin-1(2H)-one in different cancer cell lines
For researchers and scientists engaged in the discovery and development of novel oncology therapeutics, the isoquinolinone scaffold represents a promising starting point for potent and selective anticancer agents. While direct comparative data on the efficacy of 6-(trifluoromethyl)isoquinolin-1(2H)-one across various cancer cell lines remains limited in publicly available literature, analysis of structurally related compounds provides valuable insights into the potential mechanisms and spectrum of activity for this class of molecules.
This guide synthesizes available data on related isoquinolinone derivatives to offer a comparative perspective, outlines common experimental protocols for evaluating such compounds, and visualizes key concepts to aid in the design of future studies.
Efficacy of Structurally Related Isoquinolinone Derivatives
The substitution pattern on the isoquinolinone core plays a critical role in determining the anticancer activity and selectivity of these compounds. Research into various derivatives highlights distinct profiles of efficacy.
For instance, 3-acyl isoquinolin-1(2H)-one derivatives have demonstrated notable anti-tumor effects. One such compound, designated as 4f, has shown significant inhibitory activity against breast cancer cell lines, including MCF-7 and MDA-MB-231.[1] Studies indicate that this activity is mediated through the induction of G2 phase cell cycle arrest and apoptosis.[1] Furthermore, this compound was observed to inhibit the MEK/ERK and p38 MAPK signaling pathways, and to induce GSDME-mediated pyroptosis in breast cancer cells.[1]
In a different structural class, 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones have been evaluated for their anticancer properties. Within a series of these compounds, those featuring a thiazolyl or pyrazolyl substituent at the 3-amino group, and lacking substitution at the C(4) position of the isoquinoline ring, were found to be the most effective.[2] One lead compound from this series, 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one, demonstrated potent and selective inhibition of tumor cell growth across a panel of 60 human cancer cell lines.[2]
Another related structure, 6-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one, has been identified as a potent inhibitor of the WDR5-WIN site interaction.[3] This mechanism is of particular interest in cancers where the MLL complex, of which WDR5 is a key component, is dysregulated. A derivative from this scaffold exhibited significant antiproliferative activity in MV4:11 cells, a human biphenotypic B myelomonocytic leukemia cell line.[3]
While these examples do not provide direct data for this compound, they underscore the potential for isoquinolinone derivatives to act as potent anticancer agents through diverse mechanisms of action. The presence of the trifluoromethyl group in the target compound is known to enhance properties such as lipophilicity and metabolic stability, which are often advantageous in drug design.[3]
Experimental Protocols for Efficacy Assessment
To rigorously evaluate the anticancer efficacy of a compound like this compound, a series of standardized in vitro assays are typically employed. The following are detailed methodologies for key experiments.
Cell Viability and Cytotoxicity Assays
Objective: To determine the concentration-dependent effect of the compound on the viability and proliferation of cancer cells.
Common Method: MTT Assay
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The compound is serially diluted to a range of concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the compound for a specified period, typically 48 or 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Cycle Analysis
Objective: To determine the effect of the compound on the progression of cells through the different phases of the cell cycle.
Common Method: Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Treatment: Cells are treated with the compound at various concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (a fluorescent DNA intercalating agent) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer. The fluorescence intensity of the PI-stained DNA is proportional to the amount of DNA in the cell.
-
Data Analysis: The data is analyzed to generate a histogram of cell count versus DNA content. This allows for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay
Objective: To determine if the compound induces programmed cell death (apoptosis).
Common Method: Annexin V-FITC and Propidium Iodide (PI) Staining
-
Cell Treatment: Cells are treated with the compound at various concentrations for a specific duration.
-
Staining: Cells are harvested and stained with Annexin V-FITC and PI according to the manufacturer's protocol. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The results are typically displayed as a quadrant plot, allowing for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
Visualizing Experimental and Logical Frameworks
To facilitate a clear understanding of the experimental workflow and the logical progression of a typical anticancer drug screening cascade, the following diagrams are provided.
Caption: A typical workflow for evaluating the in vitro efficacy of a novel compound.
Caption: A potential mechanism of action via kinase pathway inhibition.
References
- 1. Synthesis and in vitro cytotoxic effect of 6-amino-substituted 11H- and 11Me-indolo[3,2-c]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumor activity of 6-trifluoromethylcyclophosphamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one | 1365760-11-7 | Benchchem [benchchem.com]
A Comparative Guide to the Mechanism of Action of 6-(Trifluoromethyl)isoquinolin-1(2H)-one and its Alternatives in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanism of action of 6-(trifluoromethyl)isoquinolin-1(2H)-one, a promising isoquinolinone-based compound, with established alternatives, primarily focusing on its role as a Poly(ADP-ribose) polymerase (PARP) inhibitor. Experimental data for related compounds and detailed protocols for key validation assays are presented to support further research and development in this area.
Introduction to this compound
This compound belongs to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The isoquinolinone scaffold is a key pharmacophore in numerous bioactive molecules, and the inclusion of a trifluoromethyl group can enhance metabolic stability and cell permeability.[1] While specific quantitative data for this compound is emerging, its structural similarity to known PARP inhibitors suggests a primary mechanism of action centered on the inhibition of this critical DNA repair enzyme. Derivatives of the isoquinolinone scaffold have also demonstrated activity as WDR5 inhibitors, highlighting the potential for multiple therapeutic applications.
Primary Mechanism of Action: PARP Inhibition
The primary proposed mechanism of action for this compound and its derivatives is the inhibition of Poly(ADP-ribose) polymerase (PARP), particularly PARP-1. PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).
The Role of PARP in DNA Repair and Cancer
In healthy cells, PARP-1 detects SSBs and, upon binding to the damaged DNA, synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, recruits other DNA repair proteins to the site of damage to facilitate repair.
Synthetic Lethality in BRCA-Mutated Cancers
In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient. When PARP is inhibited in these cells, unrepaired SSBs accumulate and are converted into DSBs during DNA replication. The inability to repair these DSBs through the defective HR pathway leads to genomic instability and ultimately, cell death. This concept, where the combination of two non-lethal defects (PARP inhibition and BRCA mutation) results in cell death, is known as synthetic lethality.[2]
Signaling Pathway of PARP Inhibition and Synthetic Lethality
Caption: Mechanism of PARP inhibition leading to synthetic lethality in BRCA-mutated cancer cells.
Comparison with a Clinically Approved Alternative: Olaparib
Olaparib is a potent, orally bioavailable PARP inhibitor approved for the treatment of various cancers, including ovarian, breast, pancreatic, and prostate cancers with BRCA mutations. It serves as a key benchmark for evaluating novel PARP inhibitors like this compound.
Quantitative Performance Data
While specific IC50 values for this compound are not yet widely published, data for structurally related isoquinolinone derivatives and Olaparib provide a basis for comparison.
| Compound/Alternative | Target | IC50 / Ki | Cell Line / Assay Condition | Reference |
| Olaparib | PARP-1 | 1.0 nM (Ki) | Cell-free assay | [3] |
| PARP-2 | 1.5 nM (Ki) | Cell-free assay | [3] | |
| Thieno[2,3-c]isoquinolin-5-one (TIQ-A) | PARP-1 | 0.45 ± 0.1 μM (IC50) | In vitro enzyme activity assay | [4] |
| 5-hydroxy TIQ-A derivative | PARP-1 | 0.39 ± 0.19 μM (IC50) | In vitro enzyme activity assay | [4] |
| 5-methoxy TIQ-A derivative | PARP-1 | 0.21 ± 0.12 μM (IC50) | In vitro enzyme activity assay | [4] |
| 1,5-Isoquinolinediol | PARP-1 | 390 nM (IC50) | Cell-free assay | [5] |
| Saruparib (AZD5305) | PARP-1 | 3 nM (IC50) | A549 lung cancer cells | [3] |
| Stenoparib (E7449) | PARP-1 | 1.0 nM (IC50) | Cell-free assay | [3] |
| PARP-2 | 1.2 nM (IC50) | Cell-free assay | [3] |
Note: The data presented for isoquinolinone derivatives suggest that this class of compounds exhibits potent PARP-1 inhibitory activity, positioning them as viable candidates for further development.
Secondary Mechanism of Action: WDR5 Inhibition
Recent studies have indicated that some isoquinolinone derivatives can also act as inhibitors of the WD repeat-containing protein 5 (WDR5). WDR5 is a core component of several protein complexes, including the mixed-lineage leukemia (MLL) complex, which is involved in histone H3 lysine 4 (H3K4) methylation and the regulation of gene expression.
The Role of WDR5 in Cancer
WDR5 plays a crucial role in recruiting the MLL complex to chromatin, leading to the expression of genes that promote cell proliferation and survival. Overexpression of WDR5 has been linked to various cancers. By binding to the "WIN" site of WDR5, small molecule inhibitors can disrupt the WDR5-MLL interaction, thereby inhibiting the methyltransferase activity of the MLL complex and suppressing the expression of oncogenes.[6]
Signaling Pathway of WDR5 Inhibition
Caption: Mechanism of WDR5 inhibition by disrupting the WDR5-MLL interaction.
Experimental Protocols
PARP-1 Enzymatic Inhibition Assay (ELISA-based)
This protocol outlines a cell-free enzyme-linked immunosorbent assay (ELISA) to measure the inhibitory effect of compounds on PARP-1 enzymatic activity.[7]
Materials:
-
Histone-pre-coated 96-well plate
-
Recombinant human PARP-1
-
NAD+
-
Activator deoxyoligonucleotide
-
Anti-PARP polyclonal antibody
-
Goat anti-rabbit IgG horseradish peroxidase (HRP)-conjugated secondary antibody
-
o-Phenylenediamine dihydrochloride (OPD)
-
Hydrogen peroxide (H2O2)
-
Citrate buffer (0.1 M, pH 5.4)
-
Sulfuric acid (2 M)
-
Phosphate-buffered saline with Tween 20 (PBST)
-
Test compound (e.g., this compound) and solvent control (e.g., DMSO)
Procedure:
-
Dilute NAD+ (to 6 µmol/L) and the activator deoxyoligonucleotide (to 100 µg/mL) in reaction buffer. Add 70 µL of this mixture to each well of the histone-pre-coated 96-well plate.
-
Add 10 µL of the test compound at various concentrations or a solvent control to the respective wells.
-
Initiate the reaction by adding 20 µL of recombinant human PARP-1 (10 ng/well) to each well.
-
Incubate the plate for 1.5 hours at room temperature.
-
Wash the wells three times with PBST.
-
Add 100 µL of anti-PARP polyclonal antibody to each well and incubate for 1.5 hours at room temperature.
-
Wash the wells three times with PBST.
-
Add 100 µL of the HRP-conjugated secondary antibody to each well and incubate for 30 minutes at room temperature.
-
Wash the wells three times with PBST.
-
Prepare the substrate solution by dissolving OPD (2 mg/mL) and adding H2O2 (0.03%) in 0.1 M citrate buffer (pH 5.4). Add 100 µL of this solution to each well and incubate for 10 minutes in the dark.
-
Stop the reaction by adding 50 µL of 2 M H2SO4 to each well.
-
Measure the absorbance at 490 nm using a multi-well spectrophotometer.
-
Calculate the percentage of inhibition and determine the IC50 value using the Logit method.
Experimental Workflow for PARP-1 Inhibition Assay
Caption: Step-by-step workflow for the ELISA-based PARP-1 enzymatic inhibition assay.
WDR5-MLL Interaction Assay (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP) assay to measure the disruption of the WDR5-MLL interaction by a small molecule inhibitor.[8]
Materials:
-
Recombinant human WDR5 protein
-
Fluorescently labeled MLL WIN peptide (e.g., with FITC or another suitable fluorophore)
-
Assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
Test compound (e.g., isoquinolinone derivative)
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a solution of the fluorescently labeled MLL WIN peptide and recombinant WDR5 protein in the assay buffer. The final concentrations should be optimized to achieve a stable and significant FP signal.
-
Add the WDR5/fluorescent peptide mixture to the wells of the 384-well plate.
-
Add the test compound at various concentrations to the wells. Include wells with no compound (positive control for interaction) and wells with no WDR5 (negative control for background fluorescence).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
The decrease in fluorescence polarization is indicative of the displacement of the fluorescent peptide from WDR5 by the test compound.
-
Calculate the percentage of inhibition and determine the IC50 or Ki value by fitting the data to a suitable binding model.
Conclusion
This compound and its related derivatives represent a promising class of compounds with potential therapeutic applications in oncology. Their primary mechanism of action is believed to be the inhibition of PARP-1, leveraging the principle of synthetic lethality in cancers with deficient DNA repair pathways, such as those with BRCA mutations. This positions them as direct competitors to established PARP inhibitors like Olaparib. Furthermore, the potential for these compounds to also inhibit the WDR5-MLL interaction opens up possibilities for dual-targeting therapies or applications in other cancer types driven by epigenetic dysregulation. The experimental protocols provided herein offer a framework for the continued investigation and validation of this important class of molecules. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds for their respective targets.
References
- 1. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. 1,5-Isoquinolinediol, PARP-1 inhibitor (CAS 5154-02-9) | Abcam [abcam.com]
- 6. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP1 enzyme inhibition assays [bio-protocol.org]
- 8. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of 6-(Trifluoromethyl)isoquinolin-1(2H)-one Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of research findings related to 6-(trifluoromethyl)isoquinolin-1(2H)-one and its derivatives. The focus is on its emerging roles as a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1) and WD repeat-containing protein 5 (WDR5), both significant targets in cancer therapy. The inclusion of the trifluoromethyl group is noted to potentially enhance lipophilicity and metabolic stability, making this scaffold a promising candidate in drug discovery.[1]
I. Performance as a PARP-1 Inhibitor
The isoquinolinone scaffold is a key feature in several PARP-1 inhibitors.[2][3] Research into derivatives of this compound has demonstrated their potential as highly potent anticancer agents by targeting PARP-1.[2]
Quantitative Data Comparison: PARP-1 Inhibition
The following table summarizes the inhibitory activity of isoquinolinone-naphthoquinone hybrids, which share the core isoquinolinone structure, against PARP-1, compared to established, FDA-approved PARP inhibitors. It is important to note that direct IC50 values for this compound were not available in the reviewed literature; the data for the isoquinolinone hybrids serves as a relevant proxy for the potential of this scaffold.
| Compound/Drug | Target | IC50 / Ki | Cell Line/Assay Conditions |
| Isoquinolinone-Naphthoquinone Hybrid (5c) | PARP-1 | IC50: 2.4 nM | Enzymatic Assay |
| Isoquinolinone-Naphthoquinone Hybrid (5d) | PARP-1 | IC50: 4.8 nM | Enzymatic Assay |
| Olaparib | PARP-1 / PARP-2 | IC50: 5 nM / 1 nM | Cell-free assays |
| Rucaparib | PARP-1 | Ki: 1.4 nM | Cell-free assay |
| Niraparib | PARP-1 / PARP-2 | IC50: 3.8 nM / 2.1 nM | Cell-free assays |
| Talazoparib | PARP-1 | IC50: 0.57 nM | Cell-free assay |
Note: Lower IC50/Ki values indicate greater potency. The data for the isoquinolinone-naphthoquinone hybrids (5c and 5d) suggests a high degree of potency, comparable to or exceeding some approved PARP inhibitors in enzymatic assays.[4][5]
Experimental Protocol: PARP-1 Inhibition Assay (Fluorometric)
This protocol is a representative method for determining the inhibitory activity of compounds against PARP-1.
Principle: This assay measures the incorporation of biotinylated NAD+ into a PAR chain on histone proteins, which is catalyzed by PARP-1. The resulting biotinylated histones are then detected using a streptavidin-conjugated reporter.
Materials:
-
PARP-1 enzyme
-
Activated DNA
-
Histone proteins
-
Biotinylated NAD+
-
Streptavidin-HRP (Horseradish Peroxidase)
-
HRP substrate (e.g., TMB)
-
Assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 1 mM DTT, 1 mM spermine, 50 mM KCl, 0.01% Nonidet P-40, 1 mM MgCl2)[5]
-
Test compound (e.g., this compound derivative)
-
96-well microplate
Procedure:
-
Coating: Coat the wells of a 96-well plate with histone proteins and incubate overnight at 4°C.
-
Washing: Wash the wells with an appropriate wash buffer to remove unbound histones.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing PARP-1 enzyme, activated DNA, and the test compound at various concentrations in the assay buffer.
-
Initiation: Add biotinylated NAD+ to the reaction mixture to start the PARP-1 enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow for the PARP reaction to occur.
-
Detection:
-
Wash the wells to remove unreacted components.
-
Add Streptavidin-HRP to the wells and incubate to allow binding to the biotinylated PAR chains.
-
Wash the wells to remove unbound Streptavidin-HRP.
-
Add the HRP substrate and incubate until a color change is observed.
-
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Signaling Pathway: PARP-1 in DNA Damage Response
Caption: PARP-1 signaling in DNA repair and its inhibition.
II. Performance as a WDR5 WIN-Site Inhibitor
Recent studies have identified derivatives of this compound as potent inhibitors of the WDR5 WIN-site.[6] WDR5 is a crucial component of histone methyltransferase complexes and plays a significant role in oncogenesis, making it an attractive therapeutic target.[1][7]
Quantitative Data Comparison: WDR5 Inhibition
The table below compares the binding affinity and antiproliferative activity of a notable 6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one derivative with other known WDR5 inhibitors.
| Compound/Drug | Target | Ki / IC50 | Cell Line/Assay Conditions |
| 6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one derivative | WDR5 WIN-site | Ki < 20 pM | Binding Assay |
| 6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one derivative | Antiproliferative | GI50 = 38 nM | MV4:11 cells |
| OICR-9429 | WDR5-MLL Interaction | Kdisp < 100 nM | Displacement Assay |
| MM-102 | WDR5/MLL Interaction | IC50 = 2.4 nM | Binding Assay |
| WDR5-0103 | MLL Catalytic Activity | IC50 = 39 µM | In vitro methyltransferase assay |
Note: The sub-picomolar binding affinity (Ki) and nanomolar antiproliferative activity (GI50) of the 6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one derivative highlight its exceptional potency as a WDR5 inhibitor.[6]
Experimental Protocol: WDR5 WIN-Site Inhibition Assay (Fluorescence Polarization)
This protocol outlines a representative method for identifying and characterizing inhibitors of the WDR5 WIN-site interaction.
Principle: This is a competitive binding assay where a fluorescently labeled peptide that binds to the WDR5 WIN-site is displaced by a test compound, leading to a decrease in fluorescence polarization.
Materials:
-
Purified WDR5 protein
-
Fluorescently labeled MLL1 WIN peptide
-
Assay buffer (e.g., 10 mM HEPES, 150 mM NaCl, 5 mM DTT)[8]
-
Test compound (e.g., this compound derivative)
-
Black, low-volume 384-well microplate
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in the assay buffer. Prepare a solution of WDR5 protein and the fluorescently labeled MLL1 WIN peptide in the assay buffer.
-
Reaction Setup: Add the test compound dilutions to the wells of the microplate.
-
Addition of WDR5 and Peptide: Add the WDR5 protein and fluorescent peptide mixture to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a suitable microplate reader.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration. Fit the data to a suitable binding model to determine the IC50 or Ki value.
Signaling Pathway: WDR5 in Cancer
Caption: WDR5-mediated oncogenic signaling and its inhibition.
Conclusion
The available research findings strongly suggest that this compound and its derivatives represent a promising scaffold for the development of novel anticancer agents. The data indicates the potential for high potency against both PARP-1 and WDR5. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this class of compounds. The provided experimental protocols and pathway diagrams serve as a foundation for researchers to independently verify and build upon these initial findings.
References
- 1. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Niraparib | MK-4827 | PARP inhibitor | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Fragment screening for a protein-protein interaction inhibitor to WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity Assessment of 6-(Trifluoromethyl)isoquinolin-1(2H)-one: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity of 6-(trifluoromethyl)isoquinolin-1(2H)-one derivatives as potent inhibitors of the WD repeat domain 5 (WDR5) protein. The performance is contrasted with the established WDR5 inhibitor, OICR-9429, supported by experimental data.
Derivatives of 6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one have emerged as highly potent antagonists of the WDR5-interaction (WIN) site. WDR5 is a critical scaffolding protein, particularly noted for its role in the assembly of histone methyltransferase complexes, such as the Mixed Lineage Leukemia (MLL) complex, which are pivotal in epigenetic regulation and are implicated in various cancers. This guide assesses the selectivity of this class of inhibitors, a crucial parameter for their therapeutic potential.
Comparative Analysis of WDR5 Inhibitors
The selectivity of a compound is paramount, determining its specificity for the intended target and minimizing off-target effects. Here, we compare a representative compound from the 6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one series with the well-characterized WDR5 inhibitor, OICR-9429.
| Compound | Target | Binding Affinity (Kᵢ/Kₐ) | Cellular Activity (GI₅₀) | Cellular Selectivity | Biochemical Selectivity |
| Dihydroisoquinolinone Derivative (Compound 1) | WDR5 | < 20 pM (Kᵢ)[1] | 38 nM (MV4:11 cells)[1] | 210-fold (K562/MV4:11)[1] | Data not available |
| OICR-9429 | WDR5 | 93 nM (Kₐ)[2][3] | Reduces viability of acute myeloid leukemia cells | Selectively inhibits proliferation in p30-expressing human AML cells[2] | High selectivity over 22 methyltransferases and a broad panel of kinases, GPCRs, ion channels, and transporters[2] |
Table 1: Comparative data for a 6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one derivative and OICR-9429.
The dihydroisoquinolinone derivative demonstrates exceptional potency with a picomolar binding affinity for WDR5.[1] Its cellular selectivity, determined by comparing its growth inhibition effect on a WDR5-sensitive cell line (MV4:11) versus a WDR5-insensitive cell line (K562), is notably high.[1] In contrast, while OICR-9429 has a lower binding affinity, its selectivity has been extensively profiled against a wide array of other proteins, confirming its high specificity for WDR5.[2]
Experimental Methodologies
The data presented in this guide are derived from established experimental protocols designed to assess inhibitor potency and selectivity.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay
This assay is employed to determine the binding affinity of inhibitors to WDR5.
Principle: TR-FRET measures the energy transfer between a donor fluorophore (e.g., terbium-labeled antibody) and an acceptor fluorophore (e.g., a fluorescently labeled tracer peptide that binds to WDR5). When the donor and acceptor are in close proximity (i.e., the tracer is bound to WDR5), excitation of the donor results in energy transfer and emission from the acceptor. A test compound that competes with the tracer for binding to WDR5 will disrupt this proximity, leading to a decrease in the FRET signal. The concentration-dependent inhibition allows for the calculation of the inhibitor's binding affinity (Kᵢ).[4][5][6]
Workflow:
-
Reagent Preparation: Prepare assay buffer, a solution of the WDR5 protein, the fluorescently labeled tracer peptide, and the terbium-labeled antibody.
-
Compound Dilution: Create a serial dilution of the test compound.
-
Assay Plate Setup: Add the WDR5 protein, tracer, and antibody mixture to the wells of a microplate.
-
Compound Addition: Add the diluted test compound to the appropriate wells. Include controls with no inhibitor (maximum FRET) and no WDR5 (background).
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measurement: Read the plate on a TR-FRET-compatible reader, measuring the emission of both the donor and acceptor fluorophores after a time delay to reduce background fluorescence.
-
Data Analysis: Calculate the ratio of acceptor to donor emission and plot it against the inhibitor concentration to determine the IC₅₀, from which the Kᵢ can be derived.
TR-FRET Competitive Binding Assay Workflow.
Cellular Selectivity Assay
This assay assesses the on-target effect of the inhibitor in a cellular context.
Principle: The assay compares the antiproliferative effect of the compound on a cancer cell line known to be dependent on WDR5 for its growth and survival (e.g., MV4:11, an MLL-rearranged leukemia cell line) with a cell line that is not dependent on WDR5 (e.g., K562).[1][7] A significantly lower GI₅₀ (half-maximal growth inhibition) value in the sensitive cell line compared to the insensitive one indicates that the compound's cytotoxic effect is primarily mediated through the inhibition of WDR5.
Workflow:
-
Cell Culture: Culture WDR5-sensitive (MV4:11) and WDR5-insensitive (K562) cells under standard conditions.
-
Compound Dilution: Prepare a serial dilution of the test compound.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density.
-
Compound Treatment: Treat the cells with the diluted compound and incubate for a period of 3 to 5 days.[1]
-
Viability Assessment: Measure cell viability using a suitable method, such as the CellTiter-Glo luminescent cell viability assay.
-
Data Analysis: Plot cell viability against compound concentration for each cell line to determine the GI₅₀ values. The selectivity index is calculated as the ratio of GI₅₀ (insensitive cells) / GI₅₀ (sensitive cells).
WDR5 Signaling Pathway
WDR5 acts as a critical scaffolding protein that facilitates the interaction between various proteins and chromatin. Its best-characterized role is within the MLL/SET1 histone methyltransferase complexes.
WDR5-MLL1 Signaling Pathway and Point of Inhibition.
In this pathway, WDR5 recognizes and binds to histone H3 and simultaneously interacts with the MLL1 protein through its WIN motif. This interaction is crucial for the catalytic activity of the MLL1 complex, which leads to the trimethylation of histone H3 at lysine 4 (H3K4me3). H3K4me3 is an epigenetic mark associated with active gene transcription. In the context of MLL-rearranged leukemias, this pathway is aberrantly activated, leading to the upregulation of oncogenes like HOX genes, which drives leukemogenesis.[8] this compound derivatives act by binding to the WIN site on WDR5, thereby disrupting the WDR5-MLL1 interaction and inhibiting the downstream signaling cascade.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Discovery and Structure-Based Optimization of Potent and Selective WDR5 Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MLL1/WDR5 complex in leukemogenesis and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of 6-(Trifluoromethyl)isoquinolin-1(2H)-one: A Comparative Analysis
Comprehensive searches for in vivo and in vitro studies on 6-(trifluoromethyl)isoquinolin-1(2H)-one and closely related analogs did not yield specific experimental data. Publicly available literature does not contain the necessary information to conduct a direct comparative analysis of this compound's biological activity in both laboratory and living organism settings.
While the trifluoromethyl group is a common and impactful moiety in medicinal chemistry, known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates, specific research detailing the in vivo validation of in vitro findings for this compound is not presently available.
This guide, therefore, cannot provide specific data tables, experimental protocols, or signaling pathway diagrams for the requested compound due to the absence of published research. The following sections outline the general importance of the trifluoromethyl group in drug development and the typical workflow for validating in vitro results in vivo, which would be applicable to a compound like this compound should data become available.
The Role of the Trifluoromethyl Group in Drug Design
The inclusion of a trifluoromethyl (-CF3) group in a drug candidate, such as an isoquinolinone scaffold, is a strategic decision in medicinal chemistry aimed at improving its pharmacological properties. The high electronegativity of the fluorine atoms and the overall lipophilicity of the -CF3 group can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes in the body. This can increase the half-life of a drug, allowing for less frequent dosing.
-
Increased Lipophilicity: The -CF3 group can increase the molecule's ability to cross cell membranes, which can improve its absorption and distribution throughout the body.
-
Improved Binding Affinity: The electronic properties of the trifluoromethyl group can lead to stronger and more specific interactions with the target protein, enhancing the drug's potency.
-
Modulation of Physicochemical Properties: The -CF3 group can influence a molecule's acidity, basicity, and conformation, which can be fine-tuned to optimize its drug-like properties.
General Workflow for In Vivo Validation of In Vitro Results
The process of validating promising in vitro results in a living organism is a critical step in the drug discovery and development pipeline. This workflow is designed to assess a compound's efficacy, safety, and pharmacokinetic profile in a complex biological system.
Experimental Protocols:
A typical in vivo validation would involve the following key experiments:
-
Pharmacokinetic (PK) Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound in an animal model. This involves administering the compound and then measuring its concentration in blood and various tissues over time.
-
Efficacy Studies: Once the PK profile is understood, the compound is tested for its therapeutic effect in a relevant animal model of the disease. For example, if the in vitro results suggest anti-cancer activity, the compound would be administered to animals with tumors to see if it can inhibit tumor growth.
-
Toxicology Studies: These studies are designed to identify any potential adverse effects of the compound. Animals are given increasing doses of the compound, and various physiological and behavioral parameters are monitored.
Data Presentation:
The quantitative data from these studies would typically be summarized in tables for easy comparison. For instance, a table comparing in vitro and in vivo efficacy might look like this:
| Parameter | In Vitro | In Vivo |
| Metric | IC50 (concentration for 50% inhibition) | Tumor Growth Inhibition (%) at a specific dose |
| Value | e.g., 100 nM | e.g., 60% at 10 mg/kg |
| Model | e.g., Cancer Cell Line (MCF-7) | e.g., Xenograft Mouse Model |
Conclusion
While the specific in vivo validation data for this compound is not currently in the public domain, the established principles of drug discovery provide a clear roadmap for how such a compound would be evaluated. The strategic incorporation of the trifluoromethyl group suggests a potential for favorable pharmacological properties. However, without experimental data, any discussion of its in vivo performance remains speculative. Further research and publication of in vitro and in vivo studies are necessary to determine the therapeutic potential of this specific molecule.
comparative study of 6-(trifluoromethyl)isoquinolin-1(2H)-one and non-fluorinated analogs
A Comparative Study of 6-(Trifluoromethyl)isoquinolin-1(2H)-one and its Non-Fluorinated Analog as PARP Inhibitors
Introduction
The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. A significant area of interest for these compounds is the inhibition of Poly(ADP-ribose) polymerase (PARP), particularly PARP-1, a key enzyme in the DNA damage response (DDR).[1] Inhibitors of PARP-1 have emerged as a promising class of anticancer agents, especially for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[2]
The introduction of fluorine atoms into drug candidates can significantly modulate their physicochemical and pharmacological properties.[3] The trifluoromethyl (-CF3) group, in particular, is often employed to enhance metabolic stability, improve receptor binding affinity, and alter lipophilicity, which can lead to improved pharmacokinetic and pharmacodynamic profiles.[3] This guide provides a comparative analysis of this compound and its non-fluorinated parent compound, isoquinolin-1(2H)-one, focusing on their potential as PARP-1 inhibitors.
Physicochemical Properties Comparison
The introduction of a trifluoromethyl group at the 6-position of the isoquinolin-1(2H)-one scaffold is expected to influence several key physicochemical properties relevant to its drug-like characteristics. The following table summarizes the anticipated effects based on established principles of medicinal chemistry and findings from studies on fluorinated heterocycles.
| Property | Isoquinolin-1(2H)-one | This compound | Rationale for Difference |
| Molecular Weight | 145.16 g/mol [4] | 213.16 g/mol | Addition of a -CF3 group (68.00 g/mol ) increases the overall molecular weight. |
| Lipophilicity (logP) | ~1.3[5] | Expected to be higher | The trifluoromethyl group is significantly more lipophilic than a hydrogen atom, which generally leads to an increase in the octanol-water partition coefficient (logP).[6] |
| Metabolic Stability | Moderate | Expected to be higher | The C-F bond is exceptionally strong and the -CF3 group can block potential sites of metabolic oxidation on the aromatic ring, leading to increased resistance to metabolism by cytochrome P450 enzymes.[7] |
| Aqueous Solubility | Moderate | Expected to be lower | Increased lipophilicity often correlates with decreased aqueous solubility. |
| pKa | Weakly acidic/basic | Expected to be more acidic | The strong electron-withdrawing nature of the trifluoromethyl group can increase the acidity of nearby N-H protons. |
Biological Activity Comparison
The primary biological target for this class of compounds is PARP-1. The trifluoromethyl substituent is anticipated to impact the inhibitory potency and cellular activity.
PARP-1 Inhibition
| Compound | PARP-1 IC50 (in vitro) | Cell Line | Cell Viability IC50 |
| Isoquinolin-1(2H)-one | Micromolar range[8] | MCF-7 | Not widely reported |
| This compound | Expected to be lower | MCF-7 | Expected to be lower |
Note: The IC50 values are presented as ranges or expected trends due to the lack of direct comparative data in the search results. The actual values can vary depending on the specific assay conditions.
Anticancer Activity
The inhibition of PARP-1 is expected to translate into anticancer activity, particularly in cancer cells with deficient DNA repair mechanisms. The enhanced properties of the trifluoromethylated analog may lead to improved cellular potency.
Experimental Protocols
General Synthesis of Isoquinolin-1(2H)-ones
A common method for the synthesis of the isoquinolin-1(2H)-one scaffold involves the cyclization of 2-cyanomethylbenzoic acid derivatives.[10]
Synthesis of Isoquinolin-1(2H)-one:
-
A mixture of 2-cyanomethylbenzoic acid and a dehydrating agent (e.g., polyphosphoric acid) is heated at a high temperature (e.g., 120-150 °C) for several hours.
-
The reaction mixture is then cooled and poured into ice water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization or column chromatography to yield isoquinolin-1(2H)-one.
Plausible Synthesis of this compound: A potential synthetic route for this compound would start from a correspondingly substituted precursor, such as 2-cyanomethyl-5-(trifluoromethyl)benzoic acid, following a similar cyclization procedure as described above.
PARP-1 Enzymatic Inhibition Assay
This protocol is based on a general ELISA-based PARP-1 assay.[11]
-
Histone-coated 96-well plates are prepared.
-
To each well, add the reaction buffer, NAD+, and the test compound (this compound or isoquinolin-1(2H)-one) at various concentrations.
-
The reaction is initiated by adding recombinant human PARP-1 enzyme. The plate is incubated to allow for the poly(ADP-ribosyl)ation of histones.
-
The wells are washed, and a primary antibody that recognizes poly(ADP-ribose) (PAR) is added.
-
After incubation and washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured using a plate reader.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[11]
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cancer cells (e.g., BRCA-deficient breast cancer cell line MDA-MB-436) are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound or isoquinolin-1(2H)-one for a specified period (e.g., 72 hours).
-
After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.
Signaling Pathway and Experimental Workflow
PARP-1 Signaling Pathway in DNA Damage Response
The following diagram illustrates the central role of PARP-1 in the base excision repair (BER) pathway and how its inhibition leads to synthetic lethality in homologous recombination (HR)-deficient cancer cells.
Caption: PARP-1 signaling in DNA repair and synthetic lethality.
Experimental Workflow for Comparative Analysis
The following diagram outlines the logical workflow for a comparative study of the two compounds.
References
- 1. Thieme E-Journals - Drug Research / Abstract [thieme-connect.de]
- 2. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoquinolone Derivatives as Lysophosphatidic Acid Receptor 5 (LPA5) Antagonists: Investigation of Structure-Activity Relationships, ADME Properties and Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1(2H)-Isoquinolinone [webbook.nist.gov]
- 5. 1(2H)-Isoquinolinone | C9H7NO | CID 10284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PARP Inhibitor Olaparib Causes No Potentiation of the Bleomycin Effect in VERO Cells, Even in the Presence of Pooled ATM, DNA-PK, and LigIV Inhibitors [mdpi.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Isoquinolinone-Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isoquinolin-1(2H)-ones, 1f | C10H11NO2 | CID 134611914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ingentaconnect.com [ingentaconnect.com]
Safety Operating Guide
Proper Disposal of 6-(Trifluoromethyl)isoquinolin-1(2H)-one: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 6-(trifluoromethyl)isoquinolin-1(2H)-one, a compound utilized in pharmaceutical research and development, is crucial for maintaining laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for its disposal, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to mitigate risks and ensure responsible chemical waste management.
Hazard Identification and Assessment
Prior to handling, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this exact compound is not publicly available, related compounds with trifluoromethyl and isoquinoline moieties exhibit significant health hazards. For instance, a similar compound is classified as toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, may cause an allergic skin reaction, is fatal if inhaled, and is very toxic to aquatic life with long-lasting effects.
Assumed Hazard Profile:
| Hazard Class | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Potentially toxic or fatal upon exposure. |
| Skin Corrosion/Irritation | May cause severe burns. |
| Eye Damage/Irritation | Risk of serious eye damage. |
| Sensitization | May provoke an allergic skin reaction. |
| Aquatic Toxicity | Poses a significant threat to aquatic environments. |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound for disposal.
Recommended PPE:
| Equipment | Specification |
| Gloves | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Eye Protection | Safety goggles and a face shield. |
| Body Protection | Laboratory coat and, if necessary, an apron or coveralls. |
| Respiratory Protection | A NIOSH-approved respirator is required if there is a risk of generating dust or aerosols[1]. |
Waste Segregation and Collection
Proper segregation of chemical waste is a fundamental principle of laboratory safety.
Procedure:
-
Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical; for instance, acids and bases should not be stored in metal containers[2].
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Compatibility: Do not mix this compound with other waste streams unless compatibility has been verified. Chlorinated and non-chlorinated solvents, for example, must always be kept separate[3].
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect in a designated solid waste container.
-
Liquid Waste (Solutions): Collect in a designated liquid waste container. Keep aqueous and organic solvent waste streams separate[4].
-
Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA)[2].
Step-by-Step Disposal:
-
Waste Collection: Carefully transfer the waste chemical into the designated and labeled hazardous waste container. Avoid generating dust or splashes.
-
Container Sealing: Securely seal the container when not in use and ensure it is kept in a designated hazardous waste storage area[2].
-
Storage: The hazardous waste storage area should be well-ventilated, away from heat sources, and under the direct supervision of laboratory personnel[1][2].
-
Waste Pickup: Arrange for the collection of the hazardous waste by a licensed disposal facility. Laboratories are typically allowed to store chemical waste for a specified period (e.g., up to 90 days in California) before it must be transported to a licensed facility[2].
-
Documentation: Maintain accurate records of the waste generated and its disposal, in compliance with institutional and regulatory requirements[3].
Emergency Procedures
In the event of a spill or exposure, immediate action is critical.
Spill Response:
-
Evacuate: Evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For liquid spills, use an absorbent material (e.g., Chemizorb®) to contain the spill[5].
-
Cleanup: Wear appropriate PPE and carefully collect the spilled material and absorbent into a hazardous waste container.
-
Decontamination: Clean the affected area thoroughly.
First Aid Measures:
| Exposure Route | Action |
| Inhalation | Move the individual to fresh air. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[6]. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[6]. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 6-(trifluoromethyl)isoquinolin-1(2H)-one
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of 6-(trifluoromethyl)isoquinolin-1(2H)-one. The following procedures are based on general best practices for handling potentially hazardous chemical compounds, as a specific Safety Data Sheet (SDS) for this compound was not available. It is imperative to treat this compound with a high degree of caution.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the required PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Storage | Safety glasses | Nitrile gloves | Lab coat | Not generally required |
| Weighing/Transfer | Chemical splash goggles | Double-layered nitrile gloves | Chemical-resistant gown | N95 respirator (if dusty) |
| Experimental Use | Chemical splash goggles, face shield | Double-layered nitrile gloves | Chemical-resistant gown or coverall | In a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles, face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant coverall | Chemical cartridge respirator |
| Waste Disposal | Chemical splash goggles | Double-layered nitrile gloves | Chemical-resistant gown | Not generally required if handled in a fume hood |
Note: Always consult the glove manufacturer's chemical resistance guide to ensure the selected gloves provide adequate protection against isoquinoline and trifluoromethyl-containing compounds.[1]
II. Operational Plan
A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
2. Weighing and Transfer:
-
All weighing and transfer operations should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Use a dedicated set of spatulas and weighing boats.
-
Handle the compound gently to avoid generating dust.
3. Experimental Use:
-
All experiments involving this compound must be performed within a certified chemical fume hood.
-
Ensure all glassware is clean and dry before use.
-
Have a pre-prepared quenching solution or an appropriate deactivating agent readily available in case of unexpected reactions.
4. Spill Response:
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Wear appropriate PPE, including a respirator with a chemical cartridge, during cleanup.[3]
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
III. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and comply with regulations.
-
Chemical Waste: All un-used or waste this compound should be collected in a clearly labeled, sealed container.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing boats, and absorbent materials, must be treated as hazardous waste.
-
Disposal Method: All waste must be disposed of through a licensed hazardous waste disposal company.[4][5] Incineration is a common and effective method for the disposal of halogenated organic compounds.[4] Do not dispose of this chemical down the drain.[5]
IV. Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. asset.conrad.com [asset.conrad.com]
- 3. pppmag.com [pppmag.com]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
